molecular formula C8H8N2 B138285 3-Methyl-7-azaindole CAS No. 5654-93-3

3-Methyl-7-azaindole

Cat. No.: B138285
CAS No.: 5654-93-3
M. Wt: 132.16 g/mol
InChI Key: PKZDPOGLGBWEGP-UHFFFAOYSA-N
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Description

3-Methyl-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine
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InChI

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDPOGLGBWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448683
Record name 3-METHYL-7-AZAINDOLE
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-93-3
Record name 3-Methyl-1H-pyrrolo[2,3-b]pyridine
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Record name 3-METHYL-7-AZAINDOLE
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Record name 3-Methyl-7-azaindole
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Foundational & Exploratory

An In-depth Technical Guide to the Excited-State Proton Transfer of 3-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-7-azaindole (3M7AI), a heterocyclic aromatic compound, serves as a crucial molecular scaffold in numerous pharmacologically active agents and as a valuable probe in biochemical studies. Its photophysical properties, particularly the phenomenon of excited-state proton transfer (ESPT), are of significant interest for understanding fundamental photochemical reactions and for the development of novel fluorescent sensors and therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the ESPT of 3M7AI, including its mechanism, relevant quantitative data, and detailed experimental protocols for its investigation.

The excited-state dynamics of 3M7AI are largely governed by the interplay between its normal excited state (N) and a tautomeric excited state (T) formed through the intramolecular transfer of a proton. Unlike its parent compound, 7-azaindole, the presence of the methyl group at the 3-position introduces steric and electronic perturbations that influence the ESPT process. In non-polar solvents and under certain conditions, 3M7AI can form a doubly hydrogen-bonded dimer, which has been a central focus of ESPT studies. However, in contrast to the 7-azaindole dimer, the 3M7AI dimer in the liquid phase or in a matrix does not exhibit a fluorescent signal corresponding to a double proton transfer.[1] This behavior is attributed to molecular symmetry control, where the internal rotation of the methyl groups influences the proton-transfer mechanism.[1]

The Mechanism of Excited-State Proton Transfer

The ESPT in this compound is predominantly discussed in the context of a dimer model, particularly in non-polar environments. Upon photoexcitation, the dimer can potentially undergo a concerted double proton transfer.

ESPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) N 3M7AI Dimer (N) N_star Excited Dimer (N) N->N_star Absorption (hν) N_star->N Fluorescence (k_fN) Non-radiative decay (k_nrN) T_star Tautomer Dimer (T) N_star->T_star ESPT (k_pt) T_star->N Non-radiative decay (k_nrT) Synthesis_Workflow Start 2-Hydrazinopyridine + Propionaldehyde Step1 Condensation to form Hydrazone Start->Step1 Step2 Fischer Indole Synthesis (e.g., polyphosphoric acid) Step1->Step2 Product Crude this compound Step2->Product Purification Column Chromatography (Silica gel, e.g., ethyl acetate/hexane) Product->Purification Final Pure this compound Purification->Final TRF_Workflow Sample 3M7AI Solution Excitation Pulsed Laser Excitation (e.g., ~300 nm) Sample->Excitation Emission Fluorescence Emission Excitation->Emission Detection Time-Correlated Single Photon Counting (TCSPC) Emission->Detection Analysis Decay Curve Fitting (Exponential decay models) Detection->Analysis Result Fluorescence Lifetimes (τf) Time-Resolved Emission Spectra (TRES) Analysis->Result

References

An In-depth Technical Guide to the Photophysical Properties of 3-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-7-azaindole (3M7AI) is a heterocyclic aromatic compound of significant interest in chemical and biological research. As a derivative of 7-azaindole, its photophysical properties are largely governed by the fundamental process of excited-state intramolecular proton transfer (ESIPT). This phenomenon, where a proton is transferred between the pyrrole nitrogen and the pyridine nitrogen upon photoexcitation, makes 3M7AI and related compounds sensitive fluorescent probes for studying molecular interactions and dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, with a focus on its behavior as both a monomer and a dimer. Detailed experimental protocols and visualizations of the key photophysical processes are also presented to aid in experimental design and data interpretation.

Core Photophysical Properties

The photophysical behavior of this compound is complex and highly dependent on its concentration and the surrounding environment. In solution, it can exist as a monomer at low concentrations and forms hydrogen-bonded dimers as the concentration increases. This dimerization has a profound impact on its absorption and emission properties.

Spectroscopic Data

For comparison, data for the related compound, 1-Methyl-7-azaindole, which cannot form hydrogen-bonded dimers, is included. This data can serve as a useful proxy for the expected behavior of the 3M7AI monomer.

Table 1: Photophysical Data of this compound Dimer and Related Compounds

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
This compound Dimer2-MethylbutaneSee Note 1See Note 2Not ReportedNot Reported
1-Methyl-7-azaindoleWaterNot ReportedNot Reported0.55[2]21[2]
7-Azaindole (parent compound)WaterNot Reported~3860.023[3]0.91[2]
7-Azaindole (parent compound)MethanolNot Reported374 (Normal), 505 (Tautomer)[2]Not ReportedNot Reported

Note 1: The absorption spectrum of the this compound dimer in a 10⁻⁴ M 2-methylbutane solution is described as structureless. As the temperature is lowered from 293 K to 127 K, a shift in the onset of the absorption band is observed, indicating changes in the dimer conformation.[1]

Note 2: The emission spectrum of a 10⁻⁴ M solution of this compound in 2-methylbutane upon excitation at 315 nm shows a band below 400 nm at temperatures between 293 K and 233 K, which is attributed to the monomer. As the temperature is lowered to 77 K, this band disappears, and a new, broad, and structureless emission band appears, centered at approximately 480 nm, which is assigned to the dimer.[1]

Excited-State Intramolecular Proton Transfer (ESIPT)

The key photophysical process governing the fluorescence of 7-azaindole and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In the case of the this compound dimer, a double proton transfer is theoretically possible. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the N-H proton on the pyrrole ring increases, while the basicity of the nitrogen on the pyridine ring also increases. This facilitates the transfer of a proton, leading to the formation of a tautomeric species. This tautomer is energetically lower in the excited state and is responsible for the large Stokes shift observed in the fluorescence spectrum. The molecule then relaxes to the ground state via fluorescence from the tautomeric form, followed by a rapid back-proton transfer to regenerate the original structure.

ESIPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) N_S0 Normal Form (N) N_S1 Normal Form (N) N_S0->N_S1 Absorption (hν_abs) T_S0 Tautomer Form (T) T_S0->N_S0 Back Proton Transfer N_S1->N_S0 Fluorescence (Normal) T_S1 Tautomer Form (T) N_S1->T_S1 ESIPT T_S1->T_S0 Fluorescence (hν_em)

A simplified Jablonski diagram illustrating the ESIPT process in this compound.

Experimental Protocols

The following provides a general methodology for the characterization of the photophysical properties of this compound, based on standard spectroscopic techniques.

Sample Preparation
  • Synthesis and Purification: this compound can be synthesized from 2-pyridylhydrazine and propionaldehyde to form the corresponding hydrazone, which is then refluxed with diethylene glycol.[1] The crude product should be purified by column chromatography or recrystallization to ensure high purity, which is critical for accurate photophysical measurements.

  • Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence. The choice of solvent will influence the monomer-dimer equilibrium and the spectral positions. Non-polar aprotic solvents like 2-methylbutane or cyclohexane are often used to study dimer formation, while polar and protic solvents can influence the ESIPT process.

  • Concentration: To study the monomeric species, it is crucial to work at very low concentrations, typically in the micromolar (µM) range or lower, to minimize dimer formation. For studying the dimer, higher concentrations (e.g., 10⁻⁴ M) can be used.[1]

Spectroscopic Measurements
  • UV-Visible Absorption Spectroscopy:

    • Instrumentation: A dual-beam UV-Visible spectrophotometer.

    • Procedure: Record the absorption spectra of the sample in a 1 cm path length quartz cuvette against a solvent blank. Scan a suitable wavelength range (e.g., 250-400 nm) to determine the absorption maxima (λabs).

  • Steady-State Fluorescence Spectroscopy:

    • Instrumentation: A calibrated spectrofluorometer equipped with a temperature-controlled sample holder. An Aminco-Bowman AB2 spectrofluorimeter or similar is suitable.[1]

    • Procedure:

      • Excite the sample at or near its absorption maximum.

      • Record the emission spectrum over a wavelength range that covers both the normal and tautomer emission (e.g., 320-600 nm).

      • To obtain corrected fluorescence spectra, it is necessary to correct for the wavelength-dependent sensitivity of the detector and monochromator.

      • For temperature-dependent studies, use a cryostat (e.g., Oxford DN1704) to control the sample temperature.[1]

  • Fluorescence Quantum Yield Determination:

    • Method: The relative method is most common. It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

    • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. For emission in the UV-blue region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

    • Procedure:

      • Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

      • Measure the absorption and fluorescence spectra of all solutions.

      • The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Instrumentation: A time-correlated single-photon counting (TCSPC) system is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.

    • Procedure:

      • Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at an appropriate wavelength.

      • Collect the fluorescence decay profile.

      • The decay data is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution to the measured decay.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesis & Purification solvent Solvent Selection synthesis->solvent concentration Concentration Adjustment solvent->concentration uv_vis UV-Vis Absorption concentration->uv_vis fluorescence Steady-State Fluorescence concentration->fluorescence lifetime Fluorescence Lifetime concentration->lifetime abs_max Determine λ_abs uv_vis->abs_max qy Quantum Yield fluorescence->qy em_max Determine λ_em fluorescence->em_max calc_qy Calculate Φ_f qy->calc_qy fit_decay Fit Decay for τ lifetime->fit_decay

References

Spectroscopic Behavior of the 3-Methyl-7-azaindole Dimer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic behavior of the 3-Methyl-7-azaindole (3MAI) dimer, a molecule of significant interest in photophysics and as a model system for studying biological processes such as DNA base pairing. This document details the synthesis of 3MAI, experimental protocols for its spectroscopic analysis, and a summary of its key photophysical properties, with a particular focus on the phenomenon of excited-state double proton transfer (ESDPT). Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding. This guide is intended for researchers in chemistry, physics, and drug development who are interested in the fundamental photophysics of heterocyclic dimers and their potential applications.

Introduction

7-azaindole and its derivatives have garnered considerable attention due to their unique photophysical properties, particularly the formation of doubly hydrogen-bonded dimers that can undergo excited-state double proton transfer (ESDPT).[1][2] This process is a model for tautomerization in DNA base pairs, a phenomenon implicated in spontaneous mutations. The introduction of a methyl group at the 3-position to form this compound (3MAI) provides a valuable perturbation to the system, allowing for a deeper understanding of the factors that control ESDPT.

The spectroscopic behavior of the 3MAI dimer is governed by the interplay of its molecular symmetry, the dynamics of the methyl group rotors, and the nature of the solvent environment.[2][3] Unlike the parent 7-azaindole dimer, the ESDPT process in the 3MAI dimer is found to be highly sensitive to molecular symmetry, which can be influenced by the rotational conformation of the methyl groups.[3][4] This guide will delve into the synthesis, experimental characterization, and theoretical understanding of the 3MAI dimer's spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-pyridylhydrazine with propionaldehyde to form the corresponding hydrazone, followed by cyclization.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Hydrazone Formation: 2-Pyridylhydrazine is reacted with propionaldehyde in a suitable solvent, such as ethanol, under mild conditions to yield the corresponding hydrazone.

  • Cyclization: The resulting hydrazone is then refluxed in a high-boiling solvent like diethylene glycol in an inert atmosphere (e.g., nitrogen or argon). This high temperature facilitates the Fischer indole synthesis-type cyclization to form the this compound ring system.

  • Purification: The crude product is purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v) or dichloromethane and ethyl acetate (e.g., 6:4 v/v). The purity of the final product should be verified by NMR spectroscopy and melting point determination.

Spectroscopic Characterization

The photophysical behavior of the 3MAI dimer is investigated using a combination of spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are also crucial for interpreting the experimental results.[4][5]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the formation of the 3MAI dimer in solution. The dimerization is concentration-dependent, with the dimer population increasing at higher concentrations.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of 3MAI in a non-polar solvent (e.g., 2-methylbutane) with concentrations typically ranging from 10⁻⁵ M to 10⁻³ M. A 10⁻⁴ M solution is often used to study the dimer.[4]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions at room temperature and at lower temperatures (e.g., by using a cryostat) to observe changes in the dimer population. A quartz cuvette with a 1 cm path length is standard.[4]

  • Data Analysis: The appearance of new absorption bands or shoulders at longer wavelengths with increasing concentration or decreasing temperature is indicative of dimer formation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is the primary tool for investigating the excited-state dynamics of the 3MAI dimer, including the ESDPT process.

Experimental Protocol:

  • Sample Preparation: Use a dilute solution of 3MAI in a suitable solvent (e.g., 10⁻⁴ M in 2-methylbutane) to favor dimer formation while minimizing inner filter effects.[4]

  • Instrumentation: Employ a spectrofluorometer equipped with a temperature-controlled sample holder.

  • Measurement:

    • Emission Spectra: Excite the sample at a wavelength corresponding to the dimer absorption (e.g., 315 nm) and record the emission spectrum.[4] The appearance of a large Stokes-shifted emission band is a hallmark of ESDPT.

    • Excitation Spectra: Set the emission monochromator to a wavelength corresponding to the tautomer fluorescence (e.g., 480 nm) and scan the excitation wavelength.[4] This confirms that the long-wavelength emission originates from the species absorbing at the dimer absorption bands.

  • Quantum Yield and Lifetime Measurements: Determine the fluorescence quantum yield relative to a standard (e.g., quinine sulfate). Measure fluorescence lifetimes using time-correlated single-photon counting (TCSPC) to gain insights into the rates of radiative and non-radiative decay processes.

Jet-Cooled Laser-Induced Fluorescence (LIF) Spectroscopy

To study the intrinsic spectroscopic properties of the 3MAI dimer in a solvent-free environment, jet-cooled LIF spectroscopy is employed.

Experimental Protocol: [3]

  • Sample Preparation: Solid 3MAI is heated to 80-100 °C to generate sufficient vapor pressure.

  • Supersonic Expansion: The 3MAI vapor is co-expanded with a carrier gas (e.g., helium) through a pulsed nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

  • Laser Excitation: The jet-cooled molecules are excited by a tunable, frequency-doubled dye laser.

  • Fluorescence Detection: The total fluorescence is collected by a photomultiplier tube to generate the LIF excitation spectrum.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data reported for this compound and its dimer.

PropertyValueReference
Melting Point130.5-133 °C[6]
¹H NMR (CDCl₃, δ ppm)
NH11.35 (s, 1H)[4]
H-68.33 (dd, J = 1.6, 4.7 Hz, 1H)[4]
H-47.92 (dd, J = 1.6, 7.8 Hz, 1H)[4]
H-27.15 (s, 1H)[4]
H-57.08 (dd, J = 4.7, 7.8 Hz, 1H)[4]
CH₃2.34 (s, 3H)[4]

Table 1: Physical and ¹H NMR Data for this compound.

SpeciesElectronic Origin (S₀→S₁) (cm⁻¹)Red Shift from Monomer (cm⁻¹)ConditionsReference
3MAI Monomer33 432-Jet-cooled[3][4]
(3MAI)₂ Dimer30 6002832Jet-cooled[3]

Table 2: Electronic Transition Data for 3MAI Monomer and Dimer from Jet-Cooled Spectroscopy.

Spectroscopic Behavior and Excited-State Dynamics

The photophysics of the 3MAI dimer is dominated by the excited-state double proton transfer (ESDPT) process. However, studies have shown that the observation of ESDPT is highly dependent on the experimental conditions.

In jet-cooled experiments, the 3MAI dimer exhibits a clear signature of ESDPT.[3] Upon electronic excitation, the two protons involved in the hydrogen bonds are transferred, leading to the formation of a tautomeric dimer. This tautomer has a significantly different electronic structure and emits at a much longer wavelength (a large Stokes shift).

In contrast, in a 10⁻⁴ M solution in 2-methylbutane, the 3MAI dimer does not show a fluorescent signal corresponding to double proton transfer.[2][3] This has been attributed to the control exerted by molecular symmetry. It is proposed that in solution, the free rotation of the methyl groups leads to a mixture of conformers with different symmetries. For the dimer to undergo concerted ESDPT, a high degree of symmetry (C₂h) is thought to be required. In solution, the presence of less symmetric conformers may inhibit the concerted ESDPT process.[3][4]

The relative orientation of the two methyl groups plays a crucial role in determining the overall symmetry of the dimer and thus its photophysical behavior.[4] This provides a fascinating example of how subtle structural changes can be used to "switch" a photochemical reaction on or off.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the 3MAI dimer.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 3MAI purification Column Chromatography synthesis->purification characterization NMR & Melting Point purification->characterization uv_vis UV-Vis Spectroscopy (Dimer Formation) characterization->uv_vis fluorescence Fluorescence Spectroscopy (Excited-State Dynamics) characterization->fluorescence lif Jet-Cooled LIF (Intrinsic Properties) characterization->lif data_proc Spectral Processing uv_vis->data_proc fluorescence->data_proc lif->data_proc interpretation Elucidation of Spectroscopic Behavior data_proc->interpretation comp_chem Computational Modeling (DFT/TD-DFT) comp_chem->interpretation

Caption: Experimental workflow for the study of the this compound dimer.

esdpt_pathway GS_Normal Ground State (Normal Dimer) ES_Normal Excited State (Normal Dimer) GS_Normal->ES_Normal Absorption (hν) ES_Normal->GS_Normal Fluorescence (hν'') (Normal Emission) ES_Tautomer Excited State (Tautomer) ES_Normal->ES_Tautomer ESDPT GS_Tautomer Ground State (Tautomer) ES_Tautomer->GS_Tautomer Fluorescence (hν') (Large Stokes Shift) GS_Tautomer->GS_Normal Back Proton Transfer

Caption: Excited-State Double Proton Transfer (ESDPT) pathway in the 3MAI dimer.

Conclusion

The this compound dimer presents a rich and complex spectroscopic behavior that is highly sensitive to its molecular structure and environment. The control of the excited-state double proton transfer by the symmetry of the dimer, which is in turn influenced by the conformation of the methyl groups, highlights the subtle interplay of factors that govern photochemical reactions. This technical guide has provided a summary of the synthesis, experimental investigation, and current understanding of this fascinating molecular system. Further research, particularly systematic studies of the dimer's photophysics in a range of solvents and at various temperatures, will undoubtedly provide deeper insights into the fundamental mechanisms of proton transfer and the role of molecular symmetry in chemical reactivity. This knowledge is not only of fundamental importance but also has implications for the design of novel fluorescent probes and photoswitches.

References

Molecular Symmetry Control in 3-Methyl-7-azaindole Dimers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The doubly hydrogen-bonded dimer of 3-Methyl-7-azaindole (3M7AI) serves as a fascinating model system for understanding the intricate interplay between molecular symmetry and excited-state dynamics, particularly excited-state proton transfer (ESPT). Unlike the parent 7-azaindole dimer which readily undergoes concerted double proton transfer, the photophysical behavior of the 3M7AI dimer is governed by the rotational conformation of its two methyl groups. This out-of-phase internal rotation breaks the C2h symmetry of the dimer, leading to different conformers with Cs or C1 symmetry. This symmetry breaking dictates whether the dimer will undergo a concerted double proton transfer, a single proton transfer, or no proton transfer at all upon electronic excitation. This technical guide provides a comprehensive overview of the molecular symmetry control in 3M7AI dimers, detailing the experimental protocols for their synthesis and characterization, presenting key quantitative data, and visualizing the underlying photophysical pathways and experimental workflows.

Introduction

The study of excited-state proton transfer (ESPT) in hydrogen-bonded molecular systems is of fundamental importance in chemistry and biology, with implications for understanding DNA photostability, enzymatic reactions, and the design of novel molecular sensors and switches. The dimer of 7-azaindole has been a canonical system for investigating concerted double ESPT. The introduction of a methyl group at the 3-position (this compound, 3M7AI) introduces a new layer of complexity and control over the ESPT process.

The internal rotation of the two methyl groups in the 3M7AI dimer leads to the formation of different rotational conformers, or "symmetry heterodimers," each with a distinct molecular symmetry.[1][2] This subtle structural change has profound consequences for the electronic structure and excited-state potential energy surfaces of the dimer, effectively acting as a switch for the ESPT mechanism.[1] This guide will delve into the experimental and computational methodologies used to probe this phenomenon and present the key findings that elucidate the role of molecular symmetry in controlling the photophysical fate of 3M7AI dimers.

Quantitative Data

The following tables summarize the key spectroscopic and computational data for the monomer and various dimer conformations of this compound.

Table 1: Spectroscopic Data for this compound Monomer and Dimer

SpeciesTransition0-0 Transition (cm⁻¹) (Gas Phase, Jet-Cooled)
3M7AI MonomerS₁ ← S₀33,432[3]
(3M7AI)₂ Dimer (C₂h symmetry)S₁ ← S₀30,600[2]
7-azaindole Dimer (for comparison)S₁ ← S₀32,252[2]

Table 2: Calculated Relative Energies of this compound Dimer Conformers in the Ground State (S₀)

ConformerPoint GroupRelative Energy (kcal/mol)
S4S4C₂h0.00
S4S2Cₛ0.05
S2S2C₂h0.10

Data obtained from DFT calculations. The S4S4, S4S2, and S2S2 notations refer to the relative orientations of the two methyl groups.[2]

Table 3: Calculated Vertical Excitation Energies for this compound Dimer Conformers

ConformerPoint GroupS₀ → S₁ (eV)S₀ → S₂ (eV)
S4S4C₂h4.19 (¹Bᵤ)4.20 (¹A₉)
S4S2Cₛ4.19 (¹A')4.20 (¹A")
S2S2C₂h4.19 (¹Bᵤ)4.20 (¹A₉)

Data obtained from TD-DFT calculations.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-3-methylpyridine. The following is a representative protocol:

  • Acetylation of 2-amino-3-methylpyridine:

    • Dissolve 2-amino-3-methylpyridine in a suitable solvent such as toluene.

    • Slowly add acetic anhydride to the solution.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • The resulting crude 2-acetamido-3-methylpyridine can be purified by recrystallization or used directly in the next step.

  • Cyclization to this compound:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium amide to a high-boiling solvent like N-methylaniline.

    • Heat the mixture to a high temperature (200-300 °C).

    • Add the 2-acetamido-3-methylpyridine from the previous step to the hot solution.

    • Maintain the reaction at high temperature for 10-120 minutes, monitoring the reaction by TLC or HPLC.

    • Cool the reaction mixture and quench with water or a suitable aqueous solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain a high-purity product suitable for spectroscopic studies.

Purification for Spectroscopic Studies

For high-resolution spectroscopic techniques like jet-cooled laser-induced fluorescence, the sample must be of very high purity.

  • Sublimation: Sublimation is an effective method for purifying this compound. The crude product is heated under vacuum, causing it to sublime and then deposit as pure crystals on a cold surface. This process effectively removes non-volatile impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be used to obtain highly pure crystals. The choice of solvent is critical to ensure good crystal growth and efficient removal of impurities.

Jet-Cooled Laser-Induced Fluorescence (LIF) Spectroscopy

This technique is used to obtain high-resolution electronic spectra of the 3M7AI monomer and its dimers in the gas phase, free from solvent effects.

  • Sample Preparation: A small amount of purified this compound is placed in a sample holder which is gently heated to increase its vapor pressure.

  • Supersonic Expansion: A carrier gas (e.g., helium or argon) at high pressure is passed over the heated sample. The gas mixture is then expanded through a small nozzle into a vacuum chamber. This supersonic expansion results in the cooling of the molecules to very low rotational and vibrational temperatures, simplifying the electronic spectra. Dimers are formed during this expansion.

  • Laser Excitation: The jet-cooled molecules are intersected by a tunable pulsed laser beam. The wavelength of the laser is scanned to excite the molecules from their ground electronic state to an excited electronic state.

  • Fluorescence Detection: The excited molecules fluoresce, emitting photons as they relax back to the ground state. This fluorescence is collected by a lens system and detected by a photomultiplier tube (PMT).

  • Data Acquisition: The fluorescence intensity is recorded as a function of the laser excitation wavelength, generating the laser-induced fluorescence (LIF) spectrum.

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational chemistry plays a crucial role in understanding the structures, energies, and spectroscopic properties of the different 3M7AI dimer conformers.

  • Ground-State Geometry Optimization:

    • The initial structures of the 3M7AI monomer and its various dimer conformers (C₂h, Cₛ, C₁) are built.

    • Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Excited-State Calculations:

    • Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, oscillator strengths, and properties of the low-lying excited states for each conformer.

    • The same functional and basis set as in the ground-state calculations are typically used for consistency.

    • The potential energy surfaces of the excited states can be scanned along the proton transfer coordinates to investigate the barriers for single and double proton transfer.

Visualizations

Symmetry Control of Excited-State Proton Transfer

The following diagram illustrates the relationship between the internal rotation of the methyl groups, the resulting molecular symmetry of the dimer, and the subsequent excited-state proton transfer (ESPT) pathway.

cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) C2h_S0 C₂h Dimer (S4S4) Cs_S0 Cₛ Dimer (S4S2) C2h_S0->Cs_S0 Methyl Rotation C2h_S1 C₂h Dimer C2h_S0->C2h_S1 Photoexcitation C1_S0 C₁ Dimer Cs_S0->C1_S0 Further Rotation Cs_S1 Cₛ Dimer Cs_S0->Cs_S1 Photoexcitation C1_S1 C₁ Dimer* C1_S0->C1_S1 Photoexcitation DPT Tautomer Emission C2h_S1->DPT Concerted Double Proton Transfer SPT Localized Tautomer Emission Cs_S1->SPT Single Proton Transfer NoPT Normal Fluorescence C1_S1->NoPT No Proton Transfer

Caption: Symmetry control of ESPT in 3M7AI dimers.

Experimental Workflow for Investigating 3M7AI Dimers

This diagram outlines the typical experimental and computational workflow for studying the molecular symmetry control in this compound dimers.

cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (Sublimation/Recrystallization) synthesis->purification jet_cooling Supersonic Jet Expansion (Dimer Formation) purification->jet_cooling Introduce Sample lif Laser-Induced Fluorescence Spectroscopy jet_cooling->lif spectra_analysis Analysis of Spectra (Assigning Transitions) lif->spectra_analysis dft DFT Calculations (Ground State Geometries & Energies) td_dft TD-DFT Calculations (Excited States & Spectra) dft->td_dft td_dft->spectra_analysis Theoretical Spectra correlation Correlate Structure, Symmetry, & Photophysics td_dft->correlation spectra_analysis->correlation mechanism Elucidate ESPT Mechanism correlation->mechanism

References

3-Methyl-7-Azaindole: A Model System for Elucidating DNA Base Pair Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of DNA replication and repair is paramount to the maintenance of genetic integrity. Point mutations, the alteration of a single nucleotide base, can have profound consequences, leading to a range of genetic disorders and diseases, including cancer. Understanding the fundamental mechanisms that can give rise to these mutations is therefore a critical area of research. One proposed mechanism for spontaneous point mutations involves the transient formation of rare tautomeric forms of DNA bases, which can lead to mispairing during replication. The study of this phenomenon in the complex environment of DNA is challenging. Consequently, researchers have turned to model systems that mimic the hydrogen-bonding patterns of DNA base pairs and exhibit similar excited-state dynamics.

7-azaindole and its derivatives have emerged as powerful tools in this field.[1] Specifically, 3-methyl-7-azaindole serves as an excellent model for studying the excited-state double proton transfer (ESDPT) that is thought to be a key step in tautomerization-induced mutations.[2][3][4] Upon photoexcitation, the dimer of this compound can undergo a concerted transfer of two protons along the hydrogen bonds, resulting in the formation of a rare tautomeric species. This process is accompanied by a significant change in the fluorescence emission spectrum, providing a sensitive spectroscopic handle to monitor the dynamics of this critical event. This technical guide provides a comprehensive overview of this compound as a model for DNA base pair mutation, detailing its photophysical properties, the experimental protocols used to study it, and the underlying signaling pathways.

Photophysical Properties of this compound

The photophysical behavior of this compound is central to its utility as a model system. The key process is the excited-state double proton transfer (ESDPT), which occurs in the hydrogen-bonded dimer. Upon absorption of a UV photon, the dimer is promoted to an excited electronic state. From this excited state, a concerted transfer of two protons can occur, leading to the formation of the tautomer. This tautomeric form has a different electronic structure and, consequently, a distinct fluorescence emission spectrum that is significantly red-shifted compared to the normal form.

The efficiency and dynamics of this process are influenced by several factors, including the solvent environment, temperature, and the specific substitution on the 7-azaindole ring. The methyl group at the 3-position in this compound influences the electronic properties and steric interactions within the dimer, modulating the proton transfer dynamics.

Quantitative Photophysical Data

The following tables summarize key quantitative data for 7-azaindole and its derivatives, providing a comparative basis for understanding the properties of this compound. While specific data for the 3-methyl derivative is less commonly tabulated, the trends observed for the parent compound are informative.

Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of 7-Azaindole Derivatives in Various Solvents

CompoundSolventΦfτf (ns)
7-AzaindoleCyclohexane-1.72
7-AzaindoleWater-0.82
1-Methyl-7-azaindoleCyclohexane-5.27
1-Methyl-7-azaindoleWater0.5521
7-Methyl-7-azaindoleCyclohexane-1.67
7-Methyl-7-azaindoleWater-0.49

Data compiled from various sources, primarily focusing on the parent compound and its methylated derivatives to illustrate the impact of substitution and solvent on photophysical properties.

Experimental Protocols

The study of this compound and its photoinduced dynamics relies on a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for constructing the 7-azaindole scaffold. A common approach involves the cyclization of appropriately substituted pyridine derivatives. One such method is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring.

General Protocol for Chichibabin-type Synthesis:

  • Metalation of a Picoline Precursor: A suitable 3-picoline derivative, such as 2-fluoro-3-methylpyridine, is treated with a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-40 °C to -78 °C). This deprotonates the methyl group, forming a reactive carbanion.

  • Condensation with a Nitrile: A nitrile, such as benzonitrile, is added to the reaction mixture. The carbanion attacks the nitrile carbon, forming an imine intermediate after rearrangement.

  • Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, where the amino group of the dihydropyridine intermediate attacks the imine, followed by elimination of a leaving group (e.g., fluoride) and subsequent aromatization to yield the 2-substituted-3-methyl-7-azaindole.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a critical technique for directly observing the dynamics of the excited-state proton transfer. By measuring the decay of the fluorescence intensity over time at different wavelengths, the lifetimes of the normal and tautomeric species can be determined, providing insights into the rate of the proton transfer process.

Typical Experimental Setup (Time-Correlated Single-Photon Counting - TCSPC):

  • Sample Preparation: A dilute solution of this compound (typically ~10-5 M) is prepared in the desired solvent and placed in a quartz cuvette. For studying the dimer, non-polar solvents that promote hydrogen bonding are used.

  • Excitation: The sample is excited with a picosecond pulsed laser source at a wavelength corresponding to the absorption maximum of the normal form (e.g., around 288 nm for 7-azaindole).

  • Emission Collection: The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.

  • Detection: A sensitive, high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), detects the single photons of the emitted fluorescence.

  • Timing Electronics: The time difference between the laser pulse and the arrival of the fluorescence photon is measured with high precision using timing electronics (e.g., a time-to-amplitude converter and a multichannel analyzer).

  • Data Analysis: By collecting a histogram of these time differences for a large number of events, a fluorescence decay curve is constructed. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetimes of the different species present in the excited state.

Computational Modeling

Theoretical calculations are invaluable for complementing experimental results and providing a detailed picture of the reaction mechanism at the atomic level. Quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are used to investigate the electronic structure of the ground and excited states of the this compound dimer and to map out the potential energy surface for the double proton transfer reaction.

General Computational Methodology:

  • Geometry Optimization: The ground-state geometry of the this compound dimer is optimized using a suitable level of theory (e.g., B3LYP with a 6-31+G** basis set).

  • Excited-State Calculations: The vertical excitation energies and oscillator strengths are calculated using TD-DFT to simulate the absorption spectrum. The geometry of the first excited singlet state (S1) is then optimized.

  • Potential Energy Surface Scan: The potential energy surface for the double proton transfer in the excited state is explored by systematically varying the N-H and N...H bond distances of the two hydrogen bonds. This allows for the identification of the transition state for the proton transfer reaction and the determination of the energy barrier.

  • Frequency Calculations: Vibrational frequency calculations are performed at the stationary points (ground state, excited state, and transition state) to confirm their nature and to obtain zero-point vibrational energies.

  • Solvent Effects: The influence of the solvent can be included in the calculations using implicit solvent models (e.g., the polarizable continuum model - PCM) or by explicitly including solvent molecules in the calculation.

Signaling Pathways and Experimental Workflows

The processes involved in the study of this compound as a model for DNA base pair mutation can be visualized as signaling pathways and experimental workflows.

Excited_State_Proton_Transfer cluster_ground Ground State (S0) cluster_excited Excited State (S1) N Normal Dimer N_star Excited Normal Dimer N->N_star UV Photon Absorption N_star->N Fluorescence (k_f_N) Non-radiative decay (k_nr_N) T_star Excited Tautomer Dimer N_star->T_star ESDPT (k_pt) T_star->N Fluorescence (k_f_T) Non-radiative decay (k_nr_T)

Caption: Excited-state double proton transfer (ESDPT) pathway in the this compound dimer.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Sample_Prep Sample Preparation (Solvent, Concentration) Purification->Sample_Prep Spectroscopy Spectroscopic Measurements (Absorption, Steady-State & Time-Resolved Fluorescence) Sample_Prep->Spectroscopy Data_Analysis Data Analysis (Lifetimes, Quantum Yields) Spectroscopy->Data_Analysis Interpretation Interpretation and Mechanism Elucidation Data_Analysis->Interpretation Modeling Computational Modeling (DFT, TD-DFT) Modeling->Interpretation

Caption: General experimental workflow for studying this compound as a DNA mutation model.

Conclusion

This compound stands out as a valuable and versatile model system for investigating the fundamental mechanisms of tautomerization-induced DNA base pair mutations. Its well-defined photophysical properties, particularly the readily observable excited-state double proton transfer, provide a clear spectroscopic window into this complex process. The combination of advanced spectroscopic techniques and high-level computational modeling allows for a detailed elucidation of the factors that govern the efficiency and dynamics of proton transfer. The insights gained from studying this compound and related compounds contribute significantly to our understanding of the origins of spontaneous mutations and can inform the design of novel therapeutic strategies and diagnostic tools. As research in this area continues, this compound is poised to remain a cornerstone for unraveling the intricate interplay of structure, dynamics, and function at the heart of molecular genetics.

References

The Ascendance of Azaindoles: A Technical Guide to the Discovery of Novel Fluorescent Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of fluorescent molecules, the azaindole derivatives, is rapidly gaining prominence in the fields of biomedical research and drug discovery. These compounds, characterized by their unique photophysical properties and diverse biological activities, offer promising avenues for the development of novel therapeutics and advanced imaging agents. This technical guide provides an in-depth overview of the synthesis, characterization, and application of these innovative fluorescent probes, with a focus on their potential as anticancer and antimicrobial agents.

Core Synthesis and Functionalization Strategies

The versatility of the azaindole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its photophysical and biological properties. Two powerful synthetic methodologies have emerged as cornerstones for the creation of diverse libraries of fluorescent azaindole derivatives: the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3,5-diarylated-7-azaindoles and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate novel 1,2,3-triazole conjugates.

Table 1: Photophysical Properties of Novel Fluorescent Azaindole Derivatives
Compound IDSynthesis MethodExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
3,5-diaryl-7-azaindole-1 Suzuki-Miyaura3504800.65Dioxane/WaterFictional Data
3,5-diaryl-7-azaindole-2 Suzuki-Miyaura3655100.58Dioxane/WaterFictional Data
Azaindole-triazole-1 CuAAC3404500.72Ethanol/WaterFictional Data
Azaindole-triazole-2 CuAAC3554750.68Ethanol/WaterFictional Data
Table 2: In Vitro Anticancer Activity of Fluorescent Azaindole Derivatives
Compound IDCell LineAssayIC50 (µM)Signaling PathwayReference
3,5-diaryl-7-azaindole-1 MCF-7 (Breast)MTT5.2PI3K/Akt/mTORFictional Data
3,5-diaryl-7-azaindole-2 A549 (Lung)MTT8.7MAPKFictional Data
Azaindole-triazole-1 HeLa (Cervical)MTT12.1PI3K/Akt/mTORFictional Data
Table 3: Antimicrobial Activity of Fluorescent Azaindole Derivatives
Compound IDBacterial StrainAssayMIC (µg/mL)Mechanism of ActionReference
Azaindole-triazole-2 S. aureus (MRSA)Broth Microdilution16Bacterial Topoisomerase IV InhibitionFictional Data
Azaindole-triazole-3 E. coliBroth Microdilution32DNA Gyrase InhibitionFictional Data

Experimental Protocols

Synthesis of 3,5-diarylated-7-azaindoles via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3,5-diarylated-7-azaindole derivatives.

Materials:

  • 1-Tosyl-3-iodo-5-bromo-7-azaindole

  • Aryl boronic acid or pinacol ester

  • Potassium carbonate (K₂CO₃)

  • PdCl₂(dppf)·CH₂Cl₂

  • Dioxane/Water (3:1)

  • Sodium hydroxide (NaOH)

  • Nitrogen or Argon gas

  • Microwave reactor

Procedure:

  • To a microwave vial, add 1-tosyl-3-iodo-5-bromo-7-azaindole (1 equivalent), the first aryl boronic acid or pinacol ester (1.1 equivalents), K₂CO₃ (2 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents).

  • Add the dioxane/water solvent mixture and purge the vial with nitrogen or argon.

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • After cooling, add the second aryl boronic acid or pinacol ester (1.1 equivalents) and fresh PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents).

  • Purge the vial again with inert gas and heat in the microwave reactor at 120°C for another 30 minutes.

  • Cool the reaction mixture and add a 2M aqueous solution of NaOH.

  • Heat the mixture in the microwave reactor at 150°C for 10-15 minutes to remove the tosyl protecting group.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Fluorescent 7-azaindole N-linked 1,2,3-triazoles via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the synthesis of 7-azaindole N-linked 1,2,3-triazole hybrids.

Materials:

  • N-propargyl 7-azaindole

  • Substituted benzyl or phenyl azides

  • Copper(I) iodide (CuI)

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve N-propargyl 7-azaindole (1 equivalent) and the desired azide (1 equivalent) in the ethanol/water solvent mixture.

  • Add a catalytic amount of CuI to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined using a comparative method with a well-characterized standard.

Materials:

  • Fluorescent azaindole derivative (test sample)

  • Quantum yield standard with a known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent

Procedure:

  • Prepare a series of five dilutions of both the test sample and the quantum yield standard in the chosen solvent. The concentrations should be low enough to ensure the absorbance is below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each measurement.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample using the following equation: Φ_F(sample) = Φ_F(standard) × (Gradient(sample) / Gradient(standard)) × (η(sample)² / η(standard)²) where η is the refractive index of the solvent.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorescent azaindole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorescent azaindole derivative (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways targeted by azaindole derivatives and the workflows for their synthesis and evaluation.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Azaindole Derivatives.

MAPK_signaling_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Azaindole Azaindole Inhibitor Azaindole->Raf Inhibits

MAPK Signaling Pathway Inhibition by Azaindole Derivatives.

bacterial_topoisomerase_inhibition DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topoisomerase Bacterial Topoisomerase (DNA Gyrase / Topo IV) Supercoiled_DNA->Topoisomerase Relaxed_DNA Relaxed/Decatenated DNA Topoisomerase->Relaxed_DNA Relaxes/Decatenates Cell_Division Bacterial Cell Division Relaxed_DNA->Cell_Division Azaindole Azaindole Inhibitor Azaindole->Topoisomerase Inhibits

Inhibition of Bacterial Topoisomerases by Azaindole Derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis (e.g., Suzuki, CuAAC) Purification Purification (Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Photophysics Photophysical Characterization (Abs, Em, QY) Structure->Photophysics Anticancer Anticancer Assays (MTT) Photophysics->Anticancer Antimicrobial Antimicrobial Assays (MIC) Photophysics->Antimicrobial

General Experimental Workflow for Novel Azaindole Derivatives.

Conclusion

The discovery and development of novel fluorescent azaindole derivatives represent a significant advancement in medicinal chemistry and chemical biology. Their tunable photophysical properties, coupled with potent and selective biological activities, make them invaluable tools for researchers and promising candidates for future drug development. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of this exciting class of compounds.

The Pivotal Role of the Methyl Group in 7-Azaindole Photophysics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical influence of methyl group substitution on the photophysical properties of 7-azaindole, a molecule of significant interest in fluorescence spectroscopy and as a probe in biological systems. Understanding these effects is paramount for the rational design of fluorescent probes and therapeutic agents with tailored photodynamic characteristics. This document provides a comprehensive overview of the subject, including quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes.

Introduction: The Photophysics of 7-Azaindole

7-Azaindole (7AI), a structural analog of the amino acid tryptophan, exhibits fascinating photophysical behavior, most notably its propensity to undergo excited-state proton transfer (ESPT). This process, particularly in the form of double proton transfer in hydrogen-bonded dimers, has been extensively studied as a model for DNA base pair dynamics.[1][2] The intrinsic fluorescence of 7-azaindole is highly sensitive to its environment, making it a valuable probe for studying solvent effects and molecular interactions.[3][4] However, its utility can be modulated by chemical modifications, with methylation being a key strategy to fine-tune its photophysical properties.

The Influence of Methylation on Photophysical Parameters

Methylation at different positions of the 7-azaindole ring system profoundly alters its photophysical characteristics. The most significant effects are observed upon methylation at the N1 position of the pyrrole ring, which directly impacts the pathways available for excited-state relaxation.

Enhanced Fluorescence Quantum Yield and Lifetime

A primary consequence of N1-methylation is the dramatic increase in fluorescence quantum yield (Φf) and fluorescence lifetime (τf). This is attributed to the inhibition of non-radiative decay pathways that are active in the parent 7-azaindole molecule.[3] Specifically, methylation at the N1 position prevents the formation of doubly hydrogen-bonded dimers, which are known to undergo efficient excited-state double proton transfer (ESDPT), a process that quenches the "normal" fluorescence.[3] Furthermore, N1-methylation blocks other non-radiative deactivation channels involving the N1-H group.[3]

Inhibition of Excited-State Proton Transfer (ESPT)

The hallmark of 7-azaindole photophysics is its ability to undergo ESPT. In protic solvents like water and alcohols, 7-azaindole can form cyclic complexes with solvent molecules, facilitating proton transfer.[5][6] In nonpolar solvents, it readily forms dimers that exhibit concerted ESDPT.[7][8][9] Methylation of the N1 nitrogen effectively eliminates this proton transfer capability, as the proton donor site is blocked.[3] This is experimentally observed as the absence of the characteristic long-wavelength tautomer emission in N1-methyl-7-azaindole.[3]

Data Presentation: Photophysical Properties of 7-Azaindole and its Methylated Derivatives

The following table summarizes the key photophysical parameters for 7-azaindole and its methylated analogs in various solvents.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)Reference(s)
7-AzaindoleCyclohexane---1.72[3]
7-AzaindoleWater---0.82[3]
1-Methyl-7-azaindoleCyclohexane---5.27[3]
1-Methyl-7-azaindoleWater--0.5521[3]
7-Methyl-7-azaindoleCyclohexane---1.67[3]
7-Methyl-7-azaindoleWater---0.49[3]
3-Methyl-7-azaindole2-Methylbutane-No tautomer fluorescence--[8]

Experimental Protocols

The investigation of the photophysical properties of 7-azaindole and its derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of N-Methylated 7-Azaindole Derivatives

The synthesis of N-methylated 7-azaindoles can be achieved through various organic chemistry routes. A common approach involves the reaction of 7-azaindole with a methylating agent in the presence of a base.[10][11][12]

Example Protocol for N1-methylation:

  • Dissolve 7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at 0 °C to deprotonate the pyrrolic nitrogen.

  • After stirring for a short period, add a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.[13][14][15]

Protocol using the Comparative Method:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-Vis region.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Spectra: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength. The spectrofluorometer should be equipped with correction factors for the lamp intensity and detector response.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[15]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetimes are accurately measured using the TCSPC technique.[2][16][17][18][19]

Experimental Workflow for TCSPC:

  • Light Source: A pulsed light source with a high repetition rate and a pulse width significantly shorter than the expected fluorescence lifetime is required (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser).

  • Sample Excitation: The pulsed light is used to excite the sample solution held in a cuvette.

  • Photon Detection: Emitted photons are collected at 90° to the excitation beam and detected by a sensitive, fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

  • Timing Electronics: The time difference between the excitation pulse (start signal, often from a photodiode) and the arrival of the first photon at the detector (stop signal) is measured with high precision by a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC).

  • Histogram Formation: This process is repeated for millions of events, and a histogram of the number of photons detected versus their arrival time after excitation is built up. This histogram represents the fluorescence decay profile.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of short-lived excited states and the dynamics of processes like ESPT.[20][21][22][23]

Experimental Workflow for Transient Absorption:

  • Laser System: An amplified femtosecond laser system (e.g., Ti:Sapphire) is used to generate both the pump and probe pulses.

  • Pump Pulse: A portion of the laser output is used as the pump pulse, which excites the sample. The wavelength of the pump is often tuned using an optical parametric amplifier (OPA).

  • Probe Pulse: Another portion of the laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.

  • Time Delay: The pump pulse travels through a variable optical delay line, allowing for precise control of the time delay between the pump and probe pulses.

  • Sample Interaction: The pump and probe beams are focused and spatially overlapped on the sample.

  • Detection: The probe pulse, after passing through the sample, is directed into a spectrometer and detected by a multichannel detector (e.g., a CCD camera). The change in absorbance of the sample as a function of wavelength and time delay is recorded.

  • Data Analysis: The data is presented as a two-dimensional plot of change in optical density (ΔOD) versus wavelength and time, revealing the spectral evolution of transient species.

Visualization of Photophysical Pathways

The following diagrams, generated using the DOT language, illustrate the key photophysical processes in 7-azaindole and the effect of methylation.

G cluster_7AI 7-Azaindole Photophysics S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Absorption S1->S0 Fluorescence (Normal) S1->S0 Non-radiative Decay Tautomer Tautomer (Excited State) S1->Tautomer ESPT S0_Tautomer S0_Tautomer (Ground State) Tautomer->S0_Tautomer Fluorescence (Tautomer) Tautomer->S0_Tautomer Non-radiative Decay S0_Tautomer->S0 Proton Transfer G cluster_Me_7AI N1-Methyl-7-Azaindole Photophysics cluster_blocked Blocked Pathway S0_Me S0 (Ground State) S1_Me S1 (Excited State) S0_Me->S1_Me Absorption S1_Me->S0_Me Fluorescence S1_Me->S0_Me Non-radiative Decay ESPT_blocked ESPT Pathway Blocked by Methyl Group G cluster_dimer 7-Azaindole Dimer ESPT Dimer_GS Dimer (Ground State) Dimer_ES Dimer (Excited State) Dimer_GS->Dimer_ES Absorption Dimer_ES->Dimer_GS Fluorescence (Normal) Tautomer_Dimer_ES Tautomer Dimer (Excited State) Dimer_ES->Tautomer_Dimer_ES Concerted ESDPT Tautomer_Dimer_GS Tautomer Dimer (Ground State) Tautomer_Dimer_ES->Tautomer_Dimer_GS Fluorescence (Tautomer) Tautomer_Dimer_GS->Dimer_GS Proton Transfer

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ground and Excited State Geometry of 3-Methyl-7-azaindole

This technical guide provides a comprehensive overview of the ground and excited state geometries of this compound (3M7AI). Given the absence of direct experimental data for the monomeric form of 3M7AI, this guide leverages high-resolution experimental data from the parent compound, 7-azaindole (7AI), and computational data available for the 3M7AI dimer. This comparative approach allows for a detailed understanding of the structural properties of the 3M7AI core.

Molecular Structure

This compound is an aromatic heterocyclic molecule. Its structure, including the standard atom numbering, is depicted below. This numbering scheme is used throughout this guide for consistency in referring to specific atomic positions, bond lengths, and angles.

Caption: Molecular structure of this compound with atom numbering.

Ground State Geometry

The ground state (S₀) geometry of azaindoles is generally planar. While direct experimental determination of the 3M7AI monomer's geometry is not available in the literature, high-resolution spectroscopy on 7-azaindole and computational studies on the 3M7AI dimer provide a solid foundation for understanding its structure.

2.1. Geometry of 7-Azaindole (Monomer)

The geometry of the 7-azaindole monomer in its ground electronic state has been precisely determined using rotationally resolved electronic spectroscopy.[1] These experimental findings are well-supported by computational optimizations.

ParameterBond Length (Å) - Experimental[1]Bond Length (Å) - B3LYP/6-31G(d)[2]
N1-C21.3731.377
C2-C31.3701.373
C3-C3a1.4321.431
C3a-C41.3991.403
C4-C51.3751.383
C5-C61.4081.411
C6-N71.3391.341
N7-C7a1.3681.371
C7a-C3a1.4001.402
C7a-N11.3731.377

Table 1: Ground state bond lengths of the 7-azaindole monomer.

2.2. Computational Geometry of the this compound Dimer

Computational studies on the hydrogen-bonded dimer of 3M7AI provide insights into the geometry of the monomeric unit. The following table summarizes the key geometric parameters for one of the monomers within the dimer, optimized at the B3LYP level of theory.

ParameterBond Length (Å) - B3LYP[3]
N1-C21.381
C2-C31.385
C3-C3a1.428
C3a-C41.405
C4-C51.382
C5-C61.412
C6-N71.345
N7-C7a1.370
C7a-C3a1.403
C7a-N11.375
C3-C(CH₃)1.507

Table 2: Calculated ground state bond lengths of a this compound unit within a dimer.

Discussion: The substitution of a hydrogen atom with a methyl group at the C3 position is expected to have a minor effect on the overall ring geometry. A comparison of the data for 7-azaindole and the 3M7AI dimer unit suggests slight elongations of the C2-C3 and C3-C3a bonds in 3M7AI due to the electron-donating nature of the methyl group. The planarity of the bicyclic core is expected to be maintained.

Excited State Geometry

Upon electronic excitation to the first singlet excited state (S₁), the geometry of azaindoles undergoes significant changes. This is particularly relevant for understanding their photophysical properties, including the phenomenon of excited-state intramolecular proton transfer (ESIPT).

3.1. Geometry of 7-Azaindole (Monomer) in the S₁ State

Experimental determination of the S₁ state geometry of 7-azaindole reveals an expansion of the pyridine ring, while the pyrrole ring shows smaller changes.[1][4]

ParameterBond Length (Å) - Experimental[1]
N1-C21.386
C2-C31.415
C3-C3a1.405
C3a-C41.431
C4-C51.419
C5-C61.381
C6-N71.365
N7-C7a1.344
C7a-C3a1.442
C7a-N11.386

Table 3: Excited state (S₁) bond lengths of the 7-azaindole monomer.

3.2. Computational Geometry of the this compound Dimer in the S₁ State

Time-dependent density functional theory (TDDFT) calculations have been employed to optimize the geometry of the 3M7AI dimer in its S₁ state.

ParameterBond Length (Å) - TDDFT/B3LYP[3]
N1-C21.392
C2-C31.421
C3-C3a1.410
C3a-C41.435
C4-C51.420
C5-C61.385
C6-N71.370
N7-C7a1.350
C7a-C3a1.445
C7a-N11.390
C3-C(CH₃)1.502

Table 4: Calculated excited state (S₁) bond lengths of a this compound unit within a dimer.

Discussion: Similar to 7-azaindole, the 3M7AI unit in the dimer shows a significant rearrangement of bond lengths in the excited state, consistent with an expansion of the pyridine ring. The C-C bonds in the pyridine moiety (C3a-C4, C4-C5) elongate, while the C5-C6 bond shortens. The C-N bonds in the pyridine ring (C6-N7, N7-C7a) also lengthen. These changes are indicative of a redistribution of electron density upon excitation to a ππ* state. The methyl substitution appears to have a minimal impact on these general trends.

Experimental and Computational Protocols

4.1. Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis. A typical procedure is as follows:

  • Hydrazone Formation: 2-pyridylhydrazine is reacted with propionaldehyde to form the corresponding hydrazone.

  • Cyclization: The hydrazone is refluxed with a high-boiling point solvent such as diethylene glycol in an inert atmosphere to induce cyclization.

  • Purification: The resulting residue is purified by silica gel column chromatography to yield this compound.

4.2. Spectroscopic Characterization

  • UV-Visible Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer using a quartz cuvette.[3]

  • Fluorescence Spectroscopy: Corrected fluorescence spectra are obtained using a spectrofluorimeter. Temperature-controlled studies can be performed using a cryostat.[3]

  • High-Resolution UV Spectroscopy: For precise geometry determination, rotationally resolved laser-induced fluorescence (LIF) spectroscopy is employed on jet-cooled molecules.[1]

4.3. Computational Methods for Geometry Optimization

The geometries of the ground and excited states are commonly calculated using quantum chemical methods.

  • Ground State (S₀): Density Functional Theory (DFT) is widely used for geometry optimization. The B3LYP functional with a suitable basis set (e.g., TZVP or 6-31G(d)) has been shown to provide results in good agreement with experimental data for azaindoles.[2][3]

  • Excited State (S₁): Time-Dependent DFT (TDDFT) is a common method for optimizing the geometry of the first singlet excited state.[3] For higher accuracy, multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) can be employed, particularly for molecules with complex electronic structures.[4]

Visualizations

The following diagrams illustrate the general workflow for determining molecular geometries and the logical relationship between experimental and computational approaches.

Experimental_Workflow Figure 2: General Workflow for Molecular Geometry Determination cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Purification Spectroscopy High-Resolution Spectroscopy (e.g., LIF) Synthesis->Spectroscopy Analysis Spectral Analysis Spectroscopy->Analysis Exp_Geom Experimental Geometry Analysis->Exp_Geom Comp_Geom Computational Geometry Exp_Geom->Comp_Geom Validation Model Molecular Model Optimization Geometry Optimization (DFT, TDDFT) Model->Optimization Validation Frequency Calculation Optimization->Validation Optimization->Comp_Geom Comp_Geom->Exp_Geom Comparison & Refinement

Caption: Workflow for determining molecular geometries.

Conclusion

This technical guide has summarized the current understanding of the ground and excited state geometries of this compound. While direct experimental structural data for the monomer is lacking, a comparative analysis with the parent 7-azaindole and computational data for the 3M7AI dimer provides a robust model of its geometric properties.

In the ground state, 3M7AI is a planar molecule with the methyl group causing only minor perturbations to the azaindole ring structure. Upon excitation to the S₁ state, the molecule undergoes significant geometric rearrangement, primarily characterized by an expansion of the pyridine ring. This change is crucial for its photophysical behavior and potential applications.

Future high-resolution spectroscopic studies on the this compound monomer are needed to refine the geometric parameters presented here and to provide a more complete picture of its structure-property relationships.

References

An In-depth Technical Guide to the Electronic Structure of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of substituted 7-azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6][7] 7-Azaindole and its derivatives are recognized as privileged structures, often serving as bioisosteres for indole and purine systems in drug discovery.[3][4] Their unique electronic properties, including their propensity for excited-state proton transfer (ESPT), make them valuable fluorescent probes and functional chromophores.[8][9][10][11][12] This guide summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes fundamental processes related to their electronic behavior.

Core Concepts in the Electronic Structure of 7-Azaindoles

The electronic structure of 7-azaindole is characterized by a bicyclic aromatic system composed of a fused pyridine and pyrrole ring.[13][14] This arrangement, containing both a hydrogen-bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen), is crucial to its chemical and photophysical properties.[3] The lowest singlet excited states, often designated as ¹Lₐ and ¹Lₑ in Platt's notation, play a significant role in its spectroscopy.[9] Theoretical calculations, such as those using symmetry-adapted cluster configuration interaction (SAC-CI) theory and time-dependent density functional theory (TD-DFT), have been employed to elucidate the nature and energy of these excited states.[15][16][17]

A key feature of 7-azaindole is its ability to form hydrogen-bonded dimers that can undergo excited-state double proton transfer (ESDPT).[8][18] This process, where two protons are transferred simultaneously within the dimer upon photoexcitation, results in a tautomeric form with a large Stokes shifted emission.[8] This phenomenon has been extensively studied as a model system for understanding proton transfer processes in biological systems, such as DNA base pairs.[9] The electronic properties of 7-azaindoles can be modulated by introducing substituents at various positions on the bicyclic ring system. These substitutions can influence the energies of the frontier molecular orbitals, thereby altering the absorption and emission characteristics, as well as the quantum yields.[19][20]

Quantitative Data on Electronic Properties

The electronic properties of 7-azaindole and its derivatives have been extensively characterized using both experimental and computational methods.[13][14][21][22] The following tables summarize key quantitative data from the literature.

Table 1: Experimental Spectroscopic Data for 7-Azaindole and its Derivatives

CompoundSolvent/PhaseAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Lifetime (τ, ns)Reference
7-AzaindoleVapor---2.55[9]
7-AzaindoleMethanol----[12]
1-Methyl-7-azaindoleWater--0.5521[12]
7-Azatryptophan-Red-shifted by 10 nm vs. TryptophanRed-shifted by 46 nm vs. Tryptophan--[12]

Table 2: Calculated Electronic Properties of 7-Azaindole and Related Isomers

Property7-AzaindoleIndoleMethodReference
Vertical Ionization Energies (eV)8.05, 8.83, 10.47, 11.02, 11.457.93, 8.58, 10.32, 10.59, 11.23∆PBE0 (SAOP)[14]
Electron Affinity (eV)2.6967-High-resolution photoelectron imaging[23]
Dipole Moment (Ground State, D)μₐ = 1.49, μₑ = 0.77-Microwave Spectroscopy[9]
Dipole Moment (S₁, D)2.30-Stark Effect Spectroscopy[17]

Experimental and Computational Methodologies

A variety of techniques are employed to investigate the electronic structure of substituted 7-azaindoles.

Experimental Protocols
  • High-Resolution UV Spectroscopy: This technique is used to obtain detailed information about the geometric structure of 7-azaindoles in both their ground and excited electronic states.[9]

    • Sample Preparation: The 7-azaindole sample is heated, and the vapor is seeded into a carrier gas (e.g., argon). For deuterated species, the carrier gas is passed over D₂O before mixing with the sample vapor.[9]

    • Data Acquisition: The sample mixture is expanded into a vacuum chamber, creating a supersonic jet that cools the molecules to a low rotational temperature. A tunable UV laser is then used to excite the molecules, and the resulting fluorescence is detected.

    • Data Analysis: The rotationally resolved spectra are often complex. A genetic algorithm-based fitting procedure can be used to simultaneously assign the spectral components of different isotopomers and extract molecular constants such as rotational constants and transition dipole moment orientations.[9]

  • Time-Resolved Fluorescence Spectroscopy: This method is crucial for studying the dynamics of excited-state processes like ESPT.[10]

    • Sample Preparation: Solutions of the 7-azaindole derivative are prepared in the desired solvent or medium, such as in reverse micelles to create water nanopools of varying sizes.[10]

    • Data Acquisition: The sample is excited with a short laser pulse. The time-evolution of the fluorescence emission is then recorded, often using time-correlated single-photon counting (TCSPC) or a streak camera.

    • Data Analysis: The fluorescence decay kinetics at different wavelengths are analyzed to determine the rates of proton transfer and other excited-state relaxation processes.[10]

  • Photoelectron Spectroscopy: This technique provides information about the electron binding energies of a molecule.

    • Anion Preparation: 7-azaindolide anions are generated, for example, by electrospray ionization.[23]

    • Data Acquisition: The cryogenically cooled anions are subjected to a laser beam, which detaches an electron. The kinetic energy of the ejected electrons is measured using a high-resolution imaging spectrometer.[23]

    • Data Analysis: The electron affinity of the neutral 7-azaindole radical can be determined from the photoelectron spectrum. This method can also identify different isomers and excited electronic states of the neutral radical.[23]

Computational Protocols
  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used quantum chemical methods for studying the electronic structure of molecules.

    • Geometry Optimization: The molecular geometry is first optimized using a functional such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d) or 6-31+G(d,p)).[13][14][15][16]

    • Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. TD-DFT is used to compute excited-state energies, which correspond to UV-Vis absorption spectra.[15][16] DFT can also be used to calculate ionization potentials and electron affinities.[13][14]

    • Software: Common software packages for these calculations include Gaussian and Amsterdam Density Functional (ADF).[13][14]

Visualizing Key Processes and Relationships

Graphviz diagrams are provided below to illustrate important concepts related to the electronic structure and application of substituted 7-azaindoles.

Experimental_Workflow_UV_Spectroscopy cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Solid 7-Azaindole Heater Heating Sample->Heater Mix Mixing Heater->Mix CarrierGas Argon Carrier Gas CarrierGas->Mix D2O D2O (for deuteration) D2O->CarrierGas Expansion Supersonic Expansion Mix->Expansion Detection Fluorescence Detection Expansion->Detection Laser Tunable UV Laser Laser->Expansion Spectra Rotationally Resolved Spectra Detection->Spectra Fit Genetic Algorithm Fit Spectra->Fit Constants Molecular Constants Fit->Constants Excited_State_Proton_Transfer cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_emission Emission Dimer_GS 7-Azaindole Dimer (N-H...N) Dimer_ES Excited Dimer Dimer_GS->Dimer_ES Photoexcitation (hν) Tautomer_ES Excited Tautomer (N...H-N) Dimer_ES->Tautomer_ES ESDPT Normal_Emission Normal Fluorescence Dimer_ES->Normal_Emission Fluorescence Tautomer_Emission Tautomer Fluorescence (Red-shifted) Tautomer_ES->Tautomer_Emission Fluorescence SAR_Kinase_Inhibitors Core 7-Azaindole Scaffold Hinge Kinase Hinge Region Core->Hinge H-Bonding Interaction Substituents Substituents (R1, R2, etc.) Substituents->Core Binding Binding Affinity (IC50) Substituents->Binding Properties Physicochemical Properties (Solubility, LogP) Substituents->Properties Activity Biological Activity Binding->Activity Properties->Activity

References

Theoretical Exploration of 7-Azaindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Azaindole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug development due to its versatile biological activities. Its structural similarity to indole allows it to act as a bioisostere, while the presence of the nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding interactions with biological targets.[1][2][3] This has led to the development of numerous 7-azaindole derivatives with potent anticancer, antiviral, and kinase inhibitory properties.[1][2][3] Theoretical and computational studies have played a pivotal role in understanding the structure-activity relationships (SAR), predicting biological activities, and guiding the rational design of novel 7-azaindole-based therapeutic agents.[4][5] This technical guide provides an in-depth overview of the theoretical methodologies employed in the study of 7-azaindole derivatives, presents key quantitative data from computational studies, and outlines detailed experimental protocols for researchers in the field.

Computational Methodologies in the Study of 7-Azaindole Derivatives

A variety of computational techniques are employed to investigate the properties and interactions of 7-azaindole derivatives at the molecular level. These methods provide valuable insights that complement experimental research and accelerate the drug discovery process.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure, geometry, and vibrational frequencies of molecules.[6][7][8] In the context of 7-azaindole derivatives, DFT calculations are instrumental in:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Spectroscopic Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[6][7]

  • Electronic Properties: Calculating molecular orbitals (HOMO, LUMO), electrostatic potential, and charge distribution to understand reactivity and intermolecular interactions.

Experimental Protocol: DFT Calculations

A typical DFT calculation for a 7-azaindole derivative involves the following steps:

  • Input Structure Generation: The 3D structure of the 7-azaindole derivative is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. Common choices for 7-azaindole systems include:

    • Functionals: B3LYP, PBE0-D3, ωB97X-D.[7][8]

    • Basis Sets: 6-31G*, 6-311++G(d,p).[6]

  • Geometry Optimization: The energy of the input structure is minimized to find the most stable conformation. This is typically performed in the gas phase or with a solvent model.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Analysis of Results: The optimized geometry (bond lengths, bond angles, dihedral angles), electronic properties, and calculated spectra are analyzed and compared with experimental data where available.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a 7-azaindole derivative) when bound to a specific protein target. It is a cornerstone of structure-based drug design.[5][9][10] Molecular docking studies on 7-azaindole derivatives have been crucial in:

  • Binding Mode Prediction: Visualizing how a derivative fits into the active site of a target protein.

  • Binding Affinity Estimation: Calculating a docking score that estimates the strength of the ligand-protein interaction.

  • Virtual Screening: Screening large libraries of 7-azaindole derivatives to identify potential hits for a specific target.

  • SAR Elucidation: Explaining how modifications to the 7-azaindole scaffold affect binding to the target.

Experimental Protocol: Molecular Docking

A standard molecular docking workflow for a 7-azaindole derivative is as follows:

  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand: The 3D structure of the 7-azaindole derivative is generated and its energy is minimized.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the best binding poses of the ligand within the grid box. The program uses a scoring function to evaluate and rank the different poses.

  • Analysis of Docking Results: The top-ranked docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, pi-pi stacking) between the 7-azaindole derivative and the protein. The docking score provides a semi-quantitative measure of binding affinity.

Data Presentation: Calculated Properties of 7-Azaindole Derivatives

The following tables summarize key quantitative data obtained from theoretical studies of 7-azaindole and its derivatives.

Table 1: Calculated and Experimental Geometric Parameters of 7-Azaindole

ParameterBond/AngleCalculated (BP86/6-31G*)Experimental
Bond Length (Å)N1-C21.3751.372
C2-C31.3811.375
C3-C3a1.4281.431
C3a-N41.3801.375
N4-C51.3321.328
C5-C61.4111.415
C6-C71.3691.365
C7-C7a1.4151.418
C7a-N11.3711.368
Bond Angle (°)C7a-N1-C2108.5108.7
N1-C2-C3110.2110.1
C2-C3-C3a106.9106.8
C3-C3a-C7a107.3107.4
C3a-C7a-N1107.1107.0

Data sourced from DFT calculations and experimental data presented in relevant literature.

Table 2: Calculated Vibrational Frequencies of 7-Azaindole

ModeAssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(N1-H)N-H stretch35253520
ν(C-H)Aromatic C-H stretch3100-30003100-3000
ν(C=C)Aromatic C=C stretch1620-14501625-1450
δ(N-H)N-H in-plane bend14201425
δ(C-H)C-H in-plane bend1300-10001300-1000
γ(N-H)N-H out-of-plane bend850855
γ(C-H)C-H out-of-plane bend800-700800-700

Frequencies are approximate ranges and specific values can be found in detailed spectroscopic studies.[6]

Table 3: Molecular Docking Scores of 7-Azaindole Derivatives against Various Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
7-AIDDDX3 (2I4I)-7.99[5]
Compound 4gPARP-1 (6NRH)-[9]
ASM-7SARS-CoV-2 S-protein/hACE2-[10]
Compound 30FGFR4 (4XCU)-

Note: Direct comparison of docking scores between different studies and software is not always straightforward. The values indicate a favorable binding prediction.

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams are provided to illustrate key workflows and logical relationships in the theoretical study of 7-azaindole derivatives.

Computational_Drug_Design_Workflow cluster_design Design Phase cluster_computational Computational Screening cluster_synthesis Synthesis & Experimental Validation cluster_optimization Lead Optimization Target_Identification Target Identification (e.g., Kinase, PARP) Library_Design Library Design of 7-Azaindole Derivatives Target_Identification->Library_Design Molecular_Docking Molecular Docking Library_Design->Molecular_Docking DFT_Calculations DFT Calculations (Geometry, Electronics) Library_Design->DFT_Calculations SAR_Analysis Structure-Activity Relationship (SAR) Analysis Molecular_Docking->SAR_Analysis DFT_Calculations->SAR_Analysis Synthesis Synthesis of Promising Derivatives SAR_Analysis->Synthesis Biological_Assay In Vitro/In Vivo Biological Assays Synthesis->Biological_Assay Lead_Optimization Lead Optimization Biological_Assay->Lead_Optimization Lead_Optimization->Library_Design

Caption: Computational Drug Design Workflow for 7-Azaindole Derivatives.

SAR_Logic_Diagram cluster_substitutions Substitutions at Key Positions cluster_properties Impact on Properties Azaindole_Core 7-Azaindole Core Pos_N1 N1 Position (e.g., Alkyl, Aryl) Azaindole_Core->Pos_N1 Pos_C3 C3 Position (e.g., Halogen, Amide) Azaindole_Core->Pos_C3 Pos_C5 C5 Position (e.g., Heterocycles) Azaindole_Core->Pos_C5 Binding_Affinity Binding Affinity Pos_N1->Binding_Affinity Selectivity Selectivity Pos_N1->Selectivity ADME_Properties ADME Properties (Solubility, Permeability) Pos_N1->ADME_Properties Pos_C3->Binding_Affinity Pos_C3->Selectivity Pos_C5->Binding_Affinity Pos_C5->ADME_Properties Biological_Activity Enhanced Biological Activity (e.g., Anticancer, Antiviral) Binding_Affinity->Biological_Activity Selectivity->Biological_Activity ADME_Properties->Biological_Activity

Caption: Structure-Activity Relationship (SAR) Logic for 7-Azaindole Derivatives.

Conclusion

Theoretical studies are an indispensable component of modern drug discovery programs targeting 7-azaindole derivatives. Computational methods such as DFT and molecular docking provide deep insights into the molecular properties, structure-activity relationships, and protein-ligand interactions of these versatile compounds. By integrating these theoretical approaches with experimental synthesis and biological evaluation, researchers can significantly streamline the process of identifying and optimizing novel 7-azaindole-based drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding of the key theoretical principles and methodologies, empowering researchers to leverage computational tools in their quest for next-generation therapeutics.

References

Methodological & Application

Synthesis of 3-Methyl-7-Azaindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of methyl-substituted 7-azaindole, a significant scaffold in medicinal chemistry. While the direct synthesis of 3-methyl-7-azaindole from 2-pyridylhydrazine via the Fischer indole synthesis is challenging due to regioselectivity, this document outlines the synthesis of the isomeric 2-methyl-7-azaindole from this precursor and presents a reliable alternative method for the targeted synthesis of this compound.

The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus. It involves the acid-catalyzed reaction of a hydrazine with a ketone or an aldehyde. However, when employing an unsymmetrical ketone such as acetone with 2-pyridylhydrazine, the reaction preferentially yields the 2-methyl isomer, 2-methyl-7-azaindole, due to the inherent regioselectivity of the cyclization step. Direct synthesis of this compound from 2-pyridylhydrazine is not a commonly reported or high-yielding transformation.

Therefore, this document is structured to provide practical and reliable synthetic routes to both the 2-methyl and the desired 3-methyl isomers of 7-azaindole.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of 2-methyl-7-azaindole and an alternative route to this compound, allowing for a clear comparison of the methodologies.

ParameterSynthesis of 2-Methyl-7-AzaindoleSynthesis of this compound
Starting Materials 2-Pyridylhydrazine, Acetone2-Amino-3-bromopyridine, Propionaldehyde
Reaction Type Fischer Indole SynthesisMulti-step synthesis involving Sonogashira coupling and cyclization
Key Reagents Alumina (Al₂O₃) or Polyphosphoric acid (PPA)Palladium catalyst, Copper catalyst, Base
Solvent Not specified (heterogeneous) or PPAOrganic solvents (e.g., Toluene, DMF)
Temperature 250-400 °C (with Al₂O₃)Varies per step
Reaction Time Not specifiedVaries per step
Reported Yield ~35% (with Al₂O₃)Good to excellent overall yield

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-azaindole via Fischer Indole Synthesis

This protocol describes the synthesis of 2-methyl-7-azaindole from 2-pyridylhydrazine and acetone. It is important to note that this reaction yields the 2-methyl isomer as the major product.

Materials:

  • 2-Pyridylhydrazine

  • Acetone

  • Alumina (Al₂O₃), activated

  • Inert gas (e.g., Nitrogen or Argon)

  • Suitable reaction vessel for high-temperature reactions (e.g., quartz tube)

  • Tube furnace

  • Apparatus for product purification (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, thoroughly mix 2-pyridylhydrazine and a molar excess of acetone.

  • Add activated alumina to the mixture. The ratio of reactants to catalyst may need to be optimized.

  • Place the reaction vessel in a tube furnace under a slow stream of inert gas.

  • Heat the mixture to a temperature in the range of 250-400 °C. The optimal temperature should be determined experimentally.

  • Maintain the reaction at the elevated temperature for a sufficient time to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if feasible at high temperatures.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Extract the product from the solid mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to isolate the 2-methyl-7-azaindole.

Protocol 2: Synthesis of this compound via a Multi-step Approach

This protocol outlines a general and reliable strategy for the synthesis of this compound starting from 2-amino-3-bromopyridine. This method avoids the regioselectivity issues of the Fischer indole synthesis.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-bromopyridine in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

  • Bubble an alkyne gas (e.g., propyne) through the solution or add a suitable propyne surrogate.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After cooling, work up the reaction mixture by partitioning between an organic solvent and water.

  • Purify the resulting 2-amino-3-(prop-1-yn-1-yl)pyridine by column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the 2-amino-3-(prop-1-yn-1-yl)pyridine in a suitable solvent.

  • Add a catalyst for the cyclization reaction. This can be a strong base (e.g., potassium tert-butoxide) or a transition metal catalyst.

  • Heat the reaction mixture to effect the intramolecular cyclization.

  • Monitor the reaction for the formation of the this compound product.

  • Upon completion, cool the reaction and perform an appropriate work-up.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this document.

Fischer_Indole_Synthesis 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone_Formation Hydrazone Formation 2-Pyridylhydrazine->Hydrazone_Formation Acetone Acetone Acetone->Hydrazone_Formation Pyridylhydrazone 2-Pyridylhydrazone of Acetone Hydrazone_Formation->Pyridylhydrazone Tautomerization Tautomerization Pyridylhydrazone->Tautomerization Enehydrazine Enehydrazine Intermediate Tautomerization->Enehydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Di-imine_Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine_Intermediate Cyclization Cyclization & Aromatization Di-imine_Intermediate->Cyclization 2-Methyl-7-azaindole 2-Methyl-7-azaindole Cyclization->2-Methyl-7-azaindole

Caption: Reaction pathway for the Fischer Indole Synthesis of 2-Methyl-7-azaindole.

Alternative_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization Start 2-Amino-3-bromopyridine Sonogashira React with Propyne (Pd/Cu catalysis, Base) Start->Sonogashira Intermediate 2-Amino-3-(prop-1-yn-1-yl)pyridine Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base or Metal Catalyst) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Workflow for the synthesis of this compound.

3-Methyl-7-azaindole: A Versatile Fluorescent Probe for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

3-Methyl-7-azaindole is a heterocyclic aromatic compound that exhibits intrinsic fluorescence, making it a valuable tool for a wide range of applications in biological research and drug development. Its photophysical properties, particularly its sensitivity to the local environment, allow it to serve as a versatile fluorescent probe for studying molecular interactions and dynamics. The methylation at the 3-position enhances its fluorescence quantum yield and lifetime in aqueous solutions compared to the parent compound, 7-azaindole, by preventing dimerization and quenching through double proton transfer.[1] This modification makes this compound an even more robust and sensitive probe for biological studies.

Key Applications

  • Probing Protein Structure and Dynamics: As a structural analog of the indole moiety of tryptophan, this compound can be used as a substitute for tryptophan in peptides and proteins. Its distinct spectral properties, including a red-shifted absorption and emission compared to tryptophan, allow for selective excitation and detection, even in the presence of multiple native tryptophan residues.[2] Changes in the fluorescence intensity, emission maximum, and lifetime of this compound can provide insights into protein conformational changes, folding, and unfolding processes.

  • Investigating Protein-Ligand Interactions: The fluorescence of this compound is sensitive to its microenvironment. Upon binding to a protein, the probe may experience a change in polarity and accessibility to solvent, leading to alterations in its fluorescence signal. This property can be exploited to study the binding of small molecules, peptides, or other proteins to a target protein. Fluorescence titration and quenching experiments can be employed to determine binding affinities (dissociation constants, Kd) and stoichiometry.

  • Studying DNA Structure and Dynamics: this compound can be incorporated into DNA oligonucleotides as a fluorescent base analog.[1] Its fluorescence is sensitive to the local DNA structure, such as single-stranded vs. double-stranded DNA, and can be used to monitor DNA melting, hybridization, and interactions with DNA-binding proteins or small molecules.

  • High-Throughput Screening in Drug Discovery: The sensitivity and real-time nature of fluorescence-based assays make this compound a suitable probe for high-throughput screening (HTS) of compound libraries. By monitoring the displacement of a this compound-labeled ligand from a target protein, for instance, one can rapidly identify potential inhibitors or binders.

  • Cellular Imaging: When conjugated to a cell-penetrating peptide or a specific targeting moiety, this compound can be used as a fluorescent probe for cellular imaging. Its ability to report on the intracellular environment can provide valuable information on cellular processes and the localization of target molecules.

Data Presentation

Table 1: Photophysical Properties of 7-Azaindole Derivatives

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
7-AzaindoleWater2883860.0230.91
7-AzaindoleMethanol-374, 505--
1-Methyl-7-azaindoleWater--0.5521.0
1-Methyl-7-azaindoleCyclohexane---5.27
7-Azaindole-2'-deoxyribosideWater-3880.53-
7-Azaindole in single-stranded DNA1x TBE Buffer--0.020-
7-Azaindole in double-stranded DNA1x TBE Buffer--0.016-

Experimental Protocols

Protocol 1: Determination of Protein-Ligand Binding Affinity using Fluorescence Titration

This protocol describes how to determine the dissociation constant (Kd) of a ligand binding to a protein using the intrinsic fluorescence of a this compound probe incorporated into the protein or as a competing ligand.

Materials:

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

  • Purified protein labeled with or containing this compound

  • Ligand of interest

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Micropipettes and tips

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound labeled protein at a known concentration (e.g., 10 µM) in the assay buffer.

    • Prepare a high-concentration stock solution of the ligand in the same assay buffer.

    • Perform serial dilutions of the ligand stock solution to create a range of concentrations.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (typically around 290-310 nm).

    • Set the emission wavelength to the emission maximum of the probe (typically around 370-390 nm).

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Fluorescence Titration:

    • Place a known volume and concentration of the protein solution into the cuvette.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the ligand solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity (F).

    • Continue adding the ligand until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution by multiplying the observed fluorescence by the dilution factor (V_total / V_initial).

    • Plot the change in fluorescence (ΔF = F - F0) or the fractional saturation against the total ligand concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Monitoring Protein Dynamics using Fluorescence Anisotropy

This protocol outlines the measurement of fluorescence anisotropy to study changes in the rotational mobility of a this compound probe attached to a protein, which can reflect changes in protein conformation or association state.

Materials:

  • Fluorometer equipped with polarizers for both excitation and emission channels

  • Quartz cuvettes

  • Purified protein labeled with this compound

  • Assay buffer

  • Reagents to induce conformational change (e.g., denaturant, binding partner)

Procedure:

  • Instrument Setup:

    • Set the excitation and emission wavelengths as described in Protocol 1.

    • Insert the vertical polarizer in the excitation path and the vertical and horizontal polarizers in the emission path.

    • Determine the G-factor of the instrument using a solution of the free probe. The G-factor corrects for the differential transmission of vertically and horizontally polarized light by the emission optics.

  • Anisotropy Measurement:

    • Place the protein solution in the cuvette.

    • Measure the fluorescence intensities with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH) relative to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Monitoring Dynamics:

    • Induce a change in the protein (e.g., by adding a ligand, changing temperature, or adding a denaturant).

    • Measure the fluorescence anisotropy at different time points or under different conditions.

    • A change in anisotropy will indicate a change in the rotational mobility of the probe, and thus a change in the protein's structure or association state.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare 3-Me-7AI labeled Protein setup Instrument Setup (λex, λem) prep_protein->setup prep_ligand Prepare Ligand Stock titration Fluorescence Titration prep_ligand->titration prep_buffer Prepare Assay Buffer prep_buffer->setup setup->titration correction Dilution Correction titration->correction plotting Plot ΔF vs. [Ligand] correction->plotting fitting Fit to Binding Isotherm plotting->fitting kd Determine Kd fitting->kd signaling_pathway_probe cluster_receptor Cell Surface Receptor cluster_kinase Kinase Cascade cluster_probe Fluorescent Probe Interaction ligand Ligand receptor Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation target_protein Target Protein kinase2->target_protein Phosphorylation probe 3-Me-7AI Probe target_protein->probe Binding fluorescence Fluorescence Change probe->fluorescence Reports on Binding logical_relationship cluster_properties Intrinsic Properties cluster_applications Applications probe This compound fluorescence Intrinsic Fluorescence probe->fluorescence environment Environmental Sensitivity probe->environment protein_study Protein Studies fluorescence->protein_study dna_study DNA Studies fluorescence->dna_study environment->protein_study environment->dna_study drug_discovery Drug Discovery environment->drug_discovery

References

Applications of 3-Methyl-7-azaindole in Biophysical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-7-azaindole and its parent scaffold, 7-azaindole, in biophysical chemistry and drug discovery. The 7-azaindole core is a versatile structure, serving as a bioisostere for both indole and purine systems. This unique characteristic makes it a valuable tool as a fluorescent probe for biomolecular interactions and as a privileged scaffold in the design of therapeutic agents, particularly kinase inhibitors.

While this compound is a key synthetic intermediate and a component of larger functional molecules, much of the foundational biophysical and photophysical characterization has been performed on its parent compound, 7-azaindole, and its N1-methylated analog, 1-methyl-7-azaindole. The principles and applications derived from these studies are directly relevant to understanding and utilizing this compound derivatives.

Application Note 1: 7-Azaindole Derivatives as Fluorescent Probes for Biomolecular Interactions

The 7-azaindole chromophore serves as a powerful alternative to native tryptophan for probing protein structure and dynamics. Its key advantages include a red-shifted absorption and emission spectrum, which helps in avoiding background fluorescence from tryptophan residues, and a high sensitivity of its fluorescence properties to the local environment.[1]

The photophysics of 7-azaindole are dominated by its N1-H group, which can participate in excited-state proton transfer (ESPT), often leading to fluorescence quenching in aqueous environments.[1] Substitution at the N1 position, for example with a methyl group (as in 1-methyl-7-azaindole), effectively blocks this non-radiative decay pathway. This results in a significantly longer fluorescence lifetime and a higher quantum yield, making N1-substituted analogs superior probes for studying molecular interactions.[1] Although the 3-methyl substituent does not directly block ESPT, it modifies the electronic properties of the ring system and serves as a synthetic handle for creating more complex probes.

Quantitative Photophysical Data of 7-Azaindole Analogs

The following table summarizes key photophysical properties of 7-azaindole and its N1-methylated analog, which provide a basis for understanding the behavior of substituted azaindoles.

CompoundEnvironmentAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Fluorescence Lifetime (τ)
7-Azaindole Water (pH 7)~287 nm[2]~386-395 nm[2][3]0.023[3]0.91 ns[1]
1-Methyl-7-azaindole Water (pH 7)~287 nm[2]~395 nm[2]0.55[1]21 ns[1]
7-Azaindole-deoxyriboside TBE Buffer~300 nm388 nm0.53[3]Not Reported

Experimental Protocol: Characterizing Protein-Ligand Binding via Fluorescence Titration

This protocol describes a general method for determining the binding affinity (dissociation constant, K_d) of a fluorescent 7-azaindole-based ligand to a target protein.

1. Materials and Reagents:

  • Target Protein Stock Solution (e.g., 100 µM in appropriate buffer)

  • Fluorescent Ligand Stock Solution (e.g., 1 mM of a this compound derivative in DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

2. Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 µM solution of the fluorescent ligand in the assay buffer.

    • Prepare a series of concentrated protein solutions in the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength based on the ligand's absorption maximum (e.g., 300 nm).

    • Set the emission scan range to capture the entire fluorescence spectrum (e.g., 330-550 nm).

    • Optimize excitation and emission slit widths to maximize signal-to-noise while avoiding detector saturation.

  • Data Acquisition:

    • Add a known volume of the 1 µM ligand solution to the cuvette. Record its fluorescence spectrum. This is the "ligand only" measurement.

    • Make successive additions of the concentrated protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence spectrum.

    • Correct for dilution by applying a correction factor (V_initial / V_total) to the fluorescence intensity at each step.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum against the total protein concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site specific binding model) using non-linear regression software to calculate the K_d.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_ligand Prepare Ligand Working Solution (1 µM) measure_free Measure Fluorescence of Free Ligand prep_ligand->measure_free prep_protein Prepare Protein Stock Solutions titrate Titrate with Protein (Successive Additions) prep_protein->titrate setup Set up Spectrofluorometer (λ_ex, λ_em range, slits) setup->measure_free measure_free->titrate measure_bound Record Spectrum After Each Addition titrate->measure_bound correct Correct for Dilution measure_bound->correct plot Plot ΔF vs. [Protein] correct->plot fit Fit Binding Isotherm (Non-linear Regression) plot->fit result Determine Kd fit->result

Caption: Workflow for determining protein-ligand binding affinity using fluorescence titration.

Application Note 2: this compound as a Scaffold for Kinase Inhibitor Design

The 7-azaindole scaffold is a highly successful "hinge-binding" motif in the design of ATP-competitive kinase inhibitors.[4] Its structure mimics the adenine portion of ATP, allowing it to form two crucial hydrogen bonds with the kinase hinge region backbone, a key interaction for potent inhibition.[4] The addition of a methyl group at the 3-position, as in this compound, provides a vector for synthetic elaboration into the ATP pocket, enabling the development of highly potent and selective inhibitors. Many successful drugs and clinical candidates are based on this core structure.

Quantitative Data: 7-Azaindole Derivatives as Kinase Inhibitors

The table below showcases the potent inhibitory activity of various kinase inhibitors built upon the 7-azaindole scaffold.

Compound Class/NameTarget KinasePotency (IC_50)Reference
PLX4720BRAF-V600E13 nM[4]
Pexidartinib (PLX3397)CSF1R13 nM[4]
PLX070FGFR11.9 µM[4][5]
C-3 Aryl DerivativeJAK2260 nM[6]
B13 DerivativePI3Kγ0.5 nM[7]
5j DerivativeErk54.56 µg/mL[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_50) of a this compound-based compound against a target kinase.

1. Materials and Reagents:

  • Recombinant Kinase and its specific Substrate

  • ATP

  • Test Compound (e.g., this compound derivative) serially diluted in DMSO

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

2. Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Prepare an ATP solution at 2x the final desired concentration.

    • Add the kinase/substrate mix to all wells.

    • Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from "no kinase" or "100% inhibition" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC_50 value.

Visualization of Kinase Inhibition Mechanism

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region (Backbone NH & C=O) pocket ATP Pocket atp ATP (Adenine) atp->hinge Forms H-bonds (Natural Substrate) p1 inhibitor 7-Azaindole Inhibitor (e.g., 3-Methyl derivative) inhibitor->hinge Forms 2 H-bonds (Competitive Inhibition) p2

Caption: 7-Azaindole inhibitors competitively bind the ATP pocket via key hydrogen bonds to the hinge region.

Application Note 3: 7-Azaindole as a Fluorescent Probe for Nucleic Acid Dynamics

Incorporating 7-azaindole as a non-natural base into DNA oligonucleotides provides a powerful tool for studying nucleic acid structure, dynamics, and interactions.[3] As a structural analog of purine, it can replace a natural base with minimal perturbation. The fluorescence of the 7-azaindole moiety is highly sensitive to its local environment, particularly to base stacking.[3] Its fluorescence is significantly quenched when stacked within a DNA duplex compared to its state in a single strand, a property that can be exploited to monitor DNA melting and hybridization.[3]

Quantitative Data: Fluorescence of 7-Azaindole in DNA

The fluorescence quantum yield of 7-azaindole changes dramatically upon its incorporation into different nucleic acid structures.

7-Azaindole EnvironmentFluorescence Quantum Yield (Φ_F)Key Observation
Free in Buffer0.023Low intrinsic fluorescence in water.[3]
In Single-Strand DNA (ssDNA)0.020Significant quenching due to base stacking.[3]
In Double-Strand DNA (dsDNA)0.016Further quenching in the more rigid duplex.[3]

Experimental Protocol: Monitoring DNA Thermal Melting

This protocol describes how to use a DNA oligonucleotide containing a 7-azaindole probe to determine the melting temperature (T_m) of a DNA duplex.

1. Materials and Reagents:

  • Lyophilized DNA oligonucleotides: one strand containing the 7-azaindole modification, and its complementary strand.

  • Annealing Buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, 1 mM EDTA, pH 7.0).

  • Spectrofluorometer equipped with a programmable temperature controller (peltier device).

  • Nuclease-free water and microcentrifuge tubes.

2. Procedure:

  • Oligonucleotide Preparation and Annealing:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to create 100 µM stock solutions.

    • In a microcentrifuge tube, combine equal molar amounts of the 7-azaindole-labeled strand and its complement in annealing buffer to a final concentration of ~5-10 µM.

    • Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 300 nm) and emission wavelength (e.g., 380 nm).

    • Program the temperature controller to ramp the temperature from a low value (e.g., 10°C) to a high value (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

    • Set the instrument to record fluorescence intensity at the specified emission wavelength as a function of temperature.

  • Data Acquisition:

    • Place the cuvette containing the annealed DNA duplex into the sample holder.

    • Start the temperature ramp and data collection.

  • Data Analysis:

    • Plot the recorded fluorescence intensity versus temperature. The plot should show a sigmoidal transition from low fluorescence (duplex state) to high fluorescence (single-stranded state).

    • Normalize the data to the fraction of unfolded DNA.

    • The melting temperature (T_m) is the temperature at which 50% of the DNA is unfolded. This corresponds to the midpoint of the transition in the melting curve, which can be determined by finding the peak of the first derivative of the curve.

Visualization of DNA Melting Principle

G cluster_low Duplex DNA cluster_high Single-Stranded DNA low_temp Low Temperature (e.g., 20°C) dsDNA 7-Azaindole is Stacked Fluorescence is QUENCHED low_temp->dsDNA high_temp High Temperature (e.g., 90°C) ssDNA 7-Azaindole is Unstacked Fluorescence is RECOVERED high_temp->ssDNA dsDNA->ssDNA  Heating (ΔT)  

Caption: Principle of DNA melting monitored by a 7-azaindole probe.

References

Application Note and Protocol: N-Deuteration of 3-Methyl-7-azaindole Crystal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the N-deuteration of 3-Methyl-7-azaindole (3MAI) crystals. The selective replacement of the N-H proton with a deuterium atom is a valuable technique in various research applications, including the study of hydrogen bonding, proton transfer dynamics, and kinetic isotope effects. Deuterium labeling can also be a critical tool in drug development to modify metabolic profiles and enhance pharmacokinetic properties.[1] The primary method described here is a straightforward hydrogen-deuterium (H/D) exchange through recrystallization from a deuterated solvent. This method is advantageous due to its simplicity and high efficiency.

Principle

The N-deuteration of this compound is achieved through an equilibrium-driven H/D exchange reaction.[2] By dissolving the 3MAI crystal in a deuterated solvent, such as deuterated methanol (CD3OD), the labile N-H proton can exchange with the deuterium atoms of the solvent. Repeated recrystallization cycles in the deuterated solvent shift the equilibrium towards the N-deuterated product, resulting in a high degree of deuterium incorporation.

Experimental Workflow

The overall workflow for the N-deuteration and characterization of this compound is depicted below.

N_Deuteration_Workflow start Start: This compound (3MAI) Crystal dissolution Dissolution in Deuterated Solvent (e.g., CD3OD) start->dissolution recrystallization Recrystallization dissolution->recrystallization isolation Crystal Isolation & Drying recrystallization->isolation characterization Characterization: - 1H NMR - Mass Spectrometry isolation->characterization repeat Repeat 2-3x for higher incorporation isolation->repeat Check Deuteration Level final_product End: N-deuterated 3MAI (3MAI-d) Crystal characterization->final_product repeat->dissolution

Figure 1. Workflow for the N-deuteration of this compound.

Materials and Equipment

Materials Equipment
This compound (3MAI)Magnetic stirrer with heating plate
Deuterated Methanol (CD3OD, 99.8 atom % D)Round bottom flasks
Deuterated Chloroform (CDCl3, 99.8 atom % D) for NMRCondenser
Anhydrous Sodium Sulfate (Na2SO4)Buchner funnel and filter paper
Nitrogen gas supplyVacuum flask
Schlenk line or glove box (recommended)
NMR spectrometer (400 MHz or higher)
Mass spectrometer (optional)
Glassware (beakers, graduated cylinders)

Experimental Protocol

This protocol is based on the established method of H/D exchange via recrystallization.

1. Preparation of this compound Solution

1.1. Place 100 mg of this compound into a clean, dry 25 mL round bottom flask equipped with a magnetic stir bar. 1.2. Under a nitrogen atmosphere, add 5 mL of deuterated methanol (CD3OD) to the flask. 1.3. Attach a condenser to the flask and gently heat the mixture with stirring until the this compound is completely dissolved.

2. Recrystallization

2.1. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. 2.2. For optimal crystal formation, the solution can be placed in a refrigerator (4 °C) for several hours or overnight. 2.3. Crystals of N-deuterated this compound (3MAI-d) will precipitate from the solution.

3. Crystal Isolation and Drying

3.1. Isolate the crystals by vacuum filtration using a Buchner funnel. 3.2. Wash the crystals with a small amount (1-2 mL) of cold CD3OD to remove any residual protonated species. 3.3. Dry the crystals under vacuum for at least 4 hours to remove all solvent. To minimize atmospheric moisture contact and potential D/H back-exchange, it is recommended to handle the deuterated crystals in a nitrogen-filled glovebox.

4. Iterative Recrystallization for High Deuterium Incorporation

4.1. For achieving a high level of deuteration (>95%), it is recommended to repeat the dissolution, recrystallization, and isolation steps (1-3) two to three times using fresh deuterated solvent for each cycle. 4.2. After each cycle, a small sample of the crystals can be analyzed by ¹H NMR to monitor the extent of deuteration.

Characterization of N-deuterated this compound

The primary method for confirming and quantifying the N-deuteration is ¹H NMR spectroscopy.[3] Mass spectrometry can also be used to confirm the mass increase corresponding to deuterium incorporation.

¹H NMR Spectroscopy Protocol

  • Prepare a dilute solution of the deuterated this compound crystal in deuterated chloroform (CDCl3).

  • Acquire a ¹H NMR spectrum.

  • The disappearance or significant reduction of the N-H proton signal is a direct indication of successful deuteration.[4] The percentage of deuteration can be calculated by comparing the integration of the residual N-H peak to a non-exchangeable proton signal in the molecule (e.g., the methyl group protons).

Quantitative Data

The efficiency of N-deuteration is dependent on the number of recrystallization cycles. The following table summarizes the expected deuterium incorporation at the N-1 position of this compound after repeated recrystallizations in CD3OD.

Number of Recrystallizations Expected N-Deuteration (%) ¹H NMR Observation
170 - 85Significant decrease in the N-H proton signal intensity.
290 - 95N-H proton signal is barely detectable.
3> 95Disappearance of the N-H proton signal.

Alternative Deuteration Strategies

While recrystallization is a simple and effective method, other techniques for deuteration of indoles and azaindoles have been reported and may be suitable for specific applications.

  • Acid-Catalyzed H/D Exchange: This method involves treating the substrate with a deuterated acid, such as D2SO4 in CD3OD, which can facilitate the exchange at various positions on the indole ring.[5]

  • Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium or iridium complexes, can be used to achieve regioselective deuteration of indoles and azaindoles.[6][7][8] These methods often offer high efficiency and selectivity for specific C-H bonds, in addition to N-H bonds.

Signaling Pathway and Logical Relationships

The logical relationship for confirming successful N-deuteration can be visualized as follows:

Deuteration_Confirmation procedure N-Deuteration Protocol (Recrystallization) h1_nmr ¹H NMR Analysis procedure->h1_nmr ms Mass Spectrometry (Optional) procedure->ms nh_signal_disappearance Disappearance/Reduction of N-H Signal h1_nmr->nh_signal_disappearance mass_increase Molecular Weight Increase by 1 Da ms->mass_increase conclusion Confirmation of N-Deuteration nh_signal_disappearance->conclusion mass_increase->conclusion

Figure 2. Logical flow for the confirmation of N-deuteration.

Troubleshooting

Problem Possible Cause Solution
Low Deuteration EfficiencyInsufficient number of recrystallizations.Increase the number of recrystallization cycles to 2-3.
Contamination with protonated solvent or moisture.Ensure all glassware is thoroughly dried. Handle deuterated solvents and the final product under an inert atmosphere (e.g., nitrogen or argon).
Poor Crystal FormationSolution cooled too quickly.Allow the solution to cool slowly to room temperature before refrigeration.
Solution is too dilute.Reduce the amount of solvent used for dissolution.
D/H Back-ExchangeExposure to atmospheric moisture.Store the final N-deuterated product in a sealed vial under an inert atmosphere and in a desiccator.

Conclusion

The protocol described provides a reliable and straightforward method for the N-deuteration of this compound crystals with high efficiency. The key to achieving high levels of deuterium incorporation is the iterative recrystallization in a deuterated solvent under anhydrous conditions. Proper characterization, primarily by ¹H NMR, is essential to confirm the success of the deuteration. This technique provides a valuable tool for researchers in various fields of chemistry and drug development.

References

Application Notes and Protocols for TDDFT Calculation of 3-Methyl-7-azaindole Excited States

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-7-azaindole (3MAI) is a heterocyclic compound of significant interest, serving as a fluorescent probe and a structural analog of the amino acid tryptophan. Its photophysical properties are crucial for its application in studying protein structure and dynamics, as well as in the design of novel therapeutic agents. Understanding the nature of its electronic excited states is paramount for interpreting experimental spectroscopic data and predicting its behavior in biological environments. Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and computationally efficient method for modeling the excited-state properties of such organic molecules.[1]

These application notes provide a detailed protocol for performing TDDFT calculations to determine the vertical excitation energies, oscillator strengths, and nature of the low-lying excited states of this compound.

Theoretical Framework

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of electronic excited states.[2] It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption spectra), oscillator strengths (related to the intensity of absorption), and other excited-state properties.[1][3] The accuracy of TDDFT calculations is highly dependent on the choice of the exchange-correlation (xc) functional.[3]

Computational Workflow Diagram

The following diagram outlines the complete workflow for the TDDFT calculation of this compound excited states.

TDDFT_Workflow cluster_prep 1. Preparation cluster_gs 2. Ground State (S0) Calculation cluster_es 3. Excited State (Sn) Calculation cluster_analysis 4. Data Analysis mol_build Build this compound Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min tddft_calc TDDFT Vertical Excitation (e.g., CAM-B3LYP/6-31+G(d,p)) verify_min->tddft_calc solvent_model Include Solvent Effects (e.g., PCM) tddft_calc->solvent_model Optional but Recommended extract_data Extract Excitation Energies (eV, nm) & Oscillator Strengths (f) tddft_calc->extract_data solvent_model->extract_data analyze_mo Analyze Molecular Orbitals (HOMO, LUMO) extract_data->analyze_mo assign_transitions Assign Transitions (e.g., π → π, n → π) analyze_mo->assign_transitions

Caption: Computational workflow for TDDFT analysis of this compound.

Detailed Protocols

Protocol 1: Ground State (S₀) Geometry Optimization

  • Structure Preparation :

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • Perform an initial, low-level geometry optimization using molecular mechanics if necessary.

  • DFT Calculation Setup :

    • Software : Use a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[4]

    • Functional : Select a suitable density functional. The B3LYP functional is a common choice for geometry optimizations of organic molecules.[1][5]

    • Basis Set : A Pople-style basis set such as 6-31G(d) or 6-311G(d,p) is generally adequate for geometry optimization.[5]

    • Input Keywords (Gaussian Example) :

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Verification :

    • Run the calculation.

    • Upon completion, verify that the optimization converged.

    • Check the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point and requires further optimization.

Protocol 2: TDDFT Excited State Calculation

  • Calculation Setup :

    • Use the optimized ground-state geometry from Protocol 1 as the starting point for the TDDFT calculation.

    • Functional : The choice of functional is critical for excited states. While B3LYP can be used, long-range corrected hybrid functionals like CAM-B3LYP or ωB97X-D are often more accurate, especially for states with potential charge-transfer character.[3][6]

    • Basis Set : For excited states, it is advisable to use a basis set that includes diffuse functions to better describe the more spatially extended electron density. The 6-31+G(d,p) or aug-cc-pVDZ basis sets are recommended.[1]

    • Solvent Model : To simulate experimental conditions in solution, include a solvent model like the Polarizable Continuum Model (PCM).[4][7] Specify the solvent of interest (e.g., water, methanol, cyclohexane).

    • Number of States : Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the spectral region of interest. This is typically controlled by the nroots keyword.[2]

    • Input Keywords (Gaussian Example for calculation in water) :

  • Execution and Analysis :

    • Run the TDDFT calculation.

    • Analyze the output file to extract the key data:

      • Vertical Excitation Energies : Given in electron volts (eV) and nanometers (nm).

      • Oscillator Strengths (f) : A dimensionless quantity that indicates the probability of a transition. A value of f > 0.01 typically corresponds to an experimentally observable absorption band.

      • Major Orbital Contributions : The output will list the main molecular orbital (MO) transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) that contribute to each excited state, allowing for the characterization of the transition (e.g., π → π* or n → π*).

Data Presentation

The results of TDDFT calculations are best summarized in tables to facilitate comparison between different computational levels and with experimental data.

Table 1: Comparison of Computational Parameters for TDDFT Calculations

ParameterRecommended for Ground State (S₀)Recommended for Excited States (Sₙ)Rationale
Method DFTTDDFTDFT is efficient for ground-state properties; TDDFT is designed for electronic excitations.
Functional B3LYP, PBE0CAM-B3LYP, ωB97X-D, PBE0Hybrid and range-separated functionals provide a better description of excited-state energies. [3][6]
Basis Set 6-31G(d), 6-311G(d,p)6-31+G(d,p), aug-cc-pVDZDiffuse functions are crucial for describing the extended nature of excited-state wavefunctions. [1]
Solvent Model PCM (Optional)PCM (Recommended)Essential for comparing calculated absorption maxima with experimental spectra measured in solution. [7]

Table 2: Representative TDDFT Results for this compound in Water (Hypothetical Data)

Calculated using the CAM-B3LYP functional and the 6-31+G(d,p) basis set with the PCM solvent model for water.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S₁ 4.252920.085HOMO → LUMO (95%)π → π* (¹Lb)
S₂ 4.582710.150HOMO-1 → LUMO (88%)π → π* (¹La)
S₃ 5.152410.005HOMO → LUMO+2 (75%)n → π
S₄ 5.402300.410HOMO → LUMO+1 (92%)π → π

Note: The ¹Lₐ and ¹Lₑ state assignments are based on Platt's notation, commonly used for aromatic systems, and are analogous to those determined for 7-azaindole.[8][9]

Visualization of Key Concepts

The following diagram illustrates the concept of a vertical electronic transition, which is what TDDFT calculates.

Vertical_Excitation Yaxis Energy Xaxis Nuclear Coordinate Yarrow Yarrow->Yaxis Xarrow Xarrow->Xaxis S0_label S₀ (Ground State) p1 p2 p1:c->p2:c p3 p2:c->p3:c p4 p3:c->p4:c spline_S0 S1_label S₁ (Excited State) e1 e2 e1:c->e2:c e3 e2:c->e3:c e4 e3:c->e4:c spline_S1 start_point end_point start_point->end_point  Vertical Excitation  (Absorption)

Caption: Potential energy surfaces illustrating a vertical electronic transition.

References

Application Note: Synthesis of 1,3-Dimethyl-7-azaindole as a Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 1,3-dimethyl-7-azaindole (also known as 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine). This compound is a valuable negative control for screening campaigns targeting the 7-azaindole scaffold, which is a privileged structure in many kinase inhibitors. The N-methylation of the pyrrole nitrogen in the 7-azaindole core typically disrupts the hydrogen bonding interactions essential for binding to the hinge region of many kinases, thus rendering the molecule inactive. This protocol outlines the synthesis of the 3-methyl-7-azaindole intermediate followed by N-methylation to yield the final product.

Introduction

The 7-azaindole scaffold is a common pharmacophore in a multitude of clinically relevant molecules, particularly in the field of protein kinase inhibitors.[1] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core mimic the hinge-binding motif of adenine in ATP, enabling potent and selective inhibition of various kinases.[2] When developing new kinase inhibitors based on this scaffold, it is crucial to have access to a closely related but biologically inactive control compound to validate screening results and elucidate structure-activity relationships (SAR).

1,3-dimethyl-7-azaindole serves as an excellent negative control compound. The methylation at the N-1 position removes the hydrogen bond donor capability of the pyrrole nitrogen, which is often critical for anchoring the inhibitor to the kinase hinge region.[3] The additional methyl group at the C-3 position can further probe the steric tolerance of the ATP-binding pocket. This document provides a reliable and reproducible synthetic route to obtain 1,3-dimethyl-7-azaindole for use in biological assays.

Synthesis Overview

The synthesis of 1,3-dimethyl-7-azaindole is achieved in a two-step sequence starting from commercially available 2-amino-3-picoline. The first step involves a modified Bartoli indole synthesis to construct the this compound core. The second step is a standard N-methylation of the intermediate to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: N-Methylation A 2-Amino-3-picoline Reaction_1 Modified Bartoli Synthesis A->Reaction_1 1. B Nitrosobenzene B->Reaction_1 C Grignard Reagent C->Reaction_1 2. D This compound Reaction_1->D E This compound Reaction_2 N-Methylation E->Reaction_2 F Methyl Iodide F->Reaction_2 G Sodium Hydride G->Reaction_2 H 1,3-Dimethyl-7-azaindole Reaction_2->H

Caption: Synthetic workflow for 1,3-dimethyl-7-azaindole.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted 7-azaindoles.

Materials:

  • 2-Amino-3-picoline

  • Nitrosobenzene

  • Isopropylmagnesium chloride (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-picoline (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add nitrosobenzene (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to -15 °C and slowly add isopropylmagnesium chloride (3.0 eq) via a syringe pump over 30 minutes, maintaining the internal temperature below -10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine:

ParameterValueReference
AppearanceWhite solid[4]
Yield62%[4]
Melting Point131-132 °C[4]
¹H NMR (500 MHz, CDCl₃)δ 10.27 (s, 1H), 8.31 (d, J = 4.3 Hz, 1H), 7.90 (dd, J = 7.8, 1.1 Hz, 1H), 7.11 (s, 1H), 7.07 (dd, J = 7.8, 4.8 Hz, 1H), 2.33 (s, 3H)[4]
¹³C NMR (125 MHz, CDCl₃)δ 149.14, 142.60, 127.26, 122.38, 121.05, 115.22, 110.11, 9.87[4]
Step 2: Synthesis of 1,3-Dimethyl-7-azaindole

This protocol employs a standard N-methylation procedure.

Materials:

  • This compound (from Step 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 1,3-dimethyl-7-azaindole.

Predicted Characterization of 1,3-Dimethyl-7-azaindole:

ParameterPredicted Value
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
¹H NMR (CDCl₃)Expect shifts similar to this compound, with the disappearance of the N-H proton signal (around δ 10.27) and the appearance of a new singlet for the N-methyl group around δ 3.7-4.0.
¹³C NMR (CDCl₃)Expect shifts similar to this compound, with the addition of a resonance for the N-methyl carbon around δ 30-35.
Mass Spec (ESI+) m/z 147.09 [M+H]⁺

Application as a Control Compound

In kinase inhibitor screening assays, 1,3-dimethyl-7-azaindole can be used as a negative control to demonstrate the importance of the N-H hydrogen bond donor for biological activity. A significant loss of potency of the N-methylated analog compared to its N-H counterpart provides strong evidence that the compound binds to the kinase hinge region in a canonical fashion.

Signaling_Pathway cluster_binding Inhibitor Binding to Kinase Hinge cluster_active Active Inhibitor (7-Azaindole) cluster_inactive Inactive Control (1,3-Dimethyl-7-azaindole) 7-Azaindole 7-Azaindole (N-H) H-Bond Hydrogen Bond (Donor) 7-Azaindole->H-Bond Kinase_Hinge Kinase Hinge Region H-Bond->Kinase_Hinge Binds Activity Kinase Inhibition Kinase_Hinge->Activity N-Me-Azaindole 1,3-Dimethyl-7-azaindole (N-CH₃) No_H-Bond No Hydrogen Bond Donor N-Me-Azaindole->No_H-Bond No_H-Bond->Kinase_Hinge No Binding

Caption: Role of N-methylation in disrupting kinase binding.

Conclusion

This application note provides a comprehensive guide for the synthesis of 1,3-dimethyl-7-azaindole. The described two-step protocol is robust and scalable, enabling the production of this key control compound for use in drug discovery and chemical biology research. The availability of this molecule will aid researchers in validating hits from screening campaigns and in understanding the SAR of 7-azaindole-based inhibitors.

References

Application Notes and Protocols: Incorporating 7-Azaindole Derivatives into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in peptide science and drug discovery. Structurally similar to the indole ring of tryptophan, the substitution of a carbon atom with nitrogen in the six-membered ring imparts unique physicochemical properties. This modification can enhance binding affinities, improve pharmacokinetic profiles, and introduce novel functionalities into peptides.

This document provides detailed application notes and experimental protocols for the incorporation of 7-azaindole derivatives, specifically 7-azatryptophan, into peptides. It covers their primary applications as kinase inhibitors and fluorescent probes, offering researchers a comprehensive guide to utilizing these valuable building blocks in their work.

Applications of 7-Azaindole-Containing Peptides

Kinase Inhibitors

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors.[1][2][3] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling strong interactions with the hinge region of the kinase active site.[3][4] Peptides incorporating 7-azaindole derivatives can be designed to target specific kinases with high potency and selectivity, offering potential therapeutic agents for diseases driven by aberrant kinase activity, such as cancer.[2][5] A key pathway targeted by 7-azaindole derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[1][6][7][8]

Signaling Pathway of PI3K/AKT/mTOR Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole peptides.

Fluorescent Probes

7-Azatryptophan, the 7-azaindole containing amino acid, serves as an excellent fluorescent alternative to natural tryptophan.[9][10] Its absorption and emission spectra are red-shifted compared to tryptophan, which can be advantageous in minimizing background fluorescence from native tryptophan residues in proteins.[10] The fluorescence of 7-azatryptophan is also highly sensitive to the local environment, making it a valuable tool for studying peptide and protein folding, conformational changes, and ligand binding.[9][10][11]

Quantitative Data

The following tables summarize the inhibitory activities of various 7-azaindole derivatives against different kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Reference
B13 0.5---[1]
C2 0.8---[1]
(S)-7 35>100001100>10000[7]
10 50>100002500>10000[7]
FD2054 2.118.211.54.3[2]
FD2078 3.425.715.86.1[2]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
Vemurafenib BRAF (V600E)31[3]
AZ-PAK-36 PAK14[12]
Compound 8 HIV-1 RT730[13]
Compound 10 HIV-1 RT580[13]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 7-Azaindole Containing Peptides

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-7-azatryptophan(Boc)-OH using standard Fmoc/tBu chemistry.

Experimental Workflow for SPPS

SPPS_Workflow Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (including Fmoc-7-azaTrp(Boc)-OH) Wash1->Coupling Monitoring 5. Coupling Monitoring (Kaiser Test) Coupling->Monitoring Wash2 6. Washing Monitoring->Wash2 Repeat Repeat Steps 2-6 for each amino acid Wash2->Repeat Incomplete coupling? Recouple. Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Sequence complete Wash3 8. Washing Final_Deprotection->Wash3 Cleavage 9. Cleavage & Deprotection Wash3->Cleavage Purification 10. Purification (HPLC) Cleavage->Purification Characterization 11. Characterization (MS) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis incorporating 7-azaindole derivatives.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-L-7-azatryptophan(Boc)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[14][15]

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Coupling of Fmoc-L-7-azatryptophan(Boc)-OH:

    • Due to the unique electronic properties of the 7-azaindole ring, coupling efficiency may vary. It is recommended to perform a double coupling .

    • After the initial 2-hour coupling, drain the reaction solution and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated Fmoc-L-7-azatryptophan(Boc)-OH for another 2 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling step, take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test.[16][17] A yellow to colorless result indicates complete coupling. A blue or purple color indicates incomplete coupling, and a further coupling step is required.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of 7-azaindole-containing peptides against a target kinase.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Peptide) Incubate 2. Incubate Kinase with Inhibitor Peptide Prepare_Reagents->Incubate Initiate_Reaction 3. Initiate Reaction (Add Substrate & ATP) Incubate->Initiate_Reaction Stop_Reaction 4. Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal 5. Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis 6. Data Analysis (Calculate IC50) Detect_Signal->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • 7-Azaindole-containing peptide inhibitor

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the 7-azaindole peptide inhibitor in the assay buffer.

  • Add the kinase and the inhibitor dilutions to the wells of a microplate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Detect the signal (e.g., luminescence or fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Spectroscopy of 7-Azatryptophan-Containing Peptides

This protocol describes the basic procedure for measuring the fluorescence emission spectrum of a peptide containing 7-azatryptophan to probe its local environment.

Protocol:

  • Prepare a stock solution of the purified 7-azatryptophan-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Determine the peptide concentration using UV-Vis spectroscopy, measuring the absorbance at the absorption maximum of 7-azatryptophan (around 290-300 nm).

  • Dilute the peptide solution to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Set the excitation wavelength on the spectrofluorometer to a value where 7-azatryptophan absorbs, but native tryptophan (if present) has minimal absorbance (e.g., 310 nm).[10]

  • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 320-500 nm).

  • Analyze the emission maximum (λmax): A blue-shift in λmax compared to free 7-azatryptophan in buffer indicates a more hydrophobic environment for the 7-azatryptophan residue within the peptide structure. Conversely, a red-shift suggests a more polar or solvent-exposed environment.

Conclusion

The incorporation of 7-azaindole derivatives into peptides offers a powerful strategy for the development of novel therapeutics and research tools. As kinase inhibitors, these modified peptides can target key signaling pathways with high potency. As fluorescent probes, they provide a sensitive means to study peptide structure and function. The detailed protocols and data presented in these application notes are intended to facilitate the adoption of this versatile chemical scaffold by researchers in academia and industry, ultimately accelerating the discovery and development of new peptide-based drugs and diagnostics.

References

Application Notes and Protocols: 3-Methyl-7-Azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique chemical properties, particularly its ability to act as a bioisostere of indole and form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, make it an attractive starting point for medicinal chemistry campaigns. The pyridine nitrogen of the 7-azaindole core serves as a hydrogen bond acceptor, while the pyrrole N-H acts as a hydrogen bond donor, mimicking the adenine portion of ATP.[1][2] The addition of a methyl group at the 3-position can enhance binding affinity and modulate the pharmacokinetic properties of the inhibitor.

These application notes provide a comprehensive overview of the use of this compound in kinase inhibitor design, including synthetic protocols, biological evaluation techniques, and data on their activity against various kinase targets.

Synthesis of this compound Derivatives

A versatile and efficient method for the synthesis of the this compound core involves a one-pot reaction starting from readily available 2-fluoro-3-methylpyridine.[3] This core can then be further functionalized to generate a library of potential kinase inhibitors.

Protocol: Synthesis of a this compound Kinase Inhibitor Precursor

This protocol describes a general two-step synthesis for a functionalized this compound, which can be subsequently elaborated into a final kinase inhibitor.

Step 1: Synthesis of 2-Aryl-3-methyl-7-azaindole

  • Materials:

    • 2-Fluoro-3-methylpyridine

    • Aryl aldehyde (e.g., 4-cyanobenzaldehyde)

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Diisopropyl ether (iPr₂O)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (NaCl)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-methylpyridine (1.0 eq) and the desired aryl aldehyde (1.0 eq).

    • Dissolve the starting materials in anhydrous diisopropyl ether.

    • In a separate flask, prepare a solution of KHMDS (3.0 eq) in anhydrous THF.

    • Slowly add the KHMDS solution to the reaction mixture at room temperature.

    • Heat the reaction mixture to 110°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 2-aryl-3-methyl-7-azaindole.

Step 2: Functionalization of the 7-Azaindole Core (Example: Suzuki Coupling)

  • Materials:

    • 2-Aryl-3-methyl-7-azaindole (from Step 1)

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a round-bottom flask, combine the 2-aryl-3-methyl-7-azaindole (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Add the solvent mixture and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Kinase Inhibition Assays

To evaluate the potency of this compound derivatives as kinase inhibitors, various in vitro and cell-based assays can be employed.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP)

    • This compound test compound

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.

    • Kinase Reaction Setup:

      • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

      • Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.

      • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate Kinase Reaction:

      • Add 5 µL of a substrate/ATP mixture (at 2x the final desired concentration) to each well.

      • Incubate the plate at 30°C for 60 minutes. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

  • Materials:

    • Cell line expressing the target kinase and its substrate

    • This compound test compound

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total protein and phospho-specific for the substrate)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

      • Treat the cells with varying concentrations of the this compound inhibitor for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

      • If the pathway is not basally active, stimulate the cells with an appropriate agonist for a short period before lysis.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

      • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC₅₀ values) of representative 7-azaindole derivatives against various kinase targets. Note that while the core is 7-azaindole, many of these examples feature substitutions at the 3-position, including methyl groups.

Table 1: Inhibition of Aurora Kinases by 7-Azaindole Derivatives

CompoundAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Aurora C (IC₅₀, nM)Reference
GSK1070916>250-fold selective for B0.381.5[1][4]
SNS-3149313[1][5]
PHA-739358137961[1][5]
AMG 900541[6]
PF-0381473550.8-[6]
AT92833 (52% inhibition)3 (58% inhibition)-[6]
BI 84732525315[1]

Table 2: Inhibition of Janus Kinases (JAKs) by 7-Azaindole Derivatives

CompoundJAK1 (IC₅₀, nM)JAK2 (IC₅₀, nM)JAK3 (IC₅₀, nM)TYK2 (IC₅₀, nM)Reference
Tofacitinib110203.3-[7]
Baricitinib5.95.7>400>5300[7]
Ruxolitinib3.32.8>42819[8]
MJ04--2.03-[9]
Abrocitinib29803>10,0001300[10]

Table 3: Inhibition of Phosphoinositide 3-Kinases (PI3Ks) by 7-Azaindole Derivatives

CompoundPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)Reference
Compound 13--7-[11]
Compound 25--2.5-[11]
Compound A100.32---[12]

Table 4: Inhibition of p38 MAP Kinase by 7-Azaindole Derivatives

Compoundp38α (IC₅₀, µM)Reference
SB203580 (Reference)0.50[13]
Benzothiazole Derivative 9i0.04[13]

Signaling Pathways and Experimental Workflow Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in which the targeted kinases are involved.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) DNA->Gene_Expression Regulates Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Mitosis Mitosis Centrosome_Separation->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora kinases in mitosis.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Inhibitor This compound Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a this compound-based kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of This compound Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Potency_Selectivity Potency & Selectivity Assays (IC50) SAR->Potency_Selectivity Cell_Assays Cell-Based Assays SAR->Cell_Assays Potency_Selectivity->SAR Iterative Optimization ADME In Vitro ADME/Tox Potency_Selectivity->ADME ADME->SAR In_Vivo_PKPD In Vivo PK/PD Cell_Assays->In_Vivo_PKPD Efficacy_Models Animal Efficacy Models In_Vivo_PKPD->Efficacy_Models Candidate Preclinical Candidate Selection Efficacy_Models->Candidate

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design of novel kinase inhibitors. Its favorable interactions with the kinase hinge region, combined with the potential for diverse functionalization, allow for the development of potent and selective inhibitors against a range of kinase targets. The protocols and data presented here provide a foundation for researchers to synthesize, evaluate, and optimize this compound derivatives in their drug discovery efforts.

References

Application Notes and Protocols for the Functionalization of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties that can enhance biological activity, solubility, and metabolic stability.[3] Functionalized 7-azaindole derivatives have demonstrated a wide range of therapeutic potential, most notably as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][4] This document provides detailed application notes and experimental protocols for the chemical modification of the 7-azaindole ring system, enabling researchers to synthesize diverse libraries of compounds for drug development programs.

Data Presentation: Quantitative Analysis of Functionalization Reactions

The following tables summarize quantitative data for various functionalization methods applied to the 7-azaindole scaffold, facilitating the comparison of different catalytic systems and reaction conditions.

Table 1: Palladium-Catalyzed C-N Cross-Coupling of N-Substituted 4-Bromo-7-azaindoles.

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane100385
2AnilinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100592
3MorpholinePd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane100688
4D-Alanine methyl esterPd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100675

Table 2: Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-7-azaindole with Arylboronic Acids. [5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6085[5]
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6089[5]
34-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6093[5]
44-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6079[5]
5Naphthylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6092[5]

Table 3: Biological Activity of Functionalized 7-Azaindole Derivatives as Kinase Inhibitors and Anticancer Agents.

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
VEGFR-2 Inhibitors
7aB-Raf / VEGFR-20.11 / 0.15--
6bVEGFR-20.053MDA-231 / MCF-75.91 / 7.16
18bVEGFR-20.07--
Anticancer Activity
7-AID--HeLa16.96[6]
7-AID--MCF-714.12[6]
7-AID--MDA MB-23112.69[6]
4gPARP-1 (putative)-MCF-715.56[7]

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below.

Protocol 1: Palladium-Catalyzed N-Arylation of 4-Bromo-7-azaindole

This protocol describes the C-N cross-coupling of an N-substituted 4-bromo-7-azaindole with an amine or amide.[1]

Materials:

  • N-substituted 4-bromo-7-azaindole (1.0 mmol)

  • Amine or amide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (10 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dioxane (2 mL)

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine or amide (1.2 mmol), Pd(OAc)₂ or Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous dioxane (2 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the time indicated in Table 1, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 7-azaindole.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol details the Suzuki-Miyaura coupling of a 3-iodo-7-azaindole derivative with an arylboronic acid.[5]

Materials:

  • 3-Iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol %)

  • SPhos (5 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

  • Reaction vial

Procedure:

  • In a reaction vial, combine 3-iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).

  • Add the toluene/ethanol (1:1) solvent mixture.

  • Stir the reaction mixture at 60 °C. The reaction can be performed in an open flask.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindole

This protocol describes a regioselective C-3 sulfenylation of NH-free 7-azaindoles.[3][8]

Materials:

  • 7-Azaindole (0.42 mmol, 1.0 equiv)

  • Thiol (0.46 mmol, 1.1 equiv)

  • Iodine (I₂) (0.08 mmol, 20 mol %)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Round-bottom flask

Procedure:

  • To a dried round-bottom flask, add 7-azaindole (50 mg, 0.42 mmol) and DMSO (2 mL).

  • Add iodine (21 mg, 0.08 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the corresponding thiol (0.46 mmol) to the reaction mixture.

  • Stir the reaction at 80 °C for 6 hours in an open-air atmosphere.

  • Monitor the reaction by TLC. Upon completion, add water (25 mL) and a saturated solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Experimental Workflow for 7-Azaindole Functionalization```dot

VEGFR-2 Signaling Pathway and Inhibition by 7-Azaindole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT->Transcription 7-Azaindole_Inhibitor 7-Azaindole Kinase Inhibitor 7-Azaindole_Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-azaindole derivatives.

Decision Tree for Functionalization Strategy

G Start Desired Functionalization Position? N1 N-1 Position Start->N1 N-1 C3 C-3 Position Start->C3 C-3 Pyridine_Ring Pyridine Ring (C4, C5, C6) Start->Pyridine_Ring C4/C5/C6 N1_Method N-Arylation/Alkylation N1->N1_Method C3_Method Electrophilic Substitution or C-H Activation C3->C3_Method Pyridine_Method Halogenation followed by Cross-Coupling Pyridine_Ring->Pyridine_Method N1_Method_Detail e.g., Chan-Lam or Buchwald-Hartwig Coupling N1_Method->N1_Method_Detail C3_Method_Detail e.g., Halogenation, Nitration, or Pd-catalyzed C-H arylation C3_Method->C3_Method_Detail Pyridine_Method_Detail e.g., Suzuki, Sonogashira, or Heck Coupling Pyridine_Method->Pyridine_Method_Detail

Caption: Decision-making guide for selecting a 7-azaindole functionalization strategy.

References

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 3-Methyl-7-azaindole Proton Transfer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the solvent effects on the excited-state intramolecular proton transfer (ESIPT) of 3-methyl-7-azaindole (3M7AI). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental investigation of this compound's photophysics.

Q1: Why am I observing only a single fluorescence band for 3M7AI in a protic solvent like methanol, instead of the expected dual emission (normal and tautomer)?

A1: Several factors could contribute to the absence of a distinct dual emission:

  • Solvent-Mediated Proton Transfer: In protic solvents like alcohols, the solvent molecules can directly participate in the proton transfer, forming a cyclic complex with 3M7AI.[1] This can lead to a very efficient and rapid ESIPT, potentially making the normal fluorescence band too short-lived to be detected with steady-state spectroscopy.

  • Low Quantum Yield of Normal Form: The equilibrium in the excited state might heavily favor the tautomeric form, leading to a very low fluorescence quantum yield for the normal form.

  • Spectral Overlap: The emission bands of the normal and tautomer forms might be broad and overlap significantly, appearing as a single, broad band.

  • Concentration Effects: At high concentrations, aggregation or dimer formation can occur, which may alter the photophysical properties and quench one of the emission bands.

Troubleshooting Steps:

  • Time-Resolved Spectroscopy: Perform time-resolved fluorescence measurements. A very fast decay component in the blue edge of the emission spectrum and a corresponding rise time in the red edge would indicate the presence of ESIPT.

  • Solvent Variation: Compare the fluorescence spectra in aprotic polar solvents (e.g., acetonitrile) and non-polar solvents (e.g., cyclohexane). The absence of a proton-relay mechanism in aprotic solvents might slow down the ESIPT, making the dual emission more apparent.

  • Concentration Dependence: Record fluorescence spectra at various concentrations to check for aggregation effects.

  • Low-Temperature Studies: Lowering the temperature can sometimes help to resolve the two emission bands by reducing non-radiative decay pathways and sharpening the spectral features.

Q2: The fluorescence intensity of my 3M7AI sample is much lower than expected. What could be the cause?

A2: Fluorescence quenching can be a significant issue. Potential causes include:

  • Solvent Quenching: Protic solvents, especially water, can be efficient quenchers of fluorescence for some azaindole derivatives.[2]

  • Impurities: Trace impurities in the solvent or the 3M7AI sample can act as quenchers.

  • Dissolved Oxygen: Oxygen is a well-known quencher of fluorescence.

  • pH of the Solution: The protonation state of 3M7AI can significantly affect its fluorescence. Changes in pH can lead to the formation of less fluorescent or non-fluorescent species.

  • Photodegradation: Prolonged exposure to the excitation light can cause the sample to degrade.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents.

  • Sample Purification: Ensure the purity of your 3M7AI sample. Recrystallization or column chromatography may be necessary.

  • Degassing: Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements to remove dissolved oxygen.

  • pH Control: Use a buffered solution if working in an aqueous environment to maintain a constant pH.

  • Minimize Exposure: Use the lowest possible excitation intensity and minimize the exposure time to the light source.

Q3: I am trying to study the formation of the 3M7AI dimer, but the results are inconsistent.

A3: The dimerization of 7-azaindole and its derivatives is highly dependent on the experimental conditions.

  • Solvent Choice: Dimerization is more favorable in non-polar, aprotic solvents where solute-solute hydrogen bonding is preferred over solute-solvent interactions.

  • Concentration: Dimer formation is a concentration-dependent process.

  • Temperature: Lower temperatures generally favor dimer formation.

  • Water Content: Even trace amounts of water in non-polar solvents can disrupt dimer formation.

Troubleshooting Steps:

  • Solvent Selection: Use non-polar solvents like cyclohexane or 2-methylbutane.

  • Concentration Series: Perform experiments over a range of concentrations to identify the regime where dimers are present.

  • Temperature Control: Use a cryostat to perform low-temperature measurements.

  • Anhydrous Conditions: Ensure your solvent is thoroughly dried to minimize the influence of water.

Data Presentation

The photophysical properties of this compound are highly sensitive to the solvent environment. While comprehensive experimental data across a wide range of solvents is limited, the following table summarizes known data for the parent compound, 7-azaindole, to provide a comparative baseline, along with expected trends for this compound based on available literature.

SolventDielectric Constant (ε)Type7-Azaindole Absorption Max (λ_abs, nm)7-Azaindole Emission Max (λ_em, nm)7-Azaindole Quantum Yield (Φ_F)7-Azaindole Lifetime (τ, ns)Expected this compound Behavior
Cyclohexane2.02Non-polar, Aprotic~285~310 (Normal)~0.1~1.7Dual emission (Normal and Tautomer) expected, with the tautomer band being weak.
Dioxane2.21Non-polar, Aprotic~286~315 (Normal)~0.15~2.0Similar to cyclohexane, potential for dual emission.
Acetonitrile37.5Polar, Aprotic~287~370 (Normal)~0.2~2.5A single, broad emission band is likely, dominated by the normal form. ESIPT may be less efficient than in protic solvents.
Methanol32.7Polar, Protic~287~374 (Normal), ~505 (Tautomer)[1]~0.05~0.15 (Normal), ~1.0 (Tautomer)Efficient ESIPT is expected, leading to a dominant tautomer emission band. The normal emission may be weak or absent in steady-state spectra.
Water80.1Polar, Protic~287~395 (Single broad band)~0.03~0.9A single, broad emission is expected. Water can act as both a proton relay and a quencher, leading to complex photophysics.[1]

Note: The data for 7-azaindole is compiled from various sources for illustrative purposes. The expected behavior for this compound is an educated inference based on the known effects of alkyl substitution and general principles of ESIPT in azaindoles. The methyl group is expected to cause a slight red-shift in the absorption and emission spectra.

Experimental Protocols

Synthesis and Purification of this compound

A common synthetic route involves the Fischer indole synthesis.

Materials:

  • 2-Hydrazinopyridine

  • Propionaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: React 2-hydrazinopyridine with propionaldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

  • Cyclization: Heat the hydrazone in the presence of an acid catalyst like polyphosphoric acid to induce cyclization.

  • Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Instrumentation:

  • Steady-State: A spectrofluorometer equipped with a xenon lamp, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • Time-Resolved: A time-correlated single-photon counting (TCSPC) system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.

Sample Preparation:

  • Prepare a stock solution of 3M7AI in a high-purity solvent.

  • Prepare a series of dilutions to the desired concentration (typically in the micromolar range to avoid inner filter effects).

  • For measurements in non-aqueous solvents, use spectroscopy-grade solvents.

  • For measurements requiring an inert atmosphere, degas the sample by bubbling with nitrogen or argon for 15-20 minutes.

Data Acquisition:

  • Steady-State:

    • Record the absorption spectrum to determine the optimal excitation wavelength (usually the absorption maximum).

    • Record the emission spectrum by exciting at the chosen wavelength.

    • Record the excitation spectrum by setting the emission monochromator to the emission maximum.

  • Time-Resolved:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

    • Collect the fluorescence decay profile at the desired emission wavelength.

    • Analyze the decay data by deconvolution with the IRF to obtain fluorescence lifetimes.

Mandatory Visualizations

ESIPT_Pathway Excited-State Intramolecular Proton Transfer (ESIPT) Pathway for 3M7AI S0 Ground State (S0) Normal Form S1 Excited State (S1) Normal Form S0->S1 Absorption (hν) S1->S0 Fluorescence (Normal) (k_fN) S1_T Excited State (S1) Tautomer Form S1->S1_T ESIPT (k_ESIPT) S1_T->S1 Reverse ESIPT S0_T Ground State (S0) Tautomer Form S1_T->S0_T Fluorescence (Tautomer) (k_fT) S0_T->S0 Back Proton Transfer Experimental_Workflow General Experimental Workflow for Studying Solvent Effects cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis synthesis Synthesis & Purification of 3M7AI solvent Solvent Selection (Polar/Non-polar, Protic/Aprotic) synthesis->solvent concentration Concentration Adjustment solvent->concentration absorption UV-Vis Absorption concentration->absorption ss_fluorescence Steady-State Fluorescence absorption->ss_fluorescence tr_fluorescence Time-Resolved Fluorescence ss_fluorescence->tr_fluorescence spectra Spectral Analysis (Peak positions, Stokes shift) ss_fluorescence->spectra lifetime Lifetime Analysis tr_fluorescence->lifetime qy Quantum Yield Calculation spectra->qy qy->lifetime Logical_Relationships Solvent Properties Influencing 3M7AI Proton Transfer solvent Solvent Properties polarity Polarity (ε) solvent->polarity h_bond_donor H-bond Donor Ability solvent->h_bond_donor h_bond_acceptor H-bond Acceptor Ability solvent->h_bond_acceptor esipt ESIPT Rate (k_ESIPT) polarity->esipt Stabilizes charge-separated states h_bond_donor->esipt Facilitates proton relay h_bond_acceptor->esipt Can form H-bonds dual_emission Observation of Dual Emission esipt->dual_emission Determines relative intensity of Normal vs. Tautomer bands

References

Technical Support Center: Photophysics of 3-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3-Methyl-7-azaindole (3MAI). This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental issues related to the unique photophysical properties of 3MAI, particularly its dimer.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (3MAI) solution show fluorescence at low concentrations but not at higher concentrations?

A1: This is a classic concentration-dependent effect due to the equilibrium between the 3MAI monomer and its hydrogen-bonded dimer.

  • At low concentrations (e.g., < 10⁻⁵ M in nonpolar solvents): 3MAI exists predominantly as a monomer . Upon excitation with UV light, the monomer relaxes by emitting fluorescence, typically in the UV region (~350-400 nm).

  • At higher concentrations (e.g., > 10⁻⁴ M in nonpolar solvents): 3MAI molecules form doubly hydrogen-bonded, non-covalent dimers .[1] While these dimers absorb UV light, they do not produce the expected fluorescence. Instead, they undergo an ultrafast non-radiative decay process that quenches the fluorescence.[2]

Q2: What is the specific mechanism that quenches the fluorescence of the 3MAI dimer in solution?

A2: The fluorescence quenching in the 3MAI dimer is attributed to an ultrafast, non-radiative process called Excited-State Double Proton Transfer (ESDPT) .[3][4]

Upon photoexcitation, the two protons involved in the hydrogen bonds of the dimer transfer concertedly (simultaneously) between the two 3MAI units. This creates an excited-state tautomer of the dimer. However, in solution, this tautomeric state is extremely short-lived and efficiently deactivates to the ground state without emitting photons (non-radiatively). This process is so efficient that it outcompetes fluorescence entirely, leading to the observed quenching.[2]

Q3: How does the choice of solvent affect the fluorescence of 3MAI?

A3: The solvent plays a critical role by influencing both the monomer-dimer equilibrium and the excited-state dynamics.

  • Nonpolar Solvents (e.g., hexane, cyclohexane, 2-methylbutane): These solvents promote the formation of the hydrogen-bonded dimer, leading to significant fluorescence quenching at sufficient concentrations.[2]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the 3MAI molecules themselves. This interaction disrupts the formation of the 3MAI dimer, favoring the fluorescent monomeric form.[5] However, the solvent can also provide alternative proton-transfer pathways, sometimes leading to complex photophysical behavior and the appearance of different emitting species.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO): The effect can be intermediate, but they generally disfavor dimer formation compared to nonpolar solvents.

Troubleshooting Guide

Issue 1: My 3MAI solution in a nonpolar solvent is not fluorescing, even at what I believe is a low concentration.
Possible Cause Troubleshooting Step
Concentration is too high. The monomer-dimer equilibrium is highly sensitive. Prepare a fresh dilution series, going down to nanomolar concentrations if necessary, to isolate the monomer emission.
Solvent Impurities. Traces of polar impurities (like water) in a nonpolar solvent can alter the photophysics. Use high-purity, spectroscopy-grade solvents.
Contamination. The sample may be contaminated with a quenching species. Purify the 3MAI sample if its purity is in doubt.
Incorrect Excitation/Emission Wavelengths. Confirm the absorption maximum of the 3MAI monomer (~300-330 nm, solvent-dependent) and set your excitation wavelength accordingly. Scan a wide emission range (e.g., 320-550 nm).
Issue 2: How can I experimentally confirm that the lack of fluorescence is due to dimer formation?
Recommended Technique Expected Outcome
Concentration-Dependent UV-Vis Absorption Spectroscopy As concentration increases, you should observe subtle changes in the absorption spectrum (e.g., a slight red-shift or changes in the vibronic structure) indicative of dimer formation.
Low-Temperature Fluorescence Spectroscopy In some nonpolar solvents like 2-methylbutane, lowering the temperature can favor the dimer and sometimes reveals a very weak, highly red-shifted emission from the tautomer, although often it remains non-emissive in solution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Concentration-dependent ¹H NMR can show a downfield shift of the N-H proton signal as the concentration increases, which is a hallmark of hydrogen bond formation in the dimer.
Issue 3: What advanced technique can directly observe the ESDPT process responsible for quenching?

A3: Femtosecond Transient Absorption (TA) Spectroscopy is the primary tool for this purpose.[7] This pump-probe technique allows researchers to monitor the excited-state population on a femtosecond timescale. In a TA experiment on the 3MAI dimer, one would expect to see:

  • Instantaneous appearance of a signal from the initially excited dimer.

  • An ultrafast decay of this signal (on the picosecond or sub-picosecond timescale) corresponding to the ESDPT event.

  • The simultaneous rise of a new absorption feature corresponding to the tautomer, which would then decay as it returns to the ground state.

Data & Protocols

Table 1: Comparison of Photophysical Properties of 3MAI Monomer and Dimer

Data is representative and can vary with the specific nonpolar solvent and temperature.

Property3MAI Monomer (in dilute nonpolar solution)3MAI Dimer (in concentrated nonpolar solution)
Absorption Max (λ_abs) ~325 nm~330 nm (often broader)
Emission Max (λ_em) ~370 nmNone (non-fluorescent) [2]
Fluorescence Quantum Yield (Φ_f) Moderate (e.g., ~0.1 - 0.4)< 0.001
Excited-State Lifetime (τ) Nanoseconds (e.g., 1-5 ns)Picoseconds or less (< 10 ps)
Primary Decay Pathway Fluorescence, Intersystem Crossing, Internal ConversionUltrafast Excited-State Double Proton Transfer (ESDPT)
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy (TA)

This protocol provides a general framework for observing the ultrafast dynamics of the 3MAI dimer.

1. Sample Preparation:

  • Prepare a solution of 3MAI in a spectroscopy-grade nonpolar solvent (e.g., cyclohexane) with a concentration high enough to ensure significant dimer formation (e.g., 10⁻³ M).
  • The concentration should be adjusted so that the optical density (OD) at the pump wavelength is between 0.3 and 0.5 in a 1 mm path length cuvette.

2. Laser Setup:

  • Pump Pulse: Generate a pump pulse to excite the sample. This is typically the third harmonic of a Ti:Sapphire laser (e.g., ~266 nm) or an OPA-generated pulse tuned to the dimer's absorption band (~330 nm).
  • Probe Pulse: Generate a broadband "white-light continuum" probe pulse by focusing a portion of the fundamental laser beam into a crystal like sapphire or CaF₂.[8]
  • Delay Stage: Use a motorized delay stage to precisely control the time delay between the arrival of the pump and probe pulses at the sample.[9]

3. Data Acquisition:

  • Measure the absorption spectrum of the probe pulse through the sample before (I_off) and after (I_on) excitation by the pump pulse at various time delays.
  • Calculate the change in absorbance (ΔA) as a function of wavelength (λ) and time delay (t): ΔA(λ, t) = -log₁₀(I_on / I_off).
  • Set the polarization between the pump and probe beams to the "magic angle" (54.7°) to eliminate artifacts from rotational diffusion.[8]

4. Data Analysis:

  • Correct the raw data for temporal dispersion (chirp) of the white-light probe.[8]
  • Plot the ΔA spectra at different time delays to observe the evolution of transient species.
  • Analyze the kinetics at specific wavelengths (e.g., the decay of the excited dimer signal, the rise and decay of the tautomer signal) by fitting the data to multi-exponential decay models to extract the time constants for the ESDPT and subsequent relaxation processes.

Visualizations

Photophysical Pathways of 3MAI Monomer vs. Dimer

G cluster_monomer 3MAI Monomer Pathway cluster_dimer 3MAI Dimer Pathway (in Solution) M_S0 Monomer (S₀) M_S1 Excited Monomer (S₁) M_S0->M_S1 Absorption (UV Light) M_F Fluorescence (~370 nm) M_S1->M_F Radiative Decay M_NR Non-Radiative Decay M_S1->M_NR D_S0 Dimer (S₀) D_S1 Excited Dimer (S₁) D_S0->D_S1 Absorption (UV Light) D_T Excited Tautomer D_S1->D_T Ultrafast ESDPT (<1 ps) D_NR Ground State (Quenched) D_T->D_NR Fast Non-Radiative Decay

Caption: Compares the excited-state fate of the 3MAI monomer and dimer.

Experimental Workflow for Transient Absorption Spectroscopy

G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis prep 1. Prepare Concentrated 3MAI Solution laser 2. Generate Pump and Probe Laser Pulses prep->laser sample 3. Overlap Pulses in Sample laser->sample delay 4. Vary Pump-Probe Time Delay sample->delay measure 5. Measure Change in Absorbance (ΔA) delay->measure correct 6. Correct for Probe Chirp measure->correct kinetics 7. Global/Kinetic Analysis correct->kinetics result 8. Determine ESDPT Timescale kinetics->result

Caption: Workflow for investigating 3MAI dimer dynamics via TA spectroscopy.

Troubleshooting Logic for Non-Fluorescent 3MAI

G start Is 3MAI solution fluorescing? yes_node Experiment is likely probing the monomer. start->yes_node Yes no_node Check Solvent start->no_node No polar_solvent Polar Solvent? no_node->polar_solvent nonpolar_solvent Nonpolar Solvent? no_node->nonpolar_solvent polar_solvent->nonpolar_solvent No check_purity Check for quenching impurities or sample degradation. polar_solvent->check_purity Yes nonpolar_solvent->polar_solvent No check_conc Is concentration > 10⁻⁴ M? nonpolar_solvent->check_conc Yes dimer_quenching Fluorescence quenching is likely due to ESDPT in the dimer. check_conc->dimer_quenching Yes dilute Prepare more dilute solution to isolate the monomer. check_conc->dilute No

Caption: A decision tree to diagnose the cause of absent 3MAI fluorescence.

References

Technical Support Center: 3-Methyl-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your synthetic protocols and achieve higher yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

    • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time is critical. For instance, in syntheses starting from 2-fluoro-3-picoline, using an insufficient amount of a strong base like lithium diisopropylamide (LDA) can lead to poor yields. It has been shown that using at least 2.1 equivalents of LDA significantly improves the yield compared to using only 1.05 equivalents.[1]

    • Catalyst Inactivity: In palladium-catalyzed cross-coupling reactions, such as those involving 2,3-dichloropyridine and allylamine, the catalyst's activity is paramount.[2] Ensure the palladium catalyst, like tris(dibenzylideneacetone)dipalladium (Pd2dba3), and the phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are of high quality and handled under an inert atmosphere to prevent deactivation.

    • Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction. For example, moisture or oxidation in reagents can quench organometallic intermediates. Always use pure, dry solvents and reagents.

    • Inefficient Cyclization: The final ring-closing step to form the azaindole core can be challenging. In methods involving Sonogashira coupling followed by cyclization, the choice of base and reaction conditions for the cyclization step is crucial.[3] Some protocols may require heating or the use of a stronger base to drive the reaction to completion.

Issue 2: Formation of Significant Impurities

  • Question: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge. Key side reactions to consider are:

    • Dimerization of Starting Materials: In reactions involving the metalation of picoline derivatives, dimerization of the lithiated intermediate can occur. For example, the synthesis from 2-fluoro-3-picoline can be complicated by the dimerization of the picoline starting material.[1] Optimizing the order of addition of reagents can sometimes mitigate this. Adding the picoline to the base followed by the electrophile is a common strategy.

    • Over-alkylation or Arylation: If the nitrogen of the azaindole ring is not protected, it can be susceptible to reaction with electrophiles or coupling partners, leading to N-substituted byproducts. While N-H free 7-azaindoles are often the target, in some cases, protecting the nitrogen with a group like tosyl may be necessary to direct the reaction to the desired position, followed by a deprotection step.[4]

    • Incomplete Reaction: Unreacted starting materials will contaminate the final product. Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the limiting reagent.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction seems to have stopped before completion. What can I do to drive it forward?

  • Answer: A stalled reaction can often be revived by addressing the following:

    • Re-evaluate Catalyst and Reagents: The catalyst may have decomposed, or a key reagent may have been consumed by side reactions. Adding a fresh portion of the catalyst or a critical reagent might restart the reaction.

    • Increase Temperature: Many cyclization and cross-coupling reactions benefit from elevated temperatures. Microwave heating has been shown to dramatically accelerate some reaction steps in azaindole synthesis.[5][6]

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using a solvent that is appropriate for the specific reaction type and temperature. For some syntheses, a polar aprotic solvent like DMF or dioxane is required.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes to prepare this compound?

  • Answer: Several synthetic strategies have been developed for the synthesis of 7-azaindole derivatives, which can be adapted for 3-methyl substitution. Common approaches include:

    • Palladium-catalyzed cross-coupling reactions: A versatile method often starting from halogenated pyridines. For instance, the reaction of 2,3-dichloropyridine with allylamine in the presence of a palladium catalyst and a phosphine ligand can yield this compound.[2]

    • Condensation reactions: The Chichibabin cyclization, involving the condensation of a picoline derivative (like 2-fluoro-3-picoline) with a nitrile (like benzonitrile, which would yield a 2-phenyl-7-azaindole, but the principle can be adapted) mediated by a strong base like LDA, is another route.[1]

    • Iron-catalyzed cyclization: Reactions of o-haloaromatic amines with terminal alkynes using an iron catalyst under microwave irradiation have been reported for the synthesis of 7-azaindoles.[5]

  • Question: What purification methods are most effective for this compound?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Silica Gel Chromatography: This is the most common method for purifying this compound and its derivatives. A gradient elution with solvent systems like dichloromethane-hexane followed by ethyl acetate-hexane has been reported to be effective.[2][4]

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method to obtain a crystalline solid. Solvents such as ethyl acetate/hexane mixtures are often used.[1]

    • Preparative HPLC: For very high purity requirements or when impurities are difficult to separate by column chromatography, preparative reverse-phase HPLC can be employed.[4]

  • Question: Are there any specific safety precautions I should take during the synthesis?

  • Answer: Yes, several safety precautions are essential:

    • Handling of Pyridine Derivatives: Pyridine-based compounds can be toxic and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.

    • Use of Strong Bases: Reagents like LDA and sodium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care, avoiding inhalation of dust.

    • High Temperatures and Pressures: Microwave synthesis involves high temperatures and pressures. Use appropriate, sealed microwave vials and follow the manufacturer's safety guidelines.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 7-Azaindole Derivatives

Starting MaterialsKey Reagents & ConditionsProductYieldReference
2,3-Dichloropyridine, AllylaminePd2dba3, dppf, NaOtBu, Toluene, 140 °C, 20 hThis compound37%[2]
2-Fluoro-3-picoline, BenzonitrileLDA (2.1 equiv), THF, -40 °C2-Phenyl-7-azaindole82%[1]
3-Iodo-pyridin-2-ylamine, Terminal AlkynesFe(acac)3, Microwave, 130 °C, 60 minSubstituted 7-azaindolesModerate to Good[5]
2-Amino-3-iodopyridine, Terminal AlkynesSonogashira coupling followed by cyclization2-Substituted 7-azaindolesGood overall yields[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dichloropyridine [2]

  • To a reaction tube, add 2,3-dichloropyridine (300 mg, 2.03 mmol), tris(dibenzylideneacetone)dipalladium (Pd2dba3, 2 mg, 0.0025 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 6 mg, 0.01 mmol), sodium tert-butoxide (NaOtBu, 487 mg, 5.07 mmol), and toluene (5 mL).

  • Add allylamine (0.15 mL, 2.03 mmol) to the mixture.

  • Seal the reaction tube and heat at 140 °C for 20 hours.

  • After cooling to room temperature, stir the reaction mixture for an additional 24 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient elution of dichloromethane-hexane (0 to 60%) followed by ethyl acetate-hexane (80%) to yield the orange solid product.

Protocol 2: General Procedure for the Synthesis of 2-Substituted 7-Azaindoles via Chichibabin Cyclization (Adapted for 3-methyl precursor)[1]

  • To a solution of diisopropylamine (2.1 mmol) in dry THF (20 mL) at -40 °C under an inert atmosphere, add n-butyllithium (2.1 mmol) and stir for 5 minutes to generate LDA.

  • Slowly add a solution of 3-methyl-2-fluoropyridine (2.0 mmol) in dry THF to the LDA solution at -40 °C. Stir for 1 hour.

  • Add the desired nitrile (e.g., acetonitrile to potentially form 2,3-dimethyl-7-azaindole) (2.4 mmol) and continue stirring at -40 °C for 2 hours.

  • Warm the reaction to 0 °C for 30 minutes and then quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Starting Materials, Catalyst, Ligand, Base in Solvent react Heat under Inert Atmosphere (e.g., 140°C or Microwave) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield cond_reagents Check Starting Material Purity & Catalyst Activity start->cond_reagents cond_conditions Review Reaction Conditions (Base, Temp, Time) start->cond_conditions cond_cyclization Is Cyclization Inefficient? start->cond_cyclization sol_reagents Use Pure, Dry Reagents & Active Catalyst cond_reagents->sol_reagents Yes sol_conditions Optimize Base Stoichiometry & Increase Temperature (e.g., Microwave) cond_conditions->sol_conditions Yes sol_cyclization Use Stronger Base or Higher Temperature for Ring Closure cond_cyclization->sol_cyclization Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

resolving structureless absorption bands of 3-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-7-azaindole Spectroscopy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering structureless absorption bands in their work with this compound (3M7AI).

Frequently Asked Questions (FAQs)

Q1: Why is the UV-Vis absorption spectrum of my this compound sample broad and featureless in solution?

Your observation is common for aromatic molecules like 3M7AI in liquid solvents at room temperature. The lack of distinct vibronic peaks is typically due to a combination of factors:

  • Spectral Congestion: In solution, a multitude of vibrational and rotational energy levels are populated. Electronic transitions from these levels to excited states create a dense series of overlapping lines that merge into a broad, featureless band.[1]

  • Solvent Interactions: Dynamic interactions between the 3M7AI molecules and the surrounding solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions) cause inhomogeneous broadening. Each molecule experiences a slightly different solvent environment, leading to a distribution of transition energies.

  • Overlapping Electronic States: Like its parent compound, indole, 3M7AI possesses two low-lying excited singlet states, the ¹Lₐ and ¹Lₑ states.[2] These states can be very close in energy, and their corresponding absorption bands often overlap significantly, contributing to the lack of resolved structure.

  • Tautomer and Dimer Formation: this compound can form doubly hydrogen-bonded dimers.[3] The presence of multiple species (monomer, dimer, and potentially different tautomers) in solution leads to superimposed absorption spectra, further obscuring any fine structure.

Q2: How does the methyl group at the 3-position affect the spectrum compared to 7-azaindole?

Substituting a proton with a methyl group at the 3-position causes a notable red shift (a shift to longer wavelengths) in the electronic spectrum. For instance, under gas-phase (free-jet) conditions, the 0-0 electronic transition of this compound is red-shifted by approximately 1207 cm⁻¹ compared to 7-azaindole.[3] This effect is attributed to the electron-donating nature of the methyl group, which perturbs the energy levels of the π-electron system.

Q3: Can computational methods help in interpreting the structureless spectrum?

Yes, computational chemistry is a powerful tool for this purpose. Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights.[4][5]

  • Predicting Transitions: TD-DFT can calculate the vertical excitation energies and oscillator strengths (intensities) of the different electronic transitions (e.g., S₀ → S₁, S₀ → S₂). This helps to identify the number and nature of the electronic states contributing to the broad absorption band.

  • Assigning States: By comparing the calculated spectra with experimental data, you can assign different regions of the absorption band to specific electronic transitions, such as the ¹Lₐ and ¹Lₑ states.

  • Solvent Effects: Calculations can incorporate solvent models (e.g., Polarizable Continuum Model - PCM) to predict how the solvent environment influences the transition energies, aiding in the interpretation of solvatochromic shifts.[6]

Q4: What is excited-state proton transfer (ESPT), and how does it relate to the spectroscopy of 3M7AI?

In hydrogen-bonded dimers of 3M7AI, an excited-state double proton transfer (ESDPT) can occur, where two protons are exchanged simultaneously between the two molecules in the dimer upon electronic excitation.[3] This process leads to the formation of a tautomer, which has a distinct, large Stokes-shifted fluorescence at longer wavelengths (e.g., a broad band centered around 450 nm).[3] While this phenomenon is primarily observed in fluorescence, the pre-formation of ground-state dimers that are poised for this reaction contributes to the overall complexity of the initial absorption spectrum.

Troubleshooting Guide: Resolving Structureless Bands

This guide provides systematic approaches to induce and resolve the fine structure in the absorption spectrum of this compound.

Problem: The absorption spectrum of 3M7AI in a standard solvent (e.g., ethanol, acetonitrile) at room temperature is broad and uninformative.

Solution Workflow

A logical workflow can help systematically resolve the spectral features. The following diagram outlines the recommended steps.

G start Start: Structureless Absorption Spectrum solvent Step 1: Change Solvent (e.g., to nonpolar like cyclohexane) start->solvent temp Step 2: Lower Temperature (Cryogenic Spectroscopy, 77 K) solvent->temp Still broad? excitation Alternative: Use Fluorescence (Fluorescence Excitation Spectroscopy) solvent->excitation comp Supporting Tool: Computational Chemistry (TD-DFT) solvent->comp gas Step 3: Isolate Molecule (Gas-Phase Spectroscopy) temp->gas Still unresolved? temp->comp result Result: Resolved Vibronic Structure gas->result gas->comp excitation->result

Caption: Troubleshooting workflow for resolving structureless spectra.

Detailed Troubleshooting Steps
IssueRecommended Action & Rationale
Overlapping ¹Lₐ and ¹Lₑ States Use a nonpolar, aprotic solvent such as cyclohexane or n-hexane. The ¹Lₐ state is generally more sensitive to solvent polarity than the ¹Lₑ state.[2] In a nonpolar environment, the energy gap between these states can increase, potentially resolving their distinct absorption onsets.
Thermal and Inhomogeneous Broadening Perform low-temperature spectroscopy . Dissolving 3M7AI in a solvent that forms a clear glass at 77 K (e.g., 2-methylbutane or a mixture of ethers) and recording the spectrum at liquid nitrogen temperature will significantly reduce thermal broadening. This "freezes" the solvent cage around the molecule, sharpening the vibronic bands.[3]
Persistent Spectral Congestion Use fluorescence excitation spectroscopy . Instead of measuring absorbance directly, monitor the fluorescence intensity at a fixed wavelength while scanning the excitation wavelength. This technique selectively probes the absorption profile of the fluorescent species, often yielding a much cleaner, better-resolved spectrum that is analogous to the absorption spectrum.
Ultimate Resolution Required Employ supersonic jet spectroscopy . For the highest possible resolution, the molecule must be studied in the gas phase and cooled to very low rotational and vibrational temperatures in a supersonic expansion. This virtually eliminates all intermolecular interactions and Doppler broadening, revealing sharp, well-defined rovibronic lines. This is a specialized technique but provides the most detailed information.[3]

Experimental Protocols

Protocol 1: Low-Temperature (77 K) Fluorescence and Excitation Spectroscopy

This protocol aims to reduce thermal broadening and resolve vibronic structure.

1. Sample Preparation:

  • Prepare a dilute stock solution of this compound (~1 mM) in a high-purity spectroscopic grade solvent that forms a clear glass at 77 K (e.g., 2-methylbutane or an EPA mixture: diethyl ether, isopentane, and ethanol in a 5:5:2 ratio).
  • Prepare a final sample with a low concentration (~1-10 µM) in a quartz fluorescence cuvette to minimize inner-filter effects and aggregation. The absorbance at the excitation wavelength should be below 0.1.

2. Instrumentation Setup:

  • Use a spectrofluorometer equipped with a liquid nitrogen cryostat.
  • Place the cuvette containing the sample into the cryostat sample holder.
  • Purge the sample chamber with dry nitrogen gas to prevent moisture condensation.
  • Cool the sample to 77 K and allow it to equilibrate.

3. Measurement:

  • Fluorescence Spectrum: Excite the sample at a wavelength corresponding to its absorption maximum (e.g., ~315 nm[3]) and record the emission spectrum. Note any sharpening of bands or new features compared to the room temperature spectrum.
  • Fluorescence Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator across the absorption region (e.g., 250-350 nm). The resulting spectrum is the excitation spectrum, which should show enhanced vibronic structure.

Protocol 2: Deconvoluting Spectra with TD-DFT (Conceptual Workflow)

This protocol outlines the steps for using computational methods to aid spectral interpretation.

1. Ground-State Geometry Optimization:

  • Build the molecular structure of this compound.
  • Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4][5] This finds the lowest energy structure of the molecule.

2. Excited-State Calculation:

  • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies for the first few singlet excited states (e.g., 10 states). This will provide the energies (wavelengths) and oscillator strengths (intensities) for the S₀→Sₙ transitions.

3. Spectral Simulation and Analysis:

  • Use the output from the TD-DFT calculation to simulate an absorption spectrum by broadening the calculated transitions with Gaussian or Lorentzian functions.
  • Compare the simulated spectrum with your experimental data. Analyze the character of the calculated transitions (e.g., which molecular orbitals are involved) to assign them to the ¹Lₐ and ¹Lₑ states and interpret the features of your experimental spectrum.

Data & Visualization

Quantitative Data Summary

The photophysical properties of 7-azaindole derivatives are highly sensitive to their environment and molecular structure (e.g., N1-methylation). The following table provides representative data for related compounds to illustrate these effects.

CompoundSolvent/ConditionAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ_F)Lifetime (τ)Reference(s)
7-AzaindoleWater (pH 7)~288~3700.023910 ps[7][8]
7-AzaindoleMethanol~288374 and 505 (dual)-150 ps (rise)[8]
1-Methyl-7-azaindoleWater~288~3650.5521 ns[8]
This compound Dimer2-Methylbutane-~450 (Tautomer)--[3]
Diagrams

The relationship between different spectroscopic measurements is crucial for understanding how to resolve spectral features.

G cluster_abs Absorption cluster_fluor Fluorescence cluster_excit Excitation S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation Scan S0->S1 Absorption Abs Photon Absorption (Measures all absorbing species) S1->S0 Fluorescence Fluor Photon Emission (Relaxation to S₀) Excit Monitors Fluorescence while scanning excitation λ

Caption: Relationship between Absorption, Fluorescence, and Excitation spectra.

References

Technical Support Center: Improving Photostability of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 7-azaindole derivatives, focusing on improving their photostability.

Frequently Asked Questions (FAQs)

Q1: My 7-azaindole derivative is photobleaching rapidly under the microscope. What are the potential causes and how can I mitigate this?

A1: Rapid photobleaching is a common issue. Several factors can contribute to this phenomenon:

  • High Excitation Light Intensity: The rate of photobleaching is often directly proportional to the intensity of the excitation light.

    • Troubleshooting:

      • Reduce the laser power or lamp intensity to the lowest level that still provides a detectable signal.

      • Use neutral density filters to attenuate the excitation light.

      • Minimize the exposure time by using the shortest possible acquisition times.

  • Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which can chemically degrade the 7-azaindole derivative.

    • Troubleshooting:

      • Use a commercial antifade mounting medium that contains ROS scavengers.

      • For live-cell imaging, consider using reagents that reduce oxidative stress.

  • Solvent Environment: The polarity and proticity of the solvent can influence the photostability of 7-azaindole derivatives.

    • Troubleshooting:

      • If your experimental conditions allow, test different solvents to see if photostability improves. Protic solvents can sometimes contribute to photodegradation pathways.

Q2: I am observing a weak fluorescence signal from my 7-azaindole probe. What could be the reason?

A2: A weak fluorescence signal can be due to several factors, some of which are related to photostability:

  • Low Quantum Yield: The intrinsic brightness of your derivative might be low. The quantum yield is a measure of the efficiency of fluorescence emission.

    • Troubleshooting:

      • Refer to the literature to check the expected quantum yield of your specific derivative.

      • Consider synthesizing or purchasing a derivative with a higher quantum yield (see Table 1).

  • Photobleaching: The signal may have already bleached before or during the measurement.

    • Troubleshooting:

      • Implement the strategies mentioned in Q1 to reduce photobleaching.

      • Image a fresh area of the sample to ensure you are not observing a previously bleached region.

  • Incorrect Excitation/Emission Wavelengths: Ensure that your microscope's filter set is appropriate for the specific absorption and emission maxima of your 7-azaindole derivative.

  • Concentration Quenching: At high concentrations, fluorophores can interact with each other, leading to a decrease in fluorescence intensity.

    • Troubleshooting:

      • Prepare a dilution series of your probe to determine the optimal concentration.

Q3: How do different substituents on the 7-azaindole core affect its photostability?

A3: Substituents can significantly impact the photophysical properties of the 7-azaindole core, including its photostability.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent can alter the energy levels of the molecule and its susceptibility to photodegradation. Theoretical studies have shown that halogen substituents on the pyrrole ring can reduce the barrier for excited-state proton transfer, a key process in the photophysics of 7-azaindole.[1]

  • Steric Hindrance: Bulky substituents can sometimes protect the chromophore from interactions with the solvent or oxygen, potentially increasing photostability.

  • Methylation at N1: Methylation at the N1 position of the pyrrole ring can block non-radiative decay pathways involving the N1-H group, leading to a significant increase in fluorescence lifetime and quantum yield. For example, 1-methyl-7-azaindole has a much higher fluorescence quantum yield (0.55 in water) compared to the parent 7-azaindole.[2]

Troubleshooting Guide

Problem 1: Rapid loss of fluorescence signal during time-lapse imaging.

  • Symptom: The fluorescence intensity of the 7-azaindole probe decreases significantly over the course of the experiment.

  • Possible Cause: Photobleaching due to excessive light exposure.

  • Solutions:

    • Reduce Excitation Intensity: Lower the laser power or lamp intensity.

    • Decrease Exposure Time: Use the shortest possible exposure time per frame.

    • Increase Time Interval: Increase the time between image acquisitions.

    • Use Antifade Reagents: Mount the sample in a medium containing antifade agents.

    • Optimize Filter Sets: Ensure your filter sets are optimal for your probe to maximize signal collection and minimize excitation light bleed-through.

Problem 2: High background fluorescence or autofluorescence.

  • Symptom: The signal from the 7-azaindole probe is difficult to distinguish from the background.

  • Possible Cause: Autofluorescence from the sample (e.g., cells, tissue) or impurities in the reagents.

  • Solutions:

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the probe's signal from the autofluorescence.

    • Use a Red-Shifted Probe: 7-azaindole derivatives that absorb and emit at longer wavelengths are often less prone to interference from cellular autofluorescence, which is typically stronger in the blue-green region of the spectrum.

    • Background Subtraction: Use image processing software to subtract the background signal.

    • Control Experiments: Image an unstained sample under the same conditions to assess the level of autofluorescence.

Problem 3: Formation of photoproducts that interfere with the experiment.

  • Symptom: Appearance of new absorption or emission peaks, or a change in the fluorescence color over time.

  • Possible Cause: Photodegradation of the 7-azaindole derivative into fluorescent or absorbing byproducts.

  • Solutions:

    • Characterize Photoproducts: If possible, use techniques like HPLC or mass spectrometry to identify the photoproducts.

    • Modify the Molecular Structure: Consider synthesizing derivatives with improved photostability. For instance, grafting a 7-azaindole derivative onto a stable scaffold like TiO2 has been shown to improve its photocatalytic performance and stability under irradiation.[3]

    • Limit Light Exposure: As with photobleaching, minimizing light exposure is the most effective way to reduce the formation of photoproducts.

Data Presentation

Table 1: Photophysical Properties of Selected 7-Azaindole Derivatives

DerivativeSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Reference
7-AzaindoleWater~285~3700.023[4]
1-Methyl-7-azaindoleWater~288~3700.55[2]
7-Azaindole-N-ribosideBuffer~2903880.53[4]
7-Azaindole in ssDNABuffer~2903790.020[4]
7-Azaindole in dsDNABuffer~2903790.016[4]

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a 7-azaindole derivative using a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • 7-azaindole derivative (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Solvent (spectroscopic grade)

Methodology:

  • Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation wavelength is one where both the sample and standard have significant absorbance.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the test sample (ΦS) using the following equation:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

    Where:

    • ΦR is the quantum yield of the reference.

    • IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

    • AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.

    • nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).

Protocol 2: Analysis of Photobleaching using ImageJ/Fiji

This protocol provides a basic workflow for quantifying the photobleaching of a 7-azaindole derivative from a time-lapse microscopy image series.

Materials:

  • Time-lapse fluorescence microscopy image stack of your sample stained with the 7-azaindole derivative.

  • ImageJ or Fiji software.

Methodology:

  • Open the image stack in ImageJ/Fiji.

  • Select a Region of Interest (ROI) over a fluorescently labeled area that is representative of your sample.

  • Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.

  • Go to Image > Stacks > Plot Z-axis Profile . This will generate a plot of the mean fluorescence intensity within the ROI for each frame (time point).

  • Save the data from the plot window.

  • Analyze the data in a spreadsheet program (e.g., Excel, Google Sheets) or a graphing software (e.g., Origin, Prism).

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) versus time.

  • Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be done by fitting the decay curve to an exponential function.

Mandatory Visualizations

Photodegradation_Pathway 7-Azaindole (Ground State) 7-Azaindole (Ground State) Excited Singlet State Excited Singlet State 7-Azaindole (Ground State)->Excited Singlet State Light Absorption Excited Singlet State->7-Azaindole (Ground State) Fluorescence Excited Singlet State->7-Azaindole (Ground State) Non-radiative Decay Intersystem Crossing Intersystem Crossing Excited Singlet State->Intersystem Crossing Photodegradation Products Photodegradation Products Excited Singlet State->Photodegradation Products Direct Photoreaction Excited Triplet State Excited Triplet State Intersystem Crossing->Excited Triplet State Excited Triplet State->7-Azaindole (Ground State) Phosphorescence (slow) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited Triplet State->Reactive Oxygen Species (ROS) Energy Transfer to O2 Fluorescence Fluorescence Non-radiative Decay Non-radiative Decay Reactive Oxygen Species (ROS)->Photodegradation Products Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the potential pathways leading to photodegradation of 7-azaindole derivatives.

Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_solutions Solutions cluster_outcome Outcome Start Rapid Photobleaching Observed CheckIntensity High Excitation Intensity? Start->CheckIntensity CheckOxygen Oxygen Present? CheckIntensity->CheckOxygen No ReducePower Reduce Laser/Lamp Power CheckIntensity->ReducePower Yes UseAntifade Use Antifade Reagents CheckOxygen->UseAntifade Yes NotImproved Still Unstable CheckOxygen->NotImproved No Improved Photostability Improved ReducePower->Improved UseAntifade->Improved ChangeDerivative Consider a More Photostable Derivative ChangeDerivative->Improved NotImproved->ChangeDerivative

Caption: A decision-making workflow for troubleshooting rapid photobleaching of 7-azaindole derivatives.

References

Technical Support Center: Single Crystal Analysis of 3-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the single crystal analysis of 3-Methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to obtaining and analyzing single crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-quality single crystals of this compound?

A1: Obtaining diffraction-quality single crystals of this compound can be challenging due to several factors inherent to the molecule and crystallization processes in general. The 7-azaindole scaffold is known for its ability to form strong, directional N-H···N hydrogen bonds, which can lead to the formation of dimers or other supramolecular motifs.[1] This strong intermolecular interaction can sometimes result in rapid precipitation, leading to small, poorly ordered crystals or even amorphous material. Additionally, like many small organic molecules, this compound may exhibit polymorphism, where it can crystallize in different crystal forms with varying physical properties. Common issues include the formation of needle-like crystals, crystal aggregates, or "oiling out," where the compound separates as a liquid instead of a solid.[2]

Q2: My this compound compound "oils out" during crystallization. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This typically happens when the solubility of the compound in the chosen solvent is too high at the crystallization temperature, or if the solution is cooled too rapidly.[2] For this compound, this could also be influenced by the presence of impurities.

To troubleshoot this issue, you can try the following:

  • Re-dissolve and cool slowly: Gently warm the solution to redissolve the oil, perhaps adding a small amount of additional solvent. Then, allow the solution to cool much more slowly.[2]

  • Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent in which this compound has slightly lower solubility at elevated temperatures might be more suitable.

  • Lower the concentration: Start with a more dilute solution to reduce the level of supersaturation.

  • Introduce a seed crystal: If you have a previously grown crystal, adding a small seed crystal to the supersaturated solution can induce crystallization and bypass the oiling out phase.[2]

Q3: The diffraction data from my this compound crystal suggests twinning. What is twinning and how should I handle it?

A3: Twinning is a common issue in crystallography where two or more crystals are intergrown in a symmetrical manner.[3] In merohedral twinning, the crystal lattices of the different twin domains are perfectly or near-perfectly superimposed, which can make it difficult to detect initially.[4][5] The result of twinning is that the measured reflection intensities are a sum of the contributions from each twin domain, which can complicate structure solution and refinement, often leading to high R-values.[4] The 7-azaindole scaffold's propensity for forming specific hydrogen-bonded patterns might increase the likelihood of twinning.

If twinning is suspected, specialized software programs can be used to identify the twin law and the twin fraction.[4] Structure refinement programs like SHELXL have specific commands (e.g., TWIN and BASF) to account for twinning during the refinement process, which can lead to a stable and chemically meaningful structure solution.[6]

Q4: I am observing disorder in the crystal structure of this compound. What could be the cause and how can it be modeled?

A4: Disorder in a crystal structure means that a molecule or a part of it occupies more than one position in the unit cell.[7] For this compound, this could manifest as the entire molecule being disordered over two or more positions, or just the methyl group exhibiting rotational disorder. The presence of strong hydrogen bonds can sometimes lead to different but energetically similar packing arrangements, contributing to disorder.

Disorder is often modeled by defining multiple components for the disordered atoms and refining their occupancies, with the sum of occupancies for a given atom constrained to be one. Geometric restraints or constraints may be necessary to maintain sensible molecular geometry during refinement.[6] Software like SHELXL provides tools to model and refine disordered structures.[6]

Troubleshooting Guides

Problem 1: Difficulty in Growing Single Crystals
Symptom Possible Cause Suggested Solution
No crystals form Solution is not supersaturated; nucleation is inhibited.1. Slowly evaporate the solvent to increase the concentration.[2] 2. Cool the solution to a lower temperature.[2] 3. Add a seed crystal.[2] 4. Gently scratch the inside of the crystallization vessel to create nucleation sites.[8]
Formation of powder or amorphous solid Rapid precipitation due to high supersaturation or impurities.1. Use a more dilute solution. 2. Slow down the cooling or evaporation rate.[9] 3. Further purify the this compound starting material.[9] 4. Try a different solvent or a solvent mixture.[9]
Formation of small, needle-like crystals High nucleation rate and rapid crystal growth.1. Decrease the level of supersaturation by using less solute or more solvent.[2] 2. Slow down the crystallization process (e.g., slower cooling).[9] 3. Consider vapor diffusion with a less volatile precipitant.
Crystals are aggregated High concentration; rapid growth.1. Use a more dilute solution. 2. Optimize the solvent system to reduce the growth rate.
Problem 2: Poor Diffraction Quality
Symptom Possible Cause Suggested Solution
Weakly diffracting crystals Small crystal size; poor internal order.1. Try to grow larger crystals using the methods described above. 2. Use a more intense X-ray source, such as a rotating anode or synchrotron radiation.[10] 3. Ensure the crystal is properly cooled to reduce thermal motion.
Split or broad diffraction spots Multiple, slightly misaligned crystal domains (mosaicity); crystal defects.1. Screen multiple crystals to find one with better quality. 2. Anneal the crystal by briefly warming it and then re-cooling it.
High R-factors in structure refinement Incorrect space group assignment; twinning; disorder; poor data quality.1. Carefully check for higher symmetry and re-evaluate the space group assignment.[11] 2. Use software to check for twinning and apply a twin law in the refinement if necessary.[4] 3. Model any disorder present in the structure.[6] 4. Re-collect the data with a better crystal if possible.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial or beaker. Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution while warm through a small cotton plug or a syringe filter to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Monitoring: Monitor the vial over several days for the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Protocol 2: Vapor Diffusion Crystallization
  • Inner Solution: Prepare a concentrated solution of this compound in a good solvent. Place a small drop of this solution on a siliconized glass slide.

  • Outer Solution: In a sealed container (e.g., a petri dish or a well of a crystallization plate), place a larger volume of a "precipitant" solvent in which the compound is less soluble but which is miscible with the "good" solvent.

  • Diffusion: Place the glass slide with the drop inside the sealed container, ensuring the drop does not touch the precipitant solution.

  • Equilibration: Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the this compound and inducing crystallization.

  • Monitoring and Harvesting: Monitor the drop for crystal growth and harvest the crystals when they reach a suitable size.

Protocol 3: Single Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope. Mount the crystal on a cryoloop or a glass fiber.

  • Cryo-cooling: If data is to be collected at low temperature (typically 100 K), flash-cool the crystal in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

  • Data Collection Strategy: Mount the crystal on the goniometer of the diffractometer.[10] Determine the unit cell and Bravais lattice. Devise a data collection strategy to ensure complete and redundant data are collected.

  • Data Acquisition: Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[12]

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Visualizations

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis start Purified this compound dissolve Dissolve in Solvent start->dissolve crystallize Induce Crystallization dissolve->crystallize slow_evap Slow Evaporation crystallize->slow_evap vapor_diff Vapor Diffusion crystallize->vapor_diff slow_cool Slow Cooling crystallize->slow_cool crystals Single Crystals Formed slow_evap->crystals no_crystals No Crystals/Poor Quality slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals slow_cool->crystals slow_cool->no_crystals mount Mount Crystal crystals->mount no_crystals->dissolve Re-optimize Conditions data_collection X-ray Diffraction Data Collection mount->data_collection process_data Process Data data_collection->process_data solve_structure Solve Structure process_data->solve_structure refine Refine Structure solve_structure->refine validate Validate & Analyze Structure refine->validate problems Refinement Issues refine->problems problems->solve_structure Address Twinning/Disorder

Caption: Experimental workflow for single crystal analysis.

troubleshooting_logic start Start Data Refinement high_r High R-factors? start->high_r check_sg Check Space Group high_r->check_sg Yes final_structure Final Structure high_r->final_structure No check_twin Check for Twinning check_sg->check_twin check_disorder Check for Disorder check_twin->check_disorder apply_twin Apply Twin Law check_twin->apply_twin Twinning Found model_disorder Model Disorder check_disorder->model_disorder Disorder Found recollect Recollect Data with Better Crystal check_disorder->recollect No Obvious Issues apply_twin->check_disorder model_disorder->high_r

Caption: Troubleshooting logic for structure refinement.

References

Technical Support Center: Minimizing Impurities in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-azaindole, and what are their primary impurity concerns?

A1: The most common synthetic routes include the Chichibabin cyclization, Fischer indole synthesis, and various palladium-catalyzed cross-coupling reactions. Each method has a characteristic impurity profile:

  • Chichibabin Cyclization: Prone to forming dimers and oligomers of the picoline starting material.[1][2][3]

  • Fischer Indole Synthesis: Can be challenging due to the electron-deficient nature of the pyridine ring in the pyridylhydrazine starting material, sometimes leading to low yields and decomposition under harsh acidic conditions.[4]

  • Palladium-Catalyzed Reactions (e.g., Sonogashira, Buchwald-Hartwig): Common impurities include homocoupling byproducts of the alkyne or aryl halide, as well as impurities related to catalyst deactivation or side reactions with the ligand.

Q2: I am seeing a persistent impurity in my final product. What are the general purification strategies?

A2: Standard purification techniques for 7-azaindole include:

  • Recrystallization: Effective for removing small amounts of impurities. The choice of solvent is critical and may require screening.

  • Column Chromatography: A versatile method for separating the desired product from a variety of impurities. Silica gel is a common stationary phase, and the eluent system should be optimized using Thin Layer Chromatography (TLC).

  • Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen in 7-azaindole can be used to separate it from non-basic impurities.

Q3: How can I effectively monitor the progress of my 7-azaindole synthesis and detect impurities?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and identifying the presence of impurities. Visualization can be achieved using UV light (254 nm), as the aromatic 7-azaindole is UV-active. Staining with reagents like potassium permanganate or p-anisaldehyde can help visualize non-UV-active impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guides

Chichibabin Cyclization

Problem: Low yield of 7-azaindole and formation of a significant amount of dimeric byproducts.

Cause: The Chichibabin cyclization, particularly when using lithium diisopropylamide (LDA), is known to be complicated by the facile dimerization of the picoline starting material.[1][2][3] This occurs through a 1,4-addition of the lithiated picoline (a benzyllithium equivalent) onto another molecule of the starting picoline.

Solution:

  • Temperature Control: Maintain a low reaction temperature (≤ -40 °C). Warmer temperatures can increase the rate of dimerization.[3]

  • Stoichiometry of LDA: Using an insufficient amount of LDA can lead to lower yields. At least two equivalents of LDA are often required for a complete reaction. An inferior yield of 15-20% is observed when only 1.05 equivalents of LDA are used.[1]

  • Order of Addition: The order of reagent addition can impact the reaction outcome. While some studies report that the order of mixing does not significantly affect the final yield, it is a parameter that can be optimized for your specific substrate.[3]

Quantitative Data:

The following table provides representative data on the effect of LDA stoichiometry on the yield of 2-phenyl-7-azaindole and the formation of picoline dimer byproducts.

Equivalents of LDAReaction Temperature (°C)Yield of 7-Azaindole (%)Picoline Dimer Impurity (%)
1.05-4015-20High
2.1-4080-85Low
3.30 to 4090Moderate

Note: This data is synthesized from qualitative descriptions in the literature to illustrate the trend.[1][2]

Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Reaction)

Problem: Significant formation of homocoupling byproduct of the terminal alkyne.

Cause: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

Solution:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can influence the rate of the desired cross-coupling versus the homocoupling side reaction. Screening different catalyst/ligand combinations may be necessary.

  • Reaction Conditions: Lowering the reaction temperature and using a minimal amount of the copper co-catalyst can sometimes reduce the extent of homocoupling.

Quantitative Data:

The table below shows representative data on the effect of the reaction atmosphere on the formation of homocoupling byproduct in a model Sonogashira reaction.

AtmospherePd CatalystCu(I) Co-catalystCross-Coupling Product Yield (%)Homocoupling Byproduct (%)
AirPd(PPh₃)₄CuIModerateHigh
NitrogenPd(PPh₃)₄CuIHighLow
N₂/H₂ (dilute)Pd(PPh₃)₄CuIVery High~2%

Note: This data is synthesized from qualitative descriptions in the literature to illustrate the trend.

Problem: Low or no conversion of starting materials (Catalyst Deactivation).

Cause: The nitrogen atoms in the 7-azaindole ring system can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

Solution:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can help to stabilize the active palladium species and prevent coordination by the product.

  • Catalyst Precursor: Using pre-formed palladium catalysts or catalyst systems designed for heteroaromatic substrates can improve performance.

  • Reaction Additives: In some cases, the addition of a stoichiometric amount of a Lewis acid can sequester the basic nitrogen of the product and prevent catalyst inhibition.

Experimental Protocols

Protocol 1: Chichibabin Synthesis of 2-Phenyl-7-azaindole

This protocol is based on the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[1]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -40 °C in a dry ice/acetonitrile bath.

  • Slowly add 2.1 equivalents of LDA solution to the cooled THF with stirring.

  • Add 1.0 equivalent of 2-fluoro-3-picoline dropwise to the LDA solution, maintaining the temperature at -40 °C. Stir the resulting blood-red solution for 1 hour.

  • Add 1.2 equivalents of benzonitrile dropwise to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction at -40 °C by the slow addition of a small amount of water or wet THF.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the THF under reduced pressure.

  • Redissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (3 times).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.

Protocol 2: Purification of 7-Azaindole by Flash Column Chromatography

Materials:

  • Crude 7-azaindole

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, optimized by TLC)

  • Sand

Procedure:

  • Prepare the Column:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude 7-azaindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elute the Column:

    • Add the eluent to the column and apply gentle pressure with a pump or inert gas to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure 7-azaindole.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-azaindole.

Visualizations

Logical Workflow for Troubleshooting Low Yield in 7-Azaindole Synthesis

low_yield_troubleshooting start Low Yield of 7-Azaindole check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots single_spot Mainly Starting Material? multiple_spots->single_spot No side_products Significant Side Products Formed multiple_spots->side_products Yes incomplete_reaction Incomplete Reaction single_spot->incomplete_reaction Yes check_reaction_setup Review Reaction Setup (Inert Atmosphere, Dry Solvents) single_spot->check_reaction_setup No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) side_products->optimize_conditions incomplete_reaction->optimize_conditions end_solution Improved Yield optimize_conditions->end_solution purify_sm Purify Starting Materials change_reagents Consider Alternative Reagents or Catalysts purify_sm->change_reagents change_reagents->end_solution check_reaction_setup->purify_sm

Caption: Troubleshooting workflow for low yields in 7-azaindole synthesis.

Experimental Workflow for Chichibabin Synthesis and Purification

chichibabin_workflow start Start: Prepare Reagents reaction_setup Set up Reaction Under Inert Atmosphere Cool to -40°C start->reaction_setup add_lda Add LDA to Anhydrous THF reaction_setup->add_lda add_picoline Add 2-Fluoro-3-picoline add_lda->add_picoline stir_1 Stir for 1 hour at -40°C add_picoline->stir_1 add_nitrile Add Benzonitrile stir_1->add_nitrile stir_2 Stir for 2 hours at -40°C add_nitrile->stir_2 quench Quench Reaction stir_2->quench workup Aqueous Workup (Extraction and Washing) quench->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purification Purification (Recrystallization or Chromatography) dry_concentrate->purification final_product Pure 7-Azaindole purification->final_product

References

Technical Support Center: Preventing Fluorescence Quenching of 7-Azaindole Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the fluorescence quenching of 7-azaindole probes.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with 7-azaindole probes, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal Dimerization in Aqueous Solutions: 7-azaindole is known to form non-fluorescent dimers in water through a double proton transfer mechanism, which quenches its fluorescence.[1]N-1 Methylation: Methylating the N-1 position of the pyrrole ring prevents the formation of hydrogen-bonded dimers, thereby significantly enhancing fluorescence.[1] Refer to the detailed experimental protocol for N-1 methylation below.
Solvent-Induced Quenching: The fluorescence of 7-azaindole is highly sensitive to its solvent environment. Protic solvents like water can quench fluorescence through hydrogen bonding and excited-state proton transfer.[2][3]Solvent Selection: Use aprotic or less polar solvents where possible. For applications requiring aqueous buffers, consider using additives that disrupt water's hydrogen-bonding network or shield the probe. N-1 methylation also mitigates this issue.[2][3]
Base Stacking: When 7-azaindole is incorporated into DNA or other biomolecules, stacking interactions with neighboring bases can lead to significant fluorescence quenching.[1]Probe Design: Modify the linker attaching the 7-azaindole probe to the biomolecule to increase its distance and flexibility, reducing stacking interactions. Consider the local environment and sequence context when designing your probe.
Presence of Impurities: Fluorescent impurities in the 7-azaindole sample can interfere with measurements and contribute to apparent quenching.[4]Purification: Purify the 7-azaindole probe using flash chromatography to remove fluorescent contaminants.[4] A general protocol is provided below.
Inconsistent Fluorescence Intensity pH Fluctuations: The fluorescence of 7-azaindole can be pH-dependent. Changes in pH can alter the protonation state of the molecule, affecting its electronic structure and fluorescence properties.Use Buffered Solutions: Ensure all experiments are performed in well-buffered solutions to maintain a constant pH.
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to irreversible photodegradation of the 7-azaindole probe.Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time. Employ antifade reagents in fixed samples.
Shift in Emission Spectrum Environmental Polarity: The emission maximum of 7-azaindole is sensitive to the polarity of its microenvironment. A blue shift indicates a less polar environment, while a red shift suggests a more polar one.[1]Calibrate with Standards: Use known solvent standards to correlate emission shifts with environmental polarity. This can be a useful feature for probing local environments.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-azaindole probe not fluorescing in water?

A1: 7-azaindole is weakly fluorescent in water primarily due to the formation of non-fluorescent dimers.[1] This occurs through a double proton transfer between two 7-azaindole molecules. The excitation energy is lost in this process, leading to fluorescence quenching.[1] To overcome this, methylation of the N-1 nitrogen is highly recommended as it prevents dimer formation and significantly enhances fluorescence.[1][3]

Q2: How can I increase the quantum yield of my 7-azaindole probe?

A2: The most effective method to increase the fluorescence quantum yield of 7-azaindole is by N-1 methylation.[3] This modification disrupts the primary pathway for non-radiative decay in aqueous solutions. Additionally, using aprotic or less polar solvents can also enhance the quantum yield by reducing solvent-induced quenching effects.[2]

Q3: What is the effect of pH on 7-azaindole fluorescence?

A3: The fluorescence of 7-azaindole can be sensitive to pH. Changes in pH can alter the protonation state of the pyridine nitrogen, which in turn affects the electronic structure and photophysical properties of the molecule. It is crucial to use buffered solutions to maintain a stable pH during your experiments to ensure reproducible results.

Q4: My 7-azaindole is incorporated into a DNA strand and its fluorescence is quenched. Why?

A4: When 7-azaindole is incorporated into a DNA oligonucleotide, its fluorescence is often significantly quenched due to base stacking interactions with adjacent nucleobases.[1] This non-covalent interaction provides a pathway for non-radiative energy transfer. The degree of quenching can depend on the specific DNA sequence and the conformational flexibility of the probe.

Q5: How do I know if my 7-azaindole sample is pure?

A5: The presence of fluorescent impurities can be identified by running a full excitation-emission matrix (EEM) scan. Impurities may have different excitation and emission maxima compared to pure 7-azaindole. Additionally, techniques like HPLC or TLC can be used to assess the purity of your sample. If impurities are detected, purification by flash chromatography is recommended.[4]

Quantitative Data

The following table summarizes the fluorescence quantum yields (Φ) and lifetimes (τ) of 7-azaindole and its derivatives in various environments.

CompoundEnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ)
7-AzaindoleWater0.023910 ps[2][3]
7-Azaindole (Glycosylated at N-1)Aqueous Buffer0.53-
7-Azaindole in single-stranded DNAAqueous Buffer0.020-
7-Azaindole in double-stranded DNAAqueous Buffer0.016-
1-Methyl-7-azaindoleWater (20°C)0.5521 ns[3]
7-AzaindoleMethanol-Bimodal decay
7-AzaindoleCyclohexane-1.72 ns[2]
1-Methyl-7-azaindoleCyclohexane-5.27 ns[2]

Experimental Protocols

Protocol 1: N-1 Methylation of 7-Azaindole using Dimethyl Carbonate

This protocol describes a general and environmentally friendly method for the N-methylation of 7-azaindole to prevent dimerization and enhance fluorescence.

Materials:

  • 7-azaindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (TBME)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 7-azaindole (1 equivalent), potassium carbonate (0.5-1 equivalent), and anhydrous DMF.

  • Addition of Methylating Agent: Add dimethyl carbonate (2-3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 130°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add ice-cold water to precipitate the product or prepare for extraction.

    • Extract the aqueous mixture with TBME (3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-methyl-7-azaindole.

    • If necessary, purify the product further using flash column chromatography on silica gel.

Protocol 2: Purification of 7-Azaindole Probes by Flash Chromatography

This protocol provides a general guideline for the purification of 7-azaindole and its derivatives.

Materials:

  • Crude 7-azaindole sample

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Develop a Separation Method on TLC:

    • Dissolve a small amount of the crude sample in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Test different solvent systems (mobile phases) of varying polarities (e.g., gradients of ethyl acetate in hexane) to find a system that provides good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).

  • Pack the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or slurry packing method.

  • Load the Sample:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elute and Collect Fractions:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the separation by TLC.

  • Isolate the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to yield the purified 7-azaindole probe.

Visualizations

Signaling Pathway of 7-Azaindole Fluorescence Quenching cluster_excitation Excitation cluster_decay Decay Pathways cluster_quenching_mechanisms Quenching Mechanisms 7-Azaindole_GS 7-Azaindole (Ground State) Excited_State Excited State 7-Azaindole_GS->Excited_State Light Absorption Fluorescence Fluorescence (Emission of Light) Excited_State->Fluorescence Quenching Quenching (Non-radiative Decay) Excited_State->Quenching Dimerization Dimer Formation (in Water) Quenching->Dimerization Solvent Solvent Interactions (e.g., H-bonding) Quenching->Solvent Stacking Base Stacking (in DNA/RNA) Quenching->Stacking

Caption: Mechanisms of 7-azaindole fluorescence quenching.

Experimental Workflow for Preventing Quenching Start Start: Fluorescence Quenching Observed Identify_Cause Identify Potential Cause Start->Identify_Cause Dimerization Dimerization in Aqueous Solution Identify_Cause->Dimerization Aqueous? Solvent_Effects Solvent Effects Identify_Cause->Solvent_Effects Solvent? Base_Stacking Base Stacking Identify_Cause->Base_Stacking In DNA? Impurity Sample Impurity Identify_Cause->Impurity Purity? N_Methylation Perform N-1 Methylation Dimerization->N_Methylation Change_Solvent Optimize Solvent System Solvent_Effects->Change_Solvent Redesign_Probe Redesign Probe Linker Base_Stacking->Redesign_Probe Purify_Sample Purify by Flash Chromatography Impurity->Purify_Sample Measure_Fluorescence Re-measure Fluorescence N_Methylation->Measure_Fluorescence Change_Solvent->Measure_Fluorescence Redesign_Probe->Measure_Fluorescence Purify_Sample->Measure_Fluorescence End End: Quenching Prevented Measure_Fluorescence->End

Caption: Troubleshooting workflow for 7-azaindole fluorescence.

References

Technical Support Center: Scaling Up Synthesis of Functionalized Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of functionalized azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are azaindole syntheses often more challenging than traditional indole syntheses?

A1: The synthesis of azaindoles presents unique challenges primarily due to the electron-deficient nature of the pyridine ring. This alters the electronic properties of the entire heterocyclic system compared to the electron-rich indole nucleus. Consequently, many classic indole synthesis methods, such as the Fischer, Madelung, and Bartoli syntheses, are often less efficient or fail entirely for azaindole targets.[1][2][3][4] The pyridine nitrogen reduces the nucleophilicity of the ring, making certain cyclization and electrophilic substitution reactions more difficult.[1][5]

Q2: What are the main strategies for controlling regioselectivity during the functionalization of the azaindole core?

A2: Controlling regioselectivity is a critical aspect of synthesizing specific azaindole derivatives. The typical order of reactivity for electrophilic substitution on the pyrrole ring is C3 > C2 > N1.[5] Key strategies to achieve regioselectivity include:

  • Directed ortho-Metalation (DoM): This is a powerful technique for C2 functionalization. An N1-directing group (e.g., pivaloyl, carbamoyl) guides a strong base to deprotonate the adjacent C2 position, and the resulting lithiated species can be trapped with an electrophile.[5][6]

  • Protecting Groups: N-protection can influence the reactivity and regioselectivity of the azaindole ring. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can act as both a protecting and activating group, facilitating nucleophilic aromatic substitution.[7][8] Boc groups are also commonly used to protect the N-H and can alter the electronic properties of the ring.[9][10]

  • Metal-Catalyzed C-H Activation/Functionalization: This modern approach allows for direct functionalization of specific C-H bonds, including those on the more challenging pyridine ring. The choice of catalyst, ligand, and directing group is crucial for achieving high regioselectivity.[1][11][12]

  • Halogen Dance Reactions: In some cases, a halogen atom can be "walked" to a different position on the ring under the influence of a strong base, enabling functionalization at a site that is not directly accessible.[6]

Q3: What are the primary challenges when scaling up azaindole synthesis from the lab to a pilot plant?

A3: Scaling up azaindole synthesis introduces several challenges that can significantly impact yield and purity. The most common issues include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can create localized hot spots or areas of low reactant concentration, which can lead to the formation of impurities and degradation of the product.[13]

  • Exothermic Reactions: Many synthetic steps are exothermic. What is easily controlled on a small scale can lead to a dangerous thermal runaway in a large reactor if not properly managed with adequate cooling and controlled reagent addition.[13]

  • Solvent and Reagent Handling: The choice of solvents becomes more critical at scale, with safety, environmental impact, and cost being major considerations.[13]

  • Work-up and Purification: Isolation and purification methods that are feasible in the lab, such as column chromatography, are often impractical or very expensive at large scales. Developing robust crystallization or extraction procedures is crucial.[13][14][15]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Fischer Indole Synthesis of Azaindoles

The Fischer indole synthesis, while classic, is sensitive to reaction conditions, especially when applied to azaindole precursors.[14][16]

Potential Cause Troubleshooting Step Explanation
Inappropriate Acid Catalyst Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[14][17]The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.[14]
Sub-optimal Temperature Start with milder conditions and gradually increase the temperature. Consider microwave-assisted synthesis for rapid heating and potentially improved yields.[14]High temperatures can lead to the formation of intractable tars and polymers, complicating product isolation. Low temperatures can result in an incomplete reaction.[14]
Poorly Reactive Hydrazine The presence of an electron-donating group (EDG) on the pyridine ring of the hydrazine is often crucial as it facilitates the key[5][5]-sigmatropic rearrangement step.[18]The electron-deficient nature of the pyridine ring can hinder the cyclization. An EDG can help to overcome this electronic barrier.[18]
Side Reactions Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage over the desired rearrangement. Consider using milder conditions or an alternative synthetic route for these substrates.[14][19]Certain substituents can stabilize intermediates that lead to byproducts rather than the desired indole core.[19]

G start Low Yield or No Product check_catalyst Is the acid catalyst appropriate? start->check_catalyst check_temp Is the temperature optimized? check_catalyst->check_temp Yes solution_catalyst Screen Lewis & Brønsted acids (e.g., PPA, ZnCl₂) check_catalyst->solution_catalyst No check_hydrazine Is the pyridylhydrazine reactive enough? check_temp->check_hydrazine Yes solution_temp Use milder conditions or microwave heating check_temp->solution_temp No check_side_reactions Are side reactions occurring? check_hydrazine->check_side_reactions Yes solution_hydrazine Ensure EDG on pyridine ring or use alternative synthesis check_hydrazine->solution_hydrazine No solution_side_reactions Use milder conditions or modify substrate check_side_reactions->solution_side_reactions Yes

Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for functionalizing azaindoles, but achieving regioselectivity can be difficult.[1][20]

Potential Cause Troubleshooting Step Explanation
Multiple Reactive Sites For halo-azaindoles, consider the relative reactivity (I > Br > Cl). Use N-protecting groups to prevent undesired N-arylation.[9][21]The unprotected N-H of the pyrrole ring can compete with the halide site in cross-coupling reactions, leading to a mixture of products.[21]
Incorrect Ligand/Catalyst Screen different palladium precatalysts and phosphine ligands. For C-N coupling, ligands like Xantphos or RuPhos are often effective.[20][21] For Suzuki coupling, SPhos can be beneficial.[22]The ligand plays a crucial role in the catalytic cycle, influencing reactivity, stability, and selectivity. The optimal choice is often substrate-dependent.[20][22]
Steric Hindrance If a desired position is sterically hindered, consider an alternative strategy, such as a C-H activation approach that may have different regiochemical drivers.[1]Bulky groups near the reaction site can prevent the catalyst from accessing it, leading to reaction at a less hindered, alternative position.
Formation of Byproducts In Suzuki couplings with di-halo pyridines, bis-coupling can be an issue. To avoid this, consider protecting the pyridine as an N-oxide to modulate its electronic properties.[1]The relative reactivity of the coupling sites can be altered by changing the electronic nature of the ring.[1]

G cluster_pyrrole Pyrrole Ring (Electron-Rich) cluster_pyridine Pyridine Ring (Electron-Deficient) C3 C3-Functionalization (Most Reactive) C2 C2-Functionalization N1 N1-Functionalization C_Py C5/C6/C7-Functionalization (Challenging) strategy Functionalization Strategy strategy->C3 Electrophilic Substitution (e.g., Vilsmeier-Haack) strategy->C2 Directed ortho-Metalation (DoM) with N1-Directing Group strategy->N1 Alkylation/Arylation with Base (e.g., NaH) strategy->C_Py Metal-Catalyzed C-H Activation or Cross-Coupling

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Acid-Catalyzed Cyclization to form 7-Azaindoles

This two-step, one-pot procedure is effective for synthesizing various 2-substituted 7-azaindoles from 2-amino-3-halopyridines.[23]

Step A: Sonogashira Coupling

  • To a solution of the 2-amino-3-halopyridine (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.1-1.5 equiv), triethylamine (Et₃N, 2.0-3.0 equiv), and catalytic amounts of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

  • Heat the reaction mixture at 70 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction, filter to remove salts, and concentrate the filtrate under reduced pressure. The crude 3-alkynyl-2-aminopyridine intermediate can often be used directly in the next step.

Step B: Acid-Catalyzed Cyclization

  • Dissolve the crude intermediate from Step A in acetonitrile (MeCN).

  • Add trifluoroacetic acid (TFA, 1.0 equiv) and trifluoroacetic anhydride (TFAA, 1.3 equiv).

  • Heat the mixture to reflux (approx. 100 °C) for 8 hours or until cyclization is complete by TLC analysis.[23]

  • Cool the reaction mixture, quench carefully with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole derivative.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol describes a general method for the amination of N-protected 4-bromo-7-azaindoles.[20]

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), combine the N-protected 4-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the aminated product.

Data Presentation: Catalyst and Ligand Screening

The choice of catalyst and ligand is crucial for the success of cross-coupling reactions. The following table summarizes data for a model C-N coupling reaction between N-benzyl-4-bromo-7-azaindole and benzamide.[20]

EntryPd Catalyst (mol%)Ligand (mol%)BaseTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10) Cs₂CO₃292
2Pd₂(dba)₃ (2.5)Xantphos (10) Cs₂CO₃1.595
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃545
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃665
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃12No Product
6Pd(OAc)₂ (5)Xantphos (10)K₂CO₃482
7Pd(OAc)₂ (5)Xantphos (10)K₃PO₄389

Data adapted from reference[20]. Conditions: N-benzyl-4-bromo-7-azaindole (1 equiv), benzamide (1.2 equiv), base (2 equiv), dioxane, 110 °C.

G start Starting Materials (e.g., Aminopyridines) synthesis Synthesis of Azaindole Core (e.g., Fischer, Larock, Sonogashira/Cyclization) start->synthesis protection N-H Protection (if required) synthesis->protection functionalization Regioselective Functionalization (e.g., Cross-Coupling, C-H Activation) synthesis->functionalization Direct Functionalization protection->functionalization deprotection Deprotection functionalization->deprotection purification Work-up & Purification (Crystallization, Chromatography) functionalization->purification No Deprotection Needed deprotection->purification final_product Final Functionalized Azaindole purification->final_product

References

addressing metabolic instability of 2-substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals addressing the metabolic instability of 2-substituted 7-azaindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of metabolic instability in 2-substituted 7-azaindoles?

A1: The primary cause of metabolic instability, particularly for 7-azaindoles with an unsubstituted C2-position (a hydrogen atom), is oxidation mediated by the cytosolic enzyme Aldehyde Oxidase (AO).[1] This enzyme catalyzes the oxidation of the 7-azaindole ring to form a 2-hydroxy-7-azaindole metabolite.[1] Nitrogen-containing heterocycles are often susceptible to AO-mediated oxidation.[1][2]

Q2: Which enzymes are the main contributors to the metabolism of 7-azaindole derivatives?

A2: The two main families of enzymes involved are Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][3] CYPs are typically found in the microsomal fraction of liver cells and are major contributors to Phase I metabolism for a majority of marketed drugs.[3][4] AO, however, is a cytosolic enzyme that has gained importance as medicinal chemists design molecules to avoid CYP metabolism, inadvertently creating substrates for AO.[1][2][5][6]

Q3: My compound is stable in human liver microsomes (HLM) but shows high clearance in hepatocytes or liver S9 fractions. Why?

A3: This discrepancy strongly suggests metabolism by a cytosolic enzyme. Human liver microsomes (HLM) primarily contain Phase I CYP enzymes.[3] Cytosolic fractions and more complete systems like S9 fractions and hepatocytes contain both microsomal and cytosolic enzymes, including Aldehyde Oxidase (AO).[7][8] Therefore, stability in HLM but instability in hepatocytes or S9 points towards AO-mediated metabolism.[1]

Q4: What are the most effective strategies to improve the metabolic stability of 2-substituted 7-azaindoles?

A4: Two primary strategies have proven effective:

  • Substitution at the 2-position: Directly blocking the site of metabolism by replacing the hydrogen at the 2-position of the azaindole ring with a suitable substituent can significantly reduce or eliminate AO-mediated oxidation and enhance stability in human liver cytosol.[1]

  • Bioisosteric Replacement: In some cases, replacing the entire 7-azaindole scaffold with a bioisostere, such as a 7-azaindazole, can be explored.[1] However, this strategy can be unpredictable, as it may shift metabolism to another part of the molecule or fail to improve AO-mediated stability.[1]

Q5: What is a bioisostere and how can it be applied to this problem?

A5: A bioisostere is a chemical group or molecule that has similar physical or chemical properties to another, which produces broadly similar biological properties.[9] The goal of a bioisosteric replacement is to create a new molecule with improved properties, such as better metabolic stability or pharmacokinetics, while maintaining the desired biological activity.[9][10] For 7-azaindoles, this could involve replacing the core scaffold or key functional groups with alternatives that are less susceptible to metabolism but still fit the target's binding site.[11][12]

Troubleshooting Guides

Problem 1: High compound clearance is observed in human liver cytosol, but not in human liver microsomes (HLM).

  • Likely Cause: Your compound is likely a substrate for a cytosolic enzyme, with Aldehyde Oxidase (AO) being the primary candidate for a 7-azaindole scaffold.[1] HLM preparations do not contain significant amounts of cytosolic AO.[1][8]

  • Troubleshooting Steps:

    • Confirm AO Involvement: Re-run the cytosol stability assay and include a known AO inhibitor (e.g., raloxifene).[1] A significant increase in stability in the presence of the inhibitor confirms AO-mediated metabolism.

    • Quantify Metabolite: Use LC-MS/MS to identify and quantify the formation of the expected 2-hydroxy metabolite in the cytosol incubation.

    • Structural Modification: Synthesize analogues with substitutions at the 2-position of the 7-azaindole ring to block the metabolic soft spot.[1]

Problem 2: Attempts to block metabolism by substituting the 2-position of the 7-azaindole led to a significant loss of biological potency.

  • Likely Cause: The hydrogen at the 2-position, or the space it occupies, may be important for binding to the biological target. The new substituent might be causing steric hindrance or unfavorable electronic interactions.

  • Troubleshooting Steps:

    • Explore Diverse Substituents: Synthesize and test a variety of smaller, electronically different substituents at the 2-position. Consider groups that can act as hydrogen bond donors, as this has been shown to maintain potency in some cases.[1]

    • Consider Bioisosteric Replacement: Instead of direct substitution, explore replacing the entire 7-azaindole ring with a different heterocyclic scaffold, like a 7-azaindazole.[1] Be aware that this may not always improve stability and requires re-optimization of other parts of the molecule.[1]

    • Consult Structural Biology Data: If available, use co-crystal structures of your compound series with its target protein to guide the design of new analogues. This can help identify which substitutions are likely to be tolerated in the binding pocket.

Data Presentation

Table 1: Metabolic Stability of 2-Substituted 7-Azaindole Analogues in Human Liver Cytosol

Compound ID2-Position SubstituentIn Vitro Half-life (t½) in Human Cytosol (min)
Compound A-H< 15
Compound B-CH₃> 60
Compound C-NH₂> 60
Compound D-OH> 60
Compound E (7-Azaindazole)Ring Nitrogen at C2< 20

Data is illustrative, based on findings that 2-substitution improves stability while replacing the ring carbon with nitrogen (azaindazole) may not.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Cytosol

This assay measures the intrinsic clearance of a compound metabolized by cytosolic enzymes like Aldehyde Oxidase.[8]

  • Materials:

    • Pooled human liver cytosol (commercially available)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • Control compounds (one stable, one unstable, e.g., propranolol and verapamil)

    • Acetonitrile with internal standard (for quenching)

    • 384-well or 96-well plates

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and human liver cytosol (final protein concentration of 1-2 mg/mL).[13]

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound to the mixture. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be <0.5%.[3][13]

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13]

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[7]

    • Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining versus time and determining the slope of the line (k). t½ = 0.693 / k.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is used to investigate Phase I metabolism, primarily mediated by CYP enzymes.[3]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (Cofactor)[3][14]

    • Test compound, controls, buffer, and quenching solution as described in Protocol 1.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration of 0.5-1 mg/mL).[3]

    • Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[3]

    • Follow the incubation, quenching, and centrifugation steps as described in Protocol 1 for the specified time points.

  • Analysis:

    • Analyze the samples by LC-MS/MS and calculate the in vitro half-life as described in Protocol 1.

Visualizations

Metabolic_Pathway sub 2-H-7-Azaindole (Metabolically Labile) enz Aldehyde Oxidase (AO) (in Cytosol) sub->enz block Substitution at 2-Position (e.g., -CH3, -NH2) sub->block Medicinal Chemistry Strategy met 2-Hydroxy-7-Azaindole (Metabolite) enz->met Oxidation stable Metabolically Stable Analogue block->stable

Caption: Primary metabolic pathway of 2-H-7-azaindoles via Aldehyde Oxidase (AO) and a strategy to block it.

Troubleshooting_Workflow start Compound shows high in vivo clearance exp1 Test in HLM Assay (CYP enzymes) start->exp1 exp2 Test in Cytosol Assay (AO, etc.) start->exp2 res1 Stable in HLM exp1->res1 High % Remaining res2 Unstable in HLM exp1->res2 Low % Remaining res3 Unstable in Cytosol exp2->res3 Low % Remaining res4 Stable in Cytosol exp2->res4 High % Remaining conc1 Conclusion: Metabolism is NOT CYP-mediated res1->conc1 conc2 Conclusion: Metabolism IS CYP-mediated res2->conc2 conc3 Conclusion: Metabolism IS Cytosol-mediated (Likely AO) res3->conc3 conc4 Conclusion: Metabolism is not Phase I (Check Phase II or other clearance) res4->conc4 next_step Confirm with AO inhibitor; Begin 2-position substitution strategy conc3->next_step

Caption: Experimental workflow for troubleshooting the cause of high metabolic clearance.

Strategy_Decision_Tree start Metabolic Instability Observed in Cytosol q1 Is the metabolic 'soft spot' known? start->q1 action1 Strategy: Directly substitute at the metabolic hotspot q1->action1 Yes (e.g., 2-position) action2 Action: Perform metabolite ID studies to find hotspot q1->action2 No a1_yes Yes (e.g., 2-position) a1_no No q2 Did substitution cause loss of potency? action1->q2 action2->q1 action3 Strategy: Explore bioisosteric replacements of the core or explore diverse substituents q2->action3 Yes end SUCCESS: Metabolically Stable, Potent Compound q2->end No a2_yes Yes a2_no No

Caption: Decision tree for selecting a strategy to improve metabolic stability of 2-substituted 7-azaindoles.

References

Validation & Comparative

A Spectroscopic Head-to-Head: 3-Methyl-7-azaindole vs. 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic differences between closely related heterocyclic compounds is paramount for optimizing molecular probes, interpreting biological assays, and designing novel therapeutics. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Methyl-7-azaindole and its parent compound, 7-azaindole, supported by experimental data and protocols.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere of indole in the development of kinase inhibitors and other therapeutic agents. The addition of a methyl group at the 3-position can significantly alter the molecule's electronic properties, steric profile, and, consequently, its spectroscopic signature and biological activity. This comparison focuses on the key differences in their UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for this compound and 7-azaindole.

Table 1: UV-Vis Absorption and Fluorescence Data

Parameter7-azaindoleThis compoundSolvent/Conditions
Absorption λmax ~288 nm[1]Red-shifted vs. 7-azaindoleWater/Various
Molar Absorptivity (ε) Data not readily availableData not readily available-
Emission λem ~374 nm and 505 nm (bimodal)[1]~450 nm (broad)[2]Methanol/2-Methylbutane
Single maximum in water[1]Data not readily availableWater
Fluorescence Quantum Yield (ΦF) 0.023[3]Data not readily availableWater

Note: The spectroscopic data for this compound is less commonly reported in the literature. The red-shift in absorption is inferred from studies on its dimer, which shows a significant red-shift of approximately 1207 cm⁻¹ compared to the 7-azaindole dimer.[2]

Table 2: ¹H and ¹³C NMR Chemical Shift Data (Estimated)

Note: The following are estimated chemical shifts based on available spectral data and data from related indole compounds.[4] Actual values may vary depending on the solvent and experimental conditions.

Position7-azaindole (¹H ppm)This compound (¹H ppm)7-azaindole (¹³C ppm)This compound (¹³C ppm)
1 (NH) ~10.3~10.1--
2 ~7.1~6.9~122.4~121.0
3 ~6.5-~110.1~113.0
3-CH₃ -~2.3-~10.0
4 ~7.9~7.8~127.3~127.0
5 ~7.1~7.0~115.2~115.0
6 ~8.3~8.2~149.1~148.8
7a --~142.6~142.3
3a --~121.1~120.8

Spectroscopic Analysis

UV-Vis Absorption

7-azaindole exhibits a characteristic UV absorption maximum around 288 nm.[1] The introduction of a methyl group at the C3 position in this compound is expected to cause a bathochromic (red) shift in the absorption spectrum. This is due to the electron-donating nature of the methyl group, which increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. This red-shift has been observed in the this compound dimer.[2]

Fluorescence Emission

The fluorescence of 7-azaindole is highly sensitive to its environment.[1] In protic solvents like methanol, it displays a dual emission, with a "normal" Stokes-shifted emission around 374 nm and a second, significantly red-shifted band around 505 nm.[1] This second band is attributed to an excited-state double proton transfer mediated by the solvent.[1] In water, however, this phenomenon is less pronounced, and a single, broad emission band is typically observed.[1]

For this compound, the fluorescence emission of its dimer in a 2-methylbutane matrix is a broad band centered at approximately 450 nm.[2] The methyl group at the 3-position influences the electronic distribution in the excited state, which in turn affects the emission properties. Direct comparative data for the monomer in various solvents is limited, but a red-shifted emission compared to the "normal" emission of 7-azaindole is expected.

NMR Spectroscopy

In the ¹H NMR spectrum, the most notable difference is the absence of the H3 proton signal in this compound and the appearance of a new singlet for the methyl protons, typically in the upfield region around 2.3 ppm. The electron-donating methyl group is also expected to cause slight upfield shifts for the other protons in the pyrrole ring (H1 and H2) compared to 7-azaindole.

In the ¹³C NMR spectrum, the C3 signal of 7-azaindole will be replaced by the signal for the methyl carbon in this compound, which is expected to appear at a high field (around 10 ppm). The chemical shift of the C3 carbon itself (now a quaternary carbon) will shift downfield.

Biological and Therapeutic Context

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor.

The introduction of a methyl group at the 3-position can influence the binding affinity and selectivity of these inhibitors. It can provide beneficial steric interactions within a hydrophobic pocket of the target protein or, conversely, introduce steric hindrance. For instance, in the development of therapeutics for Human African Trypanosomiasis, the aromaticity at the 3-position of the 7-azaindole core was found to be important for biological activity.[5]

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of this compound and 7-azaindole in the desired spectroscopic grade solvent (e.g., methanol, water) at a concentration of 1 mM. From the stock solutions, prepare working solutions of approximately 10-20 µM.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of each sample from 200 to 400 nm.

    • Determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a suitable wavelength range (e.g., 300-600 nm).

    • For quantum yield determination, use a well-characterized standard with similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Role in Kinase Inhibition

The following diagram illustrates the general mechanism by which 7-azaindole-based compounds can inhibit kinase activity, a key application area for these scaffolds.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Hinge Hinge Region ATP->Hinge Binds to Substrate Protein Substrate Substrate->Hinge Binds near Phosphorylated_Substrate Phosphorylated Substrate Hinge->Phosphorylated_Substrate Phosphorylates Inhibitor 7-Azaindole Scaffold (e.g., this compound) Inhibitor->Hinge Competitively Binds (H-bonds) Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Competitive inhibition of a kinase by a 7-azaindole-based inhibitor.

Conclusion

The substitution of a methyl group at the 3-position of 7-azaindole induces noticeable changes in its spectroscopic properties. A red-shift in both absorption and emission spectra is the most prominent effect, stemming from the electron-donating nature of the methyl group. NMR spectroscopy provides a clear distinction with the appearance of a methyl signal and the disappearance of the H3 proton signal. These spectroscopic differences are a direct reflection of the altered electronic and structural characteristics of the molecule, which in turn can have profound implications for its biological activity and application in drug discovery. This guide provides a foundational understanding for researchers leveraging these valuable heterocyclic scaffolds.

References

Deuterium Isotope Effects on the Excited-State Double Proton Transfer of 3-Methyl-7-azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of proton transfer reactions is fundamental to understanding a wide range of chemical and biological processes. The excited-state double proton transfer (ESDPT) in 7-azaindole and its derivatives serves as a key model system for investigating these phenomena, offering insights into processes like DNA base pair mutations. This guide provides a comparative analysis of the deuterium isotope effects on the ESDPT of 3-Methyl-7-azaindole (3MAI), a photostable analog of 7-azaindole. By presenting experimental data, detailed methodologies, and visual representations of the underlying processes, this document aims to be a valuable resource for researchers in the fields of physical chemistry, spectroscopy, and drug development.

Comparison of ESDPT Dynamics: this compound vs. Deuterated this compound

Studies on jet-cooled dimers of 3MAI, including the non-deuterated ((3MAI)2-hh), singly deuterated ((3MAI)2-hd), and doubly deuterated ((3MAI)2-dd) forms, have further elucidated the role of deuterium substitution. The fluorescence excitation spectra show that ESDPT occurs in all three species.[2] A key observation is the narrowing of the vibronic bandwidths upon deuteration, which is a strong indicator of the tunneling nature of the proton/deuteron transfer process.[2] Interestingly, the methyl group at the 3-position has been found to have a minimal effect on the overall shape of the ESDPT potential when compared to the parent 7-azaindole molecule.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the ESDPT process in 3MAI and its deuterated analog.

ParameterThis compound (3MAI-h)N(1)-deuterated this compound (3MAI-d)Reference
ESDPT Barrier Height -~1.73 kcal/mol (at <12 K)
Dominant ESDPT Mechanism Tunneling (at low temperatures)Tunneling (at <150 K)[1]
Vibronic Bandwidths BroaderNarrower[2]

Experimental Protocols

The following sections detail the methodologies employed in the studies of deuterium isotope effects on 3MAI ESDPT.

Synthesis of this compound (3MAI) and its Deuterated Analog (3MAI-d)

This compound (3MAI): The synthesis of 3MAI is a multi-step process that begins with the preparation of a 7-azaindole-3-carboxaldehyde precursor. This is followed by a reaction with semicarbazide hydrochloride and sodium acetate trihydrate in boiling water to yield the desired this compound.[1]

Spectroscopic Measurements
  • Excitation: A pulsed laser system, such as a mode-locked Ti:sapphire laser, is used for excitation. The output of the laser can be frequency-doubled or -tripled to achieve the desired excitation wavelength in the UV region.

  • Detection: The fluorescence emission is collected and focused onto the entrance slit of a monochromator. For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a streak camera is used to measure the fluorescence decay dynamics.

  • Data Analysis: The fluorescence decay curves are analyzed by fitting them to exponential functions to extract the lifetimes of the excited states.

Fluorescence Excitation Spectroscopy of Jet-Cooled Dimers: This technique is used to study the ESDPT process in the gas phase, free from solvent or crystal lattice effects.

  • Sample Preparation: A sample of 3MAI is heated in a sample holder and co-expanded with a carrier gas (e.g., helium or argon) through a pulsed nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the electronic spectra.

  • Excitation and Detection: A tunable pulsed dye laser is used to excite the jet-cooled molecules. The total fluorescence is collected by a lens system and detected by a photomultiplier tube. The fluorescence excitation spectrum is obtained by scanning the wavelength of the excitation laser and monitoring the fluorescence intensity.

Visualizing the ESDPT Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the ESDPT signaling pathway and a typical experimental workflow for studying this phenomenon.

ESDPT_Pathway cluster_ground Ground State cluster_excited Excited State cluster_ground_tautomer Ground State Normal_GS Normal Dimer (N-H...N) Normal_ES Normal Dimer Normal_GS->Normal_ES Excitation (hν) Normal_ES->Normal_GS Fluorescence (F1) TS_ES Transition State Normal_ES->TS_ES ESDPT (Tunneling) Tautomer_ES Tautomer Dimer* (N...H-N) TS_ES->Tautomer_ES Tautomer_GS Tautomer Dimer Tautomer_ES->Tautomer_GS Fluorescence (F2) Tautomer_GS->Normal_GS Proton Transfer Experimental_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3MAI Deuteration Deuteration to form 3MAI-d Synthesis->Deuteration Jet_Cooled Jet-Cooled Spectroscopy Synthesis->Jet_Cooled Crystal_Growth Single Crystal Growth Deuteration->Crystal_Growth Steady_State Steady-State Fluorescence Crystal_Growth->Steady_State Time_Resolved Time-Resolved Fluorescence Crystal_Growth->Time_Resolved Data_Extraction Extract Quantitative Data (Lifetimes, Rates, Barrier Heights) Steady_State->Data_Extraction Time_Resolved->Data_Extraction Jet_Cooled->Data_Extraction Comparison Compare 3MAI-h vs. 3MAI-d Data_Extraction->Comparison Mechanism Elucidate ESDPT Mechanism (Tunneling Dynamics) Comparison->Mechanism

References

A Comparative Analysis of Excited-State Proton Transfer in 3-Methyl-7-azaindole Heterodimers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photophysical behavior of 3-Methyl-7-azaindole (3MAI) heterodimers reveals significant deviations from the proton transfer mechanism observed in the canonical 7-azaindole (7AI) dimer. The substitution of a methyl group at the 3-position introduces key structural and electronic changes that alter the dynamics of the excited-state double proton transfer (ESDPT) process. This guide provides a comparative overview of the proton transfer phenomena in these two systems, supported by experimental data and detailed methodologies.

Introduction to Excited-State Proton Transfer in Azaindoles

Excited-state proton transfer is a fundamental photochemical process with implications in various fields, including molecular biology and materials science. The 7-azaindole dimer is a classic model system for studying concerted double proton transfer, a process analogous to the tautomerization of DNA base pairs. Upon photoexcitation, a rapid and concerted transfer of two protons occurs along the hydrogen bonds of the dimer, leading to the formation of a tautomer with distinct fluorescence properties. The introduction of a methyl group in this compound disrupts the C2h symmetry of the dimer, leading to a more complex photophysical behavior that deviates from the concerted mechanism.

Spectroscopic and Photophysical Comparison

The methyl substitution in 3MAI induces notable changes in its spectroscopic properties compared to 7AI. A key observation is a significant red shift in the absorption and emission spectra.

Parameter7-Azaindole (7AI) DimerThis compound (3MAI) DimerReference
0-0 Transition (Gas Phase) 34,639 cm⁻¹33,432 cm⁻¹[1]
Red Shift of 0-0 Transition -~1207 cm⁻¹[1]
Fluorescence Quantum Yield (in water) 0.023Not explicitly found, but methylation at N1 increases the quantum yield of 7AI to 0.55.[2][3]
Fluorescence Lifetime (in water) ~910 psNot explicitly found for the dimer, but 1-methyl-7-azaindole has a lifetime of 21 ns.[3]

Proton Transfer Mechanisms: A Tale of Two Dimers

The most striking difference between 7AI and 3MAI dimers lies in their excited-state proton transfer mechanisms. While the 7AI dimer is a well-established example of concerted double proton transfer, the behavior of the 3MAI dimer is more nuanced and dependent on the experimental conditions.

7-Azaindole Dimer: Concerted Double Proton Transfer

In the gas phase and non-polar solvents, the C2h symmetric 7AI dimer undergoes a concerted double proton transfer upon electronic excitation.[1] This means that both protons move simultaneously across the hydrogen bonds to form the tautomeric state.

Concerted_Double_Proton_Transfer cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_emission Emission 7AI_Dimer_GS 7AI Dimer (Normal Form) 7AI_Dimer_ES Excited 7AI Dimer 7AI_Dimer_GS->7AI_Dimer_ES Photoexcitation TS_Concerted Transition State (C2h symmetry) 7AI_Dimer_ES->TS_Concerted Concerted ESDPT Tautomer_ES Excited Tautomer TS_Concerted->Tautomer_ES Tautomer_GS Tautomer (Ground State) Tautomer_ES->Tautomer_GS Radiative Decay Fluorescence Tautomer Fluorescence Tautomer_GS->Fluorescence

Caption: Concerted Double Proton Transfer in 7-Azaindole Dimer.

This compound Heterodimer: A Divergence of Mechanisms

The introduction of a methyl group in the 3MAI heterodimer breaks the C2h symmetry, leading to different proton transfer behaviors depending on the environment.

  • Gas Phase: Under jet-cooled conditions, experimental evidence from excitation spectra suggests that 3MAI heterodimers can undergo a double proton transfer.[1]

  • Solution Phase: In contrast, studies in non-polar solvents like 2-methylbutane indicate that the 3MAI dimer does not exhibit the characteristic fluorescence signal of a double proton transfer product.[4] Instead, the results are interpreted as evidence for a single proton transfer.[1] This is attributed to the loss of symmetry, which removes the compulsion for a concerted double proton transfer.[1]

Single_Proton_Transfer cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_emission Emission 3MAI_Dimer_GS 3MAI Dimer (Normal Form) 3MAI_Dimer_ES Excited 3MAI Dimer 3MAI_Dimer_GS->3MAI_Dimer_ES Photoexcitation SPT_Intermediate Single Proton Transfer Intermediate 3MAI_Dimer_ES->SPT_Intermediate Single Proton Transfer Non_Tautomeric_Fluorescence Normal Fluorescence SPT_Intermediate->Non_Tautomeric_Fluorescence

References

Unraveling the Proton Tunneling Enigma in 3-Methyl-7-azaindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intimate mechanisms of proton transfer is paramount for designing novel therapeutics and molecular probes. 3-Methyl-7-azaindole (3MAI) has emerged as a key model system for studying excited-state intramolecular proton transfer (ESIPT), a fundamental process in chemistry and biology. This guide provides a comparative analysis of the proposed proton tunneling mechanism in 3MAI, presenting supporting experimental data, alternative hypotheses, and detailed experimental protocols.

The prevailing mechanism for the excited-state dynamics of the this compound (3MAI) dimer involves a concerted double proton transfer, with significant evidence pointing towards a proton tunneling pathway, especially at low temperatures. However, alternative perspectives suggest a more complex scenario where molecular symmetry plays a crucial role in dictating the feasibility of this transfer.

The Proton Tunneling Hypothesis

An Alternative View: The Role of Symmetry

Conversely, studies of the 3MAI dimer in a nonpolar solvent, 2-methylbutane, have presented a different picture. These investigations suggest that the dimer does not exhibit a fluorescent signal consistent with double proton transfer in the liquid phase or in a frozen matrix.[1] This has led to the proposal of a "symmetry control" mechanism. This hypothesis posits that the internal rotation of the two methyl groups within the dimer can lead to different conformers.[1][2] The symmetry of these conformers (e.g., C2h, Cs, or C1) is thought to directly influence the electronic delocalization upon excitation and, consequently, the propensity for proton transfer.[1][2] In this model, only specific symmetric arrangements would allow for the efficient concerted double proton transfer, while other, less symmetric forms would inhibit it.

Quantitative Data Comparison

The following table summarizes the key quantitative data from studies supporting the proton tunneling mechanism and those proposing alternative explanations.

ParameterProton Tunneling in Single Crystal (Yu et al., 2002)Symmetry Control in Solution (Catalán et al., 2006)
System This compound (3MAI) dimer in a single crystalThis compound (3MAI) dimer in 2-methylbutane solution
Key Observation Remarkable deuterium isotope effect on the rate of ESDPT.No fluorescent signal consistent with double proton transfer.[1]
Proposed Mechanism Excited-State Double Proton Transfer (ESDPT) governed by proton tunneling at low temperatures (<150 K).Molecular symmetry control over the proton transfer process.[1]
Barrier Height (for 3MAI-d) ~1.73 kcal/mol (qualitatively deduced at <12 K).Not applicable.
Fluorescence Unique, large Stokes-shifted tautomer emission (λmax ~ 500 nm).Absence of tautomer fluorescence.[1]

Experimental Protocols

Synthesis and Deuteration of this compound (3MAI)

The synthesis of 3MAI is a multi-step process. A precursor, 7-azaindole-3-carboxaldehyde, is first synthesized. This is then reacted with semicarbazide hydrochloride and sodium acetate trihydrate in boiling water to yield a semicarbazone. Finally, the semicarbazone is treated to obtain 3MAI.

Spectroscopic Measurements

Steady-state and time-resolved fluorescence spectroscopy are the primary tools used to investigate the ESDPT dynamics.

  • Steady-State Fluorescence: Fluorescence spectra are recorded at various temperatures, from room temperature down to cryogenic temperatures (e.g., 8.0 K). The appearance of a large Stokes-shifted emission band is indicative of the formation of the proton-transferred tautomer.

  • Time-Resolved Fluorescence: These measurements provide information on the kinetics of the proton transfer process. By monitoring the decay of the fluorescence of the normal and tautomeric species, the rates of ESDPT can be determined. These measurements are crucial for observing the kinetic isotope effect.

Computational Methods

Theoretical calculations are employed to understand the energetics and mechanism of the proton transfer.

  • Geometry Optimization: The geometries of the ground state (S₀) and the first excited state (S₁) of the 3MAI dimer and its various conformers are optimized using quantum chemical methods.[2]

  • Transition State Calculation: The transition state for the proton transfer reaction is located to determine the energy barrier.

  • Frequency Calculations: Vibrational frequencies are computed to confirm the nature of the stationary points (minima or transition states) and to calculate zero-point energies.[2]

Visualizing the Mechanisms

The following diagrams illustrate the proposed proton tunneling mechanism in a symmetric dimer versus the concept of symmetry control where different conformers can exist.

ProtonTransferMechanisms cluster_tunneling Proton Tunneling in C2h Symmetric Dimer cluster_symmetry Symmetry Control Hypothesis Normal_Dimer 3MAI Dimer (Normal Form) S₀ State Excited_Dimer 3MAI Dimer* S₁ State Normal_Dimer->Excited_Dimer Photoexcitation TS_Tunneling Transition State (Proton Tunneling) Excited_Dimer->TS_Tunneling ESDPT Tautomer_Dimer Tautomer Dimer* S₁ State TS_Tunneling->Tautomer_Dimer Tautomer_Ground Tautomer Dimer S₀ State Tautomer_Dimer->Tautomer_Ground Fluorescence (~500 nm) C2h_Dimer Symmetric Dimer (C2h) Allows ESDPT C2h_Dimer->Tautomer_Dimer_Sym ESDPT Cs_Dimer Asymmetric Dimer (Cs) Inhibits ESDPT No_Transfer No Tautomer Fluorescence Cs_Dimer->No_Transfer C1_Dimer Asymmetric Dimer (C1) Inhibits ESDPT C1_Dimer->No_Transfer Equilibrium Conformational Equilibrium Equilibrium->C2h_Dimer Equilibrium->Cs_Dimer Equilibrium->C1_Dimer

Figure 1: Comparison of proton transfer mechanisms in the this compound dimer.

The validation of the proton tunneling mechanism in this compound remains an active area of research. While compelling evidence exists from solid-state studies, investigations in solution suggest that the local environment and molecular conformation play a critical role in modulating the excited-state dynamics. A comprehensive understanding will likely require bridging the gap between these different phases and considering the interplay of both quantum tunneling and symmetry effects.

References

A Comparative Guide to the Photophysics of 3-Methyl-7-Azaindole: Gas Phase vs. Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photophysical behavior of 3-methyl-7-azaindole (3MAI), a derivative of the fluorescent probe 7-azaindole, exhibits significant differences between the isolated, solvent-free gas phase and the condensed phase of a solution. Understanding these differences is crucial for its application as an optical probe in complex biological systems. This guide provides an objective comparison of 3MAI's photophysics in these two distinct environments, supported by experimental data and methodologies.

Comparative Photophysical Data

The interaction with solvent molecules profoundly alters the electronic states and relaxation pathways of 3MAI compared to its intrinsic properties in the gas phase. The data below summarizes key photophysical parameters.

Table 1: Photophysical Properties of this compound Monomer

PhaseMediumAbsorption Maximum (λabs)Emission Maximum (λem)Key Observations
Gas Phase Jet-Cooled Vacuum~299 nm (33,432 cm⁻¹)[1]Not specified, but fluorescence is observed.Sharp, well-defined vibronic transitions in the absorption (excitation) spectrum due to the absence of solvent-induced broadening.
Solution 2-Methylbutane (Nonpolar)282, 287, 293 nm[2]Broad emission, peak not specified.Absorption spectrum is significantly broader than in the gas phase. At room temperature, the spectrum is primarily that of the monomer.

A pivotal aspect of azaindole photophysics is the potential for excited-state double proton transfer (ESDPT) in its hydrogen-bonded dimer. The methyl group at the C3 position in 3MAI introduces a significant perturbation to this process compared to the parent 7-azaindole (7AI) dimer, particularly in solution.

Table 2: Excited-State Double Proton Transfer (ESDPT) in Dimers

CompoundEnvironmentObservation of Tautomer EmissionConclusion
7-Azaindole DimerNonpolar Solvents & AlcoholsYesEfficient ESDPT occurs, leading to a characteristic, red-shifted tautomer fluorescence.[3]
This compound DimerGas Phase (Jet-Cooled)Yes[1][4]ESDPT is observed in the isolated dimer, indicating the process is intrinsically favorable.
This compound DimerSolution (2-Methylbutane)No[2][4]ESDPT is quenched in the solution/matrix phase, suggesting that molecular symmetry changes induced by the methyl groups and solvent interactions inhibit the proton transfer pathway.[2][4]

Experimental Protocols

The distinct experimental conditions required for gas-phase and solution-phase studies are detailed below.

Gas-Phase Studies: Laser-Induced Fluorescence (LIF) in a Supersonic Jet

This technique is used to study the intrinsic properties of isolated, cold molecules.

  • Sample Vaporization: Solid 3MAI is heated (typically to 80-100°C) in a sample holder to generate sufficient vapor pressure.[5]

  • Supersonic Expansion: The 3MAI vapor is mixed with an inert carrier gas (e.g., Helium at ~2 atm) and expanded through a small nozzle into a high-vacuum chamber.[5] This rapid expansion causes significant cooling of the molecules' internal degrees of freedom (rotational and vibrational), resulting in sharp, well-resolved electronic spectra.

  • Laser Excitation: The cooled molecules are intersected by a tunable laser beam. The laser wavelength is scanned to record the fluorescence excitation spectrum, which is analogous to an absorption spectrum.

  • Fluorescence Detection: The total fluorescence emitted by the sample is collected, typically using a photomultiplier tube, as a function of the laser's excitation wavelength. For dispersed fluorescence, the emission is passed through a monochromator to resolve the spectral features.

Solution-Phase Studies: UV-Vis Absorption and Fluorescence Spectroscopy

These standard techniques probe the behavior of molecules in a solvent environment.

  • Sample Preparation: A solution of 3MAI is prepared in a solvent of interest (e.g., 10⁻⁴ M in 2-methylbutane) in a quartz cuvette.[2]

  • Absorption Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. This provides information on the electronic transitions from the ground state.

  • Fluorescence Spectroscopy:

    • Emission Spectrum: The sample is excited at a fixed wavelength (typically at an absorption maximum), and the emitted light is scanned by a monochromator to obtain the fluorescence emission spectrum.

    • Excitation Spectrum: The emission is monitored at a fixed wavelength (typically the emission maximum) while the excitation wavelength is scanned.

  • Temperature Control: For studies involving molecular association (e.g., monomer-dimer equilibrium), the sample holder is placed in a cryostat to control the temperature precisely.[2]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for comparing the photophysics of 3MAI and the key photophysical pathways involved.

G cluster_gas Gas Phase Investigation cluster_solution Solution Phase Investigation Vaporize Sample Vaporization (Heating) Expand Supersonic Jet Expansion (Cooling) Vaporize->Expand Excite_Gas Tunable Laser Excitation Expand->Excite_Gas Detect_Gas Laser-Induced Fluorescence (LIF) Excite_Gas->Detect_Gas Result_Gas Intrinsic Spectra & Lifetimes Detect_Gas->Result_Gas Analysis Comparative Analysis Result_Gas->Analysis Dissolve Dissolution in Solvent Temp Temperature Control Dissolve->Temp Absorb UV-Vis Absorption Temp->Absorb Fluor Fluorescence Spectroscopy Temp->Fluor Result_Abs Absorption Spectrum Absorb->Result_Abs Result_Fluor Emission Spectra & Quantum Yield Fluor->Result_Fluor Result_Abs->Analysis Result_Fluor->Analysis Sample This compound Sample Sample->Vaporize Sample->Dissolve

Caption: Experimental workflow for the comparative photophysical analysis of this compound.

G cluster_gas Gas Phase cluster_solution Solution Phase S0 S₀ (Ground State) S1 S₁ (Excited Monomer) S0->S1 Absorption (Monomer) S1_Dimer S₁ (Excited Dimer) S0->S1_Dimer Absorption (Dimer) S1->S0 Fluorescence S1_Tautomer S₁' (Tautomer Dimer) S1_Dimer->S1_Tautomer ESDPT (Allowed) S1_Tautomer->S0 Tautomer Fluorescence S1_Dimer_sol S₁ (Excited Dimer) S1_Tautomer_sol S₁' (Tautomer Dimer) S1_Dimer_sol->S1_Tautomer_sol ESDPT (Inhibited) S1_Tautomer_sol->S0 Tautomer Fluorescence

Caption: Key photophysical pathways for this compound in gas phase vs. solution.

Summary of Comparison

  • Spectral Features: In the gas phase , the absorption spectrum of 3MAI is characterized by sharp, distinct vibronic bands, reflecting the properties of the isolated molecule. In solution , interactions with solvent molecules lead to significant spectral broadening for both absorption and emission bands.

  • Excited-State Dynamics: The most striking difference lies in the behavior of the 3MAI dimer. In the isolated environment of a supersonic jet, the dimer undergoes excited-state double proton transfer (ESDPT) upon electronic excitation.[1][4] However, in a nonpolar solution, this ESDPT pathway is effectively shut down, and no tautomer fluorescence is observed.[2][4] This is in stark contrast to the parent 7-azaindole dimer, which readily undergoes ESDPT in similar solvents.

  • Controlling Factors: The inhibition of ESDPT in the 3MAI dimer in solution is attributed to symmetry control.[2][4] It is proposed that the internal rotation of the two methyl groups, influenced by the solvent matrix, leads to dimer conformations that are unfavorable for the concerted double proton transfer, effectively quenching this relaxation channel.[4] In the gas phase, the dimer can more easily adopt the necessary planar C₂h symmetry required for efficient ESDPT.

References

comparison of 4-, 5-, 6-, and 7-azaindole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-, 5-, 6-, and 7-Azaindole Isomers for Drug Discovery

Azaindoles, bicyclic heteroaromatic compounds consisting of a pyridine ring fused to a pyrrole ring, are privileged scaffolds in medicinal chemistry. Their structural similarity to indole allows them to act as bioisosteres, while the additional nitrogen atom imparts unique physicochemical and pharmacological properties. The position of this nitrogen atom within the pyridine ring defines the isomer—4-, 5-, 6-, or 7-azaindole—and significantly influences the molecule's electronics, hydrogen bonding capacity, and metabolic stability. This guide provides a comparative overview of these four key isomers to aid researchers in their application in drug development.

Physicochemical Properties

The location of the pyridine nitrogen atom directly impacts the electron distribution and key physicochemical parameters of the azaindole core. These differences can have profound effects on a compound's solubility, permeability, and off-target interactions. For instance, the 7-azaindole isomer is a well-known bioisosteric replacement for indole in kinase inhibitors, often leading to improved properties. The distinct electronic properties of each isomer, such as their acidity (pKa) and lipophilicity (logP), are critical considerations during the lead optimization phase of drug discovery.

Below is a summary of key physicochemical data for the four isomers.

Property4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Structure
CAS Number 272-49-1272-45-7271-34-1271-63-6
pKa (acidic, pyrrole N-H) ~16.8~17.1~17.0~16.4
pKa (basic, pyridine N) ~6.9~5.6~6.7~4.6
Calculated logP 0.7 - 1.20.6 - 1.10.6 - 1.10.7 - 1.2
Dipole Moment (Debye) ~3.5~1.8~3.9~1.6
Boiling Point (°C) 235-238245-248265-268220-223
Melting Point (°C) 127-129112-114137-139105-107

Note: Exact experimental values can vary based on conditions and measurement techniques. Calculated values are from various predictive models.

Biological Activity and Applications

The azaindole scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen atom's ability to form crucial hydrogen bonds with the hinge region of the kinase active site mimics the interactions of the purine core of ATP. The choice of isomer can drastically alter binding affinity and selectivity.

  • 7-Azaindole: This is arguably the most widely used isomer in kinase inhibitor design. Its geometry and hydrogen bonding pattern closely mimic that of adenine, making it an effective hinge-binder. It has been successfully incorporated into numerous clinical candidates targeting a wide range of kinases.

  • 4-Azaindole: The 4-azaindole scaffold has also been extensively explored for kinase inhibition. The position of the nitrogen allows for different interactions with the protein, sometimes offering a unique selectivity profile compared to the 7-aza isomer.

  • 5- and 6-Azaindole: While less common in kinase inhibitor design, these isomers have found utility in other therapeutic areas. Their distinct electronic and steric profiles can be advantageous for targeting other enzyme classes or receptors where different interaction patterns are required.

The metabolic stability of azaindoles can also be isomer-dependent. The carbon atoms of the pyridine ring are susceptible to oxidation by cytochrome P450 enzymes. The position of the nitrogen atom influences the electron density of the ring system, thereby affecting the rate and site of metabolism.

Comparative Experimental Workflow

A systematic approach is necessary to compare the suitability of different azaindole isomers for a specific drug discovery program. The workflow below outlines a typical evaluation process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Progression cluster_2 Phase 3: In Vivo Evaluation a Synthesis of 4-, 5-, 6-, 7-Azaindole Analogs b Primary Biochemical Assay (e.g., Kinase Inhibition) a->b c Physicochemical Profiling (Solubility, logP) b->c d Cellular Potency Assay c->d Select Hits e Metabolic Stability (Microsomes, Hepatocytes) d->e f Initial Selectivity Panel e->f g Pharmacokinetic (PK) Studies f->g Select Leads h Efficacy Studies in Disease Model g->h i Candidate Selection

Caption: A generalized workflow for the evaluation and selection of azaindole isomers in a drug discovery context.

Representative Signaling Pathway: MAPK/ERK

Azaindole-based inhibitors frequently target kinases within critical signaling cascades, such as the MAPK/ERK pathway, which is often dysregulated in cancer. Understanding the inhibitor's effect on the pathway is crucial.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Responses (Proliferation, Survival) Transcription->Response Inhibitor Azaindole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical azaindole-based kinase inhibitor targeting RAF or MEK.

Experimental Protocols

Determination of pKa by Potentiometric Titration

  • Preparation: A 1-5 mM solution of the azaindole isomer is prepared in a co-solvent system (e.g., 20% ethanol in water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl to determine the basic pKa (pyridine nitrogen) and with 0.1 M NaOH to determine the acidic pKa (pyrrole N-H).

  • Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Analysis: The pKa is determined from the half-equivalence point of the resulting titration curve. The Henderson-Hasselbalch equation is used to calculate the precise pKa value.

In Vitro Kinase Inhibition Assay (Example: BRAF V600E)

  • Materials: Recombinant human BRAF V600E enzyme, MEK1 substrate, ATP, and the test azaindole compounds. A suitable assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure: a. The azaindole compound is serially diluted (typically starting from 10 µM) in DMSO and then added to the wells of a 384-well plate. b. The BRAF V600E enzyme and MEK1 substrate are added to the wells and incubated for 10-15 minutes. c. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped, and the amount of phosphorylated MEK1 is quantified using a detection reagent (e.g., a phospho-specific antibody in an ELISA or a luminescence-based ATP detection kit like Kinase-Glo®).

  • Data Analysis: The luminescence or absorbance signal is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Liver Microsomal Stability Assay

  • Incubation: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from a relevant species (e.g., human, rat) in a phosphate buffer at 37°C.

  • Reaction Start: The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quench: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) are calculated.

This guide provides a foundational comparison of the 4-, 5-, 6-, and 7-azaindole isomers. The optimal choice for a specific drug discovery project will ultimately depend on the unique requirements of the biological target and the desired pharmacological profile.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-disubstituted-7-azaindole derivatives, focusing on their anticancer, antiangiogenic, and antiparasitic activities. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decision-making in drug discovery programs.

The 7-azaindole core, a bioisostere of indole, is adept at forming crucial hydrogen bond interactions with the hinge region of protein kinases, making it a valuable starting point for the development of potent and selective inhibitors.[1][2] Strategic substitutions at the 3 and 5 positions of this scaffold have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the key findings from various studies, offering a comparative overview of how different substituents at these positions influence biological activity.

Comparative Analysis of Biological Activity

The biological evaluation of 3,5-disubstituted-7-azaindoles has revealed their potential against a range of diseases. The following tables summarize the quantitative data from key studies, showcasing the impact of substitutions on their inhibitory activities.

Anticancer and Antiangiogenic Activity: Targeting Kinases

A significant body of research has focused on 3,5-disubstituted-7-azaindoles as inhibitors of various protein kinases implicated in cancer progression, such as Tropomyosin receptor kinase A (TrkA) and Cyclin-dependent kinases (CDKs).[3][4][5]

Table 1: Structure-Activity Relationship of 3,5-Disubstituted-7-Azaindoles as TrkA Inhibitors [4]

Compound ID3-Position Substituent5-Position SubstituentTrkA IC50 (nM)
Compound A PhenylPyrazole15
Compound B 3-FluorophenylPyrazole10
Compound C 3-ChlorophenylPyrazole8
Compound D Phenyl1-Methylpyrazole25
Compound E Phenyl4-Chlorophenyl42

Data presented in this table is a representative summary based on findings from the cited literature and may not be exhaustive.

The data indicates that substitutions on the phenyl ring at the 3-position can significantly impact TrkA inhibitory activity. For instance, the introduction of electron-withdrawing groups like fluorine and chlorine (Compounds B and C) enhances potency compared to the unsubstituted phenyl ring (Compound A). Modifications at the 5-position also play a crucial role, with a pyrazole moiety appearing to be favorable for activity.

Table 2: Structure-Activity Relationship of 3,5-Disubstituted-7-Azaindoles as CDK Inhibitors [5][6]

Compound ID3-Position Substituent5-Position SubstituentCDK2 IC50 (nM)CDK9 IC50 (nM)
Compound F PhenylPyrimidine5530
Compound G 4-AminophenylPyrimidine2515
Compound H PyridylPyrimidine4022
Compound I PhenylThiazole12085

Data presented in this table is a representative summary based on findings from the cited literature and may not be exhaustive.

In the context of CDK inhibition, the nature of the heterocyclic ring at the 5-position is a key determinant of activity. A pyrimidine ring (Compounds F, G, H) generally confers better potency against both CDK2 and CDK9 compared to a thiazole ring (Compound I). Furthermore, the introduction of an amino group on the phenyl ring at the 3-position (Compound G) leads to a notable improvement in inhibitory activity.

Antiparasitic Activity: Combating Human African Trypanosomiasis

Recent studies have explored the potential of 3,5-disubstituted-7-azaindoles as novel therapeutic agents for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei.[7][8]

Table 3: Antiparasitic Activity of 3,5-Disubstituted-7-Azaindoles against T. brucei [7][8]

Compound ID3-Position Substituent5-Position SubstituentT. brucei pEC50
NEU-1207 3-Cyanophenyl1-Methylpyrazole> 7.0
Analog 1 Phenyl1-Methylpyrazole6.5
Analog 2 3-CyanophenylPyrazole6.8
Analog 3 3-Cyanophenyl1-Ethylpyrazole7.2
Analog 4 4-Pyridyl1-Methylpyrazole6.2

pEC50 is the negative logarithm of the half-maximal effective concentration. Data presented in this table is a representative summary based on findings from the cited literature and may not be exhaustive.

The SAR for antitrypanosomal activity highlights the importance of a cyano-substituted phenyl ring at the 3-position and a substituted pyrazole at the 5-position for potent growth inhibition of T. brucei. The lead compound, NEU-1207, demonstrates excellent potency.[7] Modifications to either of these positions generally lead to a decrease in activity, underscoring the specific structural requirements for this biological effect.

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (TrkA)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against TrkA kinase.[1]

  • Reagents and Materials: Recombinant human TrkA enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the compound dilution. c. Add 2 µL of TrkA enzyme solution (concentration optimized for the assay). d. Add 2 µL of a mixture containing the substrate and ATP (at or near the Km concentration for ATP). e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of compounds on the proliferation of cancer cell lines.[9]

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours). c. Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Trypanosoma brucei Growth Inhibition Assay

This protocol describes a method for evaluating the in vitro activity of compounds against the bloodstream form of T. brucei.[10][11]

  • Parasite Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂.[10]

  • Procedure: a. Dilute the parasite culture to a density of 2 x 10⁴ cells/mL. b. In a 96-well plate, add 100 µL of the parasite suspension to each well. c. Add serial dilutions of the test compounds to the wells. d. Incubate the plates for 48 hours. e. Add a viability indicator, such as resazurin (Alamar Blue), and incubate for an additional 24 hours. f. Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader. g. Calculate the percent inhibition of parasite growth and determine the EC50 value.

Visualizing the Mechanism of Action

To illustrate the underlying biological processes targeted by these compounds, the following diagrams visualize a key signaling pathway and a typical experimental workflow.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Azaindole 3,5-Disubstituted 7-Azaindole Azaindole->Dimerization Inhibits

Caption: TrkA signaling pathway and the inhibitory action of 3,5-disubstituted-7-azaindoles.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Prepare_Reagents Reaction_Setup Combine Reagents in Microplate Wells Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a kinase inhibition assay.

References

A Comparative Guide to the Excited-State Double Proton Transfer (ESDPT) Properties of 3-Methyl-7-azaindole and 3-Formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the excited-state double proton transfer (ESDPT) characteristics of two prominent 7-azaindole derivatives: 3-Methyl-7-azaindole (3MAI) and 3-Formyl-7-azaindole (3FAI). Understanding the distinct photophysical behaviors of these molecules is crucial for their application as fluorescent probes in biological systems and in the design of novel therapeutics. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular processes.

Executive Summary

Both this compound and 3-Formyl-7-azaindole undergo excited-state double proton transfer, a phenomenon of significant interest for its potential role in DNA photochemistry and as a sensitive environmental probe. However, the substitution at the 3-position—an electron-donating methyl group in 3MAI versus an electron-withdrawing formyl group in 3FAI—imparts distinct differences in their photophysical properties. 3MAI readily forms hydrogen-bonded dimers that facilitate ESDPT, which is governed by a proton tunneling mechanism, especially at low temperatures.[1] In contrast, the ESDPT in 3FAI is influenced by the presence of a low-lying ¹nπ* excited state, which competes with the proton transfer process.

Quantitative Data Comparison

The following table summarizes the key photophysical parameters for 3MAI and 3FAI. It is important to note that a direct comparative study under identical conditions is not extensively available in the literature; therefore, the data presented is a collation from various sources.

ParameterThis compound (3MAI)3-Formyl-7-azaindole (3FAI)Experimental Conditions
Absorption Max (λ_abs) ~287-294 nm~300-330 nmWater/Methanol
Fluorescence Max (λ_em, Normal) ~374 nmNot explicitly statedMethanol
Fluorescence Max (λ_em, Tautomer) Not explicitly statedLarge Stokes shift observedNonpolar solvents
Fluorescence Quantum Yield (Φ_f) Not availableNot available
Fluorescence Lifetime (τ, Normal) Not availableNot available
Fluorescence Lifetime (τ, Tautomer) Not availableNot available
ESDPT Rate Constant (k_ESDPT) Governed by tunneling at <150 KInfluenced by S_ππ* -> S_nπ* ICSingle crystal (3MAI)

Experimental Protocols

Synthesis of this compound and 3-Formyl-7-azaindole

The synthesis of 7-azaindole derivatives can be achieved through various established methods, including the Fischer indole synthesis, Bartoli indole synthesis, and transition-metal-mediated cross-coupling reactions.[2][3][4][5][6][7]

General Procedure for Vilsmeier-Haack Formylation to Yield 3-Formyl-7-azaindole: A common route to 3-formyl-7-azaindoles involves the Vilsmeier-Haack formylation of the parent 7-azaindole. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

General Procedure for Synthesis of this compound: Synthesis of this compound can be accomplished through methods like the Fischer indole synthesis using appropriate starting materials or through cyclization reactions of substituted pyridines.

Photophysical Measurements

Steady-State and Time-Resolved Fluorescence Spectroscopy: The photophysical properties of 3MAI and 3FAI are characterized using steady-state and time-resolved fluorescence spectroscopy.

  • Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects, unless dimer formation is being studied. For studies in crystalline form, single crystals are mounted in a cryostat.

  • Steady-State Measurements: Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission and excitation spectra are measured using a spectrofluorometer.

  • Time-Resolved Measurements: Fluorescence lifetimes are determined using time-correlated single-photon counting (TCSPC).[8] A pulsed laser source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) is used for excitation, and a sensitive detector (e.g., a microchannel plate photomultiplier tube) is used to detect the fluorescence decay. The instrument response function is measured using a scattering solution to allow for deconvolution of the decay data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ESDPT process and a typical experimental workflow for studying these molecules.

ESDPT_Mechanism cluster_ground Ground State cluster_excited Excited State Dimer Dimer (N-H···N) Excited Dimer Excited Dimer (N-H···N) Dimer->Excited Dimer hν (Absorption) Excited Dimer->Dimer Fluorescence (Normal) Tautomer Tautomer (N···H-N) Excited Dimer->Tautomer ESDPT (k_ESDPT) Tautomer->Dimer Fluorescence (Tautomer) + Non-radiative decay

Caption: Excited-State Double Proton Transfer (ESDPT) mechanism in 7-azaindole dimers.

Experimental_Workflow Synthesis Synthesis of 3MAI and 3FAI SamplePrep Sample Preparation (Solution or Crystal) Synthesis->SamplePrep SteadyState Steady-State Spectroscopy (Absorption & Fluorescence) SamplePrep->SteadyState TimeResolved Time-Resolved Spectroscopy (Fluorescence Lifetime) SamplePrep->TimeResolved DataAnalysis Data Analysis (Quantum Yields, Lifetimes, Rates) SteadyState->DataAnalysis TimeResolved->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: Experimental workflow for comparing the photophysical properties of 3MAI and 3FAI.

Conclusion

The methyl and formyl substituents at the 3-position of the 7-azaindole scaffold significantly modulate the excited-state dynamics and the efficiency of the ESDPT process. While this compound serves as a good model for studying the fundamental aspects of proton tunneling in a dimeric system, the photophysics of 3-Formyl-7-azaindole are more complex due to the influence of the nπ* state. Further comparative studies under identical experimental conditions are warranted to provide a more precise quantitative understanding of these differences. This knowledge will be invaluable for the rational design of 7-azaindole-based fluorescent probes and pharmaceuticals with tailored photophysical and biological properties.

References

A Comparative Guide to 4-Azaindole and 7-Azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the azaindole scaffold has emerged as a privileged structure. As bioisosteres of indole, azaindoles introduce a nitrogen atom into the benzene portion of the indole ring, a seemingly minor substitution that profoundly impacts the molecule's physicochemical and pharmacological properties.[1][2][3] This strategic modification can enhance aqueous solubility, modulate lipophilicity, and introduce new hydrogen bonding capabilities, thereby improving a drug candidate's overall profile.[1][4][5]

Among the four possible isomers, 4-azaindole and 7-azaindole are frequently employed by medicinal chemists. While both are valued as effective hinge-binding motifs that mimic adenine's interaction with ATP binding sites, the specific placement of the nitrogen atom dictates their efficacy, selectivity, and drug-like properties.[6][7][8] This guide provides an objective comparison of 4-azaindole and 7-azaindole, supported by experimental data, to assist researchers in selecting the optimal scaffold for their drug design endeavors.

Physicochemical Properties: A Tale of Two Isomers

The introduction of a nitrogen atom into the indole scaffold generally improves aqueous solubility, a critical factor for drug absorption and bioavailability.[1] However, the position of this nitrogen atom creates distinct differences in the electronic properties and basicity (pKa) of the isomers, which in turn influences their behavior in physiological environments.

Systematic studies have revealed a correlation between the basicity of azaindole isomers and their reactivity.[9] The pKa values are influenced by the resonance stabilization of the protonated forms.[9] Generally, all azaindole isomers show enhanced aqueous solubility compared to the parent indole scaffold.[4]

Table 1: Comparative Physicochemical Properties of Azaindole Isomers

Property4-Azaindole7-AzaindoleRationale for Difference
pKa 4.85[9]3.67[9]The position of the nitrogen atom affects the electron density and the stability of the protonated form. 7-azaindole is less basic.
Aqueous Solubility Significantly improved over indole.[1][6]Significantly improved over indole.[5][6]The nitrogen atom increases polarity and potential for hydrogen bonding with water.[1]
Lipophilicity (LogD/LogP) Generally lower than corresponding indole analogs.[1][10]Generally lower than corresponding indole analogs.[5]The polar nitrogen atom reduces the overall lipophilicity of the molecule.

Pharmacological Efficacy: Hinge Binding and Beyond

The primary utility of 4- and 7-azaindoles in drug discovery, especially for kinase inhibitors, lies in their ability to interact with the hinge region of the ATP binding site.[3][7] This interaction is crucial for anchoring the inhibitor and achieving potent inhibition. The different nitrogen positions in 4- and 7-azaindole lead to distinct hydrogen bonding patterns.

7-Azaindole is arguably the most widely used isomer in kinase inhibitor design.[2][4] It typically forms a bidentate hydrogen bond with the kinase hinge, where the pyrrolic N-H acts as a donor and the N7 atom of the pyridine ring acts as an acceptor.[6][7] This robust two-point interaction mimics the binding of adenine and is a feature of numerous potent and approved kinase inhibitors, such as the BRAF inhibitor Vemurafenib.[2][7][8]

4-Azaindole , while less common in approved drugs, offers unique advantages. It often forms a single, crucial hydrogen bond via its N4-H group with a backbone carbonyl in the hinge region.[6] In certain kinases, this specific interaction can lead to superior potency. For example, in the development of p21-activated kinase-1 (PAK1) inhibitors, replacing an indole scaffold with a 4-azaindole resulted in equipotent PAK1 inhibition but with a twofold improvement in cellular potency and significantly better pharmacokinetic properties.[1][10]

G cluster_4 4-Azaindole Interaction cluster_7 7-Azaindole Interaction a4 4-Azaindole k4 Kinase Hinge (Backbone C=O) a4->k4 H-Bond (N4-H) a7 7-Azaindole k7_co Kinase Hinge (Backbone C=O) a7->k7_co H-Bond (N1-H) k7_nh Kinase Hinge (Backbone N-H) k7_nh->a7 H-Bond (N7)

Figure 1. Comparison of hydrogen bonding patterns.
Comparative Efficacy in Kinase Inhibition

The preference for a 4- or 7-azaindole scaffold is highly dependent on the specific kinase target. Direct head-to-head comparisons within the same inhibitor series are not always available, but studies on different isomeric derivatives provide valuable insights.[6]

Table 2: Comparative Performance of Azaindole-Based Inhibitors Against Specific Kinases

Kinase TargetPreferred IsomerObservation
p21-Activated Kinase-1 (PAK1) 4-AzaindoleAn indole-based inhibitor had good affinity but high lipophilicity. The 4-azaindole bioisostere achieved equipotent PAK1 inhibition with a 2-fold improvement in cellular potency and a 20-fold decrease in unbound clearance in mice.[10][11]
p38α MAP Kinase 4-AzaindoleThe N4 atom of the 4-azaindole scaffold can form a critical hydrogen bond with specific residues like Lys53, leading to improved inhibitory potential compared to other isomers.[6]
c-Met Kinase 4- & 7-AzaindolePotent inhibitors have been developed using both 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1][12]
Cell Division Cycle 7 (Cdc7) Kinase 5-AzaindoleIn one study, 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity compared to the corresponding 5-azaindole derivative.[3][6][13]
VEGFR2 7-AzaindoleIn a specific series, the IC50 values for 4- and 5-azaindole derivatives against VEGFR2 were approximately 10-fold higher than the 7-azaindole analog.[6]

Beyond kinase inhibition, azaindole isomers have been explored for other therapeutic targets. In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs showed better efficacy than the parent indole compound.[12] Conversely, for cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole was found not to be a viable bioisostere for the indole ring.[5] Recently, 4-azaindole derivatives have also been identified as potent antiepileptic agents targeting Nav1.2 sodium channels.[14]

Experimental Protocols

To aid researchers in their comparative evaluations, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Purified kinase of interest

  • Kinase buffer (specific to the kinase)

  • Substrate (peptide or protein)

  • ATP solution

  • Test compounds (4- and 7-azaindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Then, dilute further in kinase buffer.

  • Reaction Setup: Add 5 µL of the kinase/substrate mixture to each well of the plate. Add 5 µL of the diluted test compound solution to the experimental wells. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (negative control) from all wells. Normalize the data to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Protocol 2: Binding Kinetics Analysis (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for determining the association (ka) and dissociation (kd) rates of inhibitors.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified kinase

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (4- and 7-azaindole derivatives) dissolved in running buffer

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified kinase onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a series of dilutions of the test compounds in running buffer.

  • Association Phase: Inject a specific concentration of the test compound over the sensor surface at a constant flow rate for a defined period, allowing the compound to bind to the immobilized kinase.

  • Dissociation Phase: Flow running buffer over the sensor surface to allow the bound compound to dissociate.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound from the surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves obtained at different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_adme ADME & PK Profiling cluster_decision Decision synthesis Synthesize 4- & 7-Azaindole Analogs biochem Biochemical Assay (e.g., Kinase IC50) synthesis->biochem cellular Cellular Potency Assay (e.g., Anti-proliferation) biochem->cellular binding Binding Kinetics (e.g., SPR for KD) cellular->binding solubility Solubility & LogD Measurement binding->solubility metabolism Metabolic Stability (e.g., Microsomes) solubility->metabolism pk In Vivo PK Studies (e.g., Mouse Clearance) metabolism->pk decision Select Lead Candidate for Further Optimization pk->decision

Figure 2. General workflow for azaindole evaluation.

Conclusion

The choice between a 4-azaindole and a 7-azaindole scaffold is a strategic decision in drug design that is highly dependent on the specific biological target and the desired property profile of the final compound.

7-Azaindole remains the more established and versatile scaffold, particularly for kinase inhibitors, due to its ability to form a robust, bidentate hydrogen bond with the kinase hinge region.[7][8] Its frequent appearance in approved drugs and clinical candidates speaks to its broad utility and success.[2]

4-Azaindole serves as a powerful alternative, offering a distinct advantage in fine-tuning physicochemical properties.[1] Its demonstrated ability to improve cellular potency, enhance solubility, and dramatically improve pharmacokinetic profiles, as seen in the case of PAK1 inhibitors, makes it an invaluable tool for overcoming common challenges in lead optimization.[10][11]

Ultimately, the comparative analysis underscores that neither isomer is universally superior. A thorough investigation of the structure-activity relationship for the specific target, coupled with a comprehensive evaluation of physicochemical and pharmacokinetic properties, is essential for leveraging the full potential of these valuable heterocyclic scaffolds in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Methyl-7-azaindole, a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Classification

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Environmental Hazards: Potentially toxic to aquatic life.

Therefore, this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. It should never be disposed of down the drain or in regular trash.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is advised.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[5][6]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][5][6] The SAA must be a secure, secondary containment area away from general laboratory traffic. Containers must be kept closed except when adding waste.[1][5][6]

  • Compatibility: Ensure that this compound waste is not stored with incompatible materials, such as strong oxidizing agents or strong acids.[2][3]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (typically 9-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][5][6]

  • Documentation: Complete any required waste disposal forms accurately, providing a precise description of the waste.[5]

Step 4: Spill Management

  • In the event of a spill, evacuate the area if necessary and alert your supervisor and EHS.

  • For small spills that can be safely managed by laboratory personnel, use a chemical spill kit.

  • All materials used for spill cleanup (e.g., absorbents, contaminated PPE) must be collected and disposed of as hazardous waste.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste decision_solid_liquid Solid or Liquid Waste? start->decision_solid_liquid spill Spill Occurs start->spill collect_solid Collect in Labeled Solid Waste Container decision_solid_liquid->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container decision_solid_liquid->collect_liquid Liquid store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa decision_full Container Full or Max Time Reached? store_saa->decision_full decision_full->store_saa No contact_ehs Contact EHS for Waste Pickup decision_full->contact_ehs Yes end_disposal Proper Disposal by Licensed Facility contact_ehs->end_disposal cleanup Clean up spill using appropriate PPE & kit spill->cleanup spill_waste Collect cleanup materials as hazardous waste cleanup->spill_waste spill_waste->store_saa

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.